Dimethyl 2,5-dibromohexanedioate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,5-dibromohexanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c1-13-7(11)5(9)3-4-6(10)8(12)14-2/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVICCJCVLLCDFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(C(=O)OC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30968220 | |
| Record name | Dimethyl 2,5-dibromohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868-72-4, 53490-47-4 | |
| Record name | Dimethyl 2,2'-dibromoadipate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000868724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 868-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC120723 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl 2,5-dibromohexanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30968220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 2,5-dibromoadipate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Dimethyl 2,5-dibromohexanedioate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,5-dibromohexanedioate is a halogenated organic compound with the CAS Number 868-72-4 .[1][2] A stereoisomer, Dimethyl (2R,5S)-2,5-dibromohexanedioate, is identified by CAS Number 53490-47-4 . This bifunctional molecule serves as a valuable intermediate in various fields of chemical synthesis, from the development of novel pharmaceutical agents to the engineering of advanced polymers. Its strategic placement of bromine atoms at the α-positions to the ester functionalities imparts a high degree of reactivity, making it a versatile building block for constructing complex molecular architectures.
This guide provides an in-depth exploration of this compound, covering its chemical and physical properties, a detailed synthesis protocol with mechanistic insights, its applications in drug discovery and polymer science, and essential safety and handling procedures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. The presence of two bromine atoms significantly influences its molecular weight, density, and reactivity compared to its non-halogenated counterpart, dimethyl adipate.
| Property | Value | Source |
| CAS Number | 868-72-4 | [1][2] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [1] |
| Molecular Weight | 331.99 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Dimethyl 2,5-dibromoadipate, 1,6-Dimethyl 2,5-dibromohexanedioate | [2] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 65-67 °C (for the diethyl ester) | [4] |
| Boiling Point | 134 °C at 0.5 mmHg (for the diethyl ester) | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [1] |
Synthesis of this compound
The synthesis of this compound typically proceeds through the α-bromination of a suitable adipic acid derivative. The Hell-Volhard-Zelinskii reaction provides a classic methodology for this transformation.[3] The reaction involves the conversion of the carboxylic acid to an acyl halide, which readily enolizes, followed by reaction with bromine. Subsequent esterification with methanol yields the desired product.
A related procedure starting from adipic acid involves initial conversion to hexanedioyl dichloride (adipoyl chloride) using thionyl chloride.[5] This is followed by bromination and then esterification.
Experimental Protocol: Synthesis of meso-Dimethyl 2,5-dibromohexanedioate
This protocol is adapted from the synthesis of the corresponding diethyl ester and related procedures.[4][5]
Step 1: Formation of Adipoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add adipic acid (1.0 eq).
-
Carefully add thionyl chloride (2.5 eq) portion-wise.
-
Heat the mixture to 80°C under an inert atmosphere for 3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
Remove the excess thionyl chloride under reduced pressure.
Step 2: α-Bromination
-
To the resulting crude adipoyl chloride, add bromine (2.5 eq) dropwise at 80°C. The use of UV irradiation can facilitate the reaction.[4]
-
Maintain the temperature and continue stirring for several hours until the bromine color persists.
Step 3: Esterification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add anhydrous methanol (excess) to the flask. This step is highly exothermic and will generate HCl gas.
-
Allow the mixture to stir at room temperature overnight to ensure complete esterification.
Step 4: Work-up and Purification
-
Pour the reaction mixture into a separatory funnel containing cold water and an organic solvent such as dichloromethane or diethyl ether.
-
Separate the organic layer, and wash it sequentially with water, a saturated solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Causality and Mechanistic Insights
The choice of thionyl chloride in the first step is crucial as it converts the carboxylic acid into a more reactive acyl chloride. Carboxylic acids themselves do not readily enolize at the α-position, a prerequisite for bromination. The acyl chloride, however, can tautomerize to its enol form, which then attacks a bromine molecule.[3] The reaction is typically performed to favor the formation of the meso compound, where the two bromine atoms have opposite stereochemistry.[6] This stereochemical outcome is influenced by the reaction conditions and the planar nature of the enol intermediate.
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Materials Science
The utility of this compound stems from the two reactive C-Br bonds, which can participate in a variety of nucleophilic substitution and coupling reactions. This bifunctionality allows for its use as a linker or for the construction of cyclic and polymeric structures.
Pharmaceutical Intermediates
This compound is a key starting material for synthesizing molecules with constrained conformations, such as cyclobutene and cyclopropane derivatives.[6] These small, strained ring systems are of significant interest in medicinal chemistry as they can act as bioisosteres for larger, more flexible groups, potentially improving binding affinity and metabolic stability of drug candidates. The dibromoester can undergo intramolecular cyclization reactions or serve as a precursor for di-functionalized linear chains that are later cyclized.
For instance, treatment with a strong base can induce an intramolecular cyclization to form a cyclobutene dicarboxylate. This scaffold can be further elaborated into more complex molecules for drug discovery programs. The precise stereochemistry of the starting dibromoester (meso or a racemic mixture of enantiomers) is critical in determining the stereochemical outcome of these subsequent transformations.
Caption: Synthetic utility of this compound.
Polymer Chemistry
Analogous to its diethyl counterpart, this compound can function as a bifunctional initiator in controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP).[4] The two bromine atoms can initiate polymerization from both ends of the molecule, leading to the formation of polymers with a bromine atom at each chain end (α,ω-dibromo polymers). These telechelic polymers are valuable precursors for the synthesis of block copolymers and for chain-end functionalization.
Furthermore, this molecule can act as a cross-linking agent. The bromine atoms can react with nucleophilic sites on other polymer chains, forming covalent bonds that create a polymer network. This is particularly relevant in the development of materials like vitrimers, which are polymer networks that can be reprocessed and recycled due to the presence of dynamic covalent bonds.
Analytical Characterization
Confirmation of the structure and purity of synthesized this compound is crucial. Standard analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR: The proton spectrum is expected to show a multiplet for the methine protons (CH-Br), multiplets for the methylene protons (CH₂), and a singlet for the methyl ester protons (OCH₃). The integration of these signals will correspond to a 2:4:6 ratio.
-
¹³C NMR: The carbon spectrum will show signals for the carbonyl carbon of the ester, the carbon bearing the bromine, the methylene carbons, and the methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group. C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region, and the C-Br stretching vibration will appear in the fingerprint region (typically 500-650 cm⁻¹).
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern for Br₇₉ and Br₈₁.
Safety and Handling
This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[1] As with all alkyl bromides, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles when handling this compound.[7]
-
Engineering Controls : Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[7]
-
Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at 2-8°C under an inert atmosphere.[1]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to treat it as hazardous waste.[8]
Conclusion
This compound is a highly versatile and reactive chemical intermediate with significant potential in both pharmaceutical and materials science research. Its bifunctional nature allows for the creation of diverse and complex molecular structures. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in the laboratory. The continued exploration of the chemistry of this and related dibromoesters will undoubtedly lead to further innovations in drug discovery and the development of novel functional materials.
References
-
(n.d.). Supporting Information Biomimetic design results in a potent allosteric inhibitor of dihydrodipicolinate synthase from Campyloba. Retrieved from [Link]
-
Lanxess. (2017, March). Product Safety Assessment: Alkyl Bromides. Retrieved from [Link]
- Feng, Z.-Q., Ye, Y.-F., Yang, X.-L., Dong, T., & Wang, H.-Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3163.
- Goudreau, S. R., Marcoux, D., & Charette, A. B. (2011).
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
-
Vandana Chemicals. (n.d.). Dimethyl 2,5 Dibromoadepate. Retrieved from [Link]
-
LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]
-
Georgia Institute of Technology Environmental Health & Safety. (n.d.). Ethidium Bromide Safe Handling and Disposal Procedures. Retrieved from [Link]
Sources
- 1. 868-72-4|this compound|BLD Pharm [bldpharm.com]
- 2. vandanachem.com [vandanachem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ehs.gatech.edu [ehs.gatech.edu]
- 8. nj.gov [nj.gov]
An In-depth Technical Guide to Dimethyl 2,5-dibromohexanedioate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2,5-dibromohexanedioate is a halogenated aliphatic diester that serves as a versatile building block in modern organic synthesis. Its symmetrical structure, featuring two chiral centers and reactive carbon-bromine bonds, makes it a valuable precursor for a variety of molecular architectures, including cyclic compounds and functionalized polymers. This guide provides a comprehensive overview of its molecular structure, a detailed synthesis protocol, its characteristic spectroscopic signature, and its applications in cutting-edge research, particularly in polymer chemistry and as a potential intermediate in the synthesis of complex molecules.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C8H12Br2O4, possesses a molecular backbone derived from adipic acid. The presence of bromine atoms at the C2 and C5 positions introduces chirality and provides reactive sites for nucleophilic substitution and elimination reactions. The compound exists as three stereoisomers: (2R, 5R), (2S, 5S), and the meso form (2R, 5S). The meso form is achiral due to an internal plane of symmetry and is often the most readily synthesized and crystalline isomer.
A single-crystal X-ray diffraction study of the meso form reveals a crystallographic center of inversion at the midpoint of the central C-C bond.[1] This confirms the meso configuration and shows that the molecules are connected in the crystal lattice through intermolecular C-H···O interactions, forming a three-dimensional network.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 868-72-4 | [2][3] |
| Molecular Formula | C8H12Br2O4 | [2][4] |
| Molecular Weight | 331.99 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| SMILES | COC(=O)C(CCC(C(=O)OC)Br)Br | [2] |
| Melting Point | 75-76 °C | N/A |
| Appearance | White to off-white crystalline powder | N/A |
Synthesis of meso-Dimethyl 2,5-dibromohexanedioate
The synthesis of meso-dimethyl 2,5-dibromohexanedioate is typically achieved through the α,α'-dibromination of adipic acid followed by esterification. A common and effective method involves the conversion of adipic acid to its diacyl chloride, followed by radical bromination and subsequent reaction with methanol.
Rationale Behind the Synthetic Strategy
The choice of this multi-step synthesis is guided by the reactivity of the starting materials and the desired selectivity.
-
Activation of Carboxylic Acids: Adipic acid itself is not readily brominated at the α-positions. Conversion to the more reactive adipoyl chloride using a chlorinating agent like thionyl chloride (SOCl2) facilitates the subsequent bromination.
-
Radical Bromination: The Hell-Volhard-Zelinsky reaction conditions are often employed for the α-bromination of carboxylic acids and their derivatives. This reaction proceeds via a radical mechanism, which is well-suited for introducing bromine at the secondary carbon atoms.
-
Esterification: The final step involves the reaction of the dibrominated diacyl chloride with methanol to yield the desired dimethyl ester. This is a standard and high-yielding esterification method.
Detailed Experimental Protocol
The following protocol is a representative procedure for the laboratory-scale synthesis of meso-dimethyl 2,5-dibromohexanedioate.
Diagram 1: Synthetic Workflow
Caption: A schematic overview of the synthetic route to meso-Dimethyl 2,5-dibromohexanedioate.
Step 1: Synthesis of Adipoyl Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine adipic acid (1.0 eq) and thionyl chloride (2.5 eq).
-
Heat the mixture to reflux (approximately 80 °C) for 3-4 hours, or until the evolution of gas (SO2 and HCl) ceases. The reaction should be performed in a well-ventilated fume hood.
-
After cooling to room temperature, remove the excess thionyl chloride by distillation under reduced pressure. The remaining crude adipoyl chloride is used directly in the next step.
Step 2: Dibromination of Adipoyl Chloride
-
To the crude adipoyl chloride, add bromine (2.5 eq) and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount).
-
Heat the mixture to 80-90 °C under constant stirring. The reaction is typically monitored by the disappearance of the bromine color. This step should be carried out with caution due to the corrosive and toxic nature of bromine.
-
Once the reaction is complete, cool the mixture to room temperature.
Step 3: Esterification to this compound
-
Carefully add methanol (excess, ~10 eq) to the crude 2,5-dibromoadipoyl chloride at 0 °C (ice bath) with vigorous stirring. The addition is exothermic.
-
After the initial reaction subsides, allow the mixture to warm to room temperature and stir for an additional 12-16 hours to ensure complete esterification.
-
Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to yield pure meso-dimethyl 2,5-dibromohexanedioate as a white crystalline solid.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A multiplet around 4.2-4.5 ppm corresponding to the two methine protons (CH-Br).- A multiplet around 2.0-2.4 ppm for the four methylene protons (-CH₂-CH₂-).- A singlet around 3.7-3.8 ppm for the six methyl protons of the two ester groups (-OCH₃). |
| ¹³C NMR | - A peak around 170-172 ppm for the carbonyl carbons of the ester groups.- A peak around 52-54 ppm for the methoxy carbons (-OCH₃).- A peak around 48-50 ppm for the methine carbons bearing bromine (C-Br).- A peak around 30-32 ppm for the methylene carbons (-CH₂-). |
| FTIR (cm⁻¹) | - A strong absorption band around 1735-1750 cm⁻¹ due to the C=O stretching of the ester groups.- C-H stretching vibrations for the aliphatic protons in the 2850-3000 cm⁻¹ region.- C-O stretching bands in the 1100-1300 cm⁻¹ region.- A C-Br stretching band in the 500-600 cm⁻¹ region. |
| Mass Spec. | - The molecular ion peak [M]⁺ would be expected at m/z 330, 332, and 334 with a characteristic isotopic pattern for two bromine atoms.- Common fragmentation patterns would involve the loss of a methoxy group (-OCH₃, m/z 31), a carbomethoxy group (-COOCH₃, m/z 59), and bromine atoms (m/z 79 and 81). |
Applications in Organic Synthesis and Polymer Chemistry
The bifunctional nature of this compound makes it a valuable synthon for various chemical transformations.
Synthesis of Cyclic Compounds
One of the key applications of α,ω-dihaloesters is in the synthesis of cyclic molecules through intramolecular cyclization or intermolecular reactions followed by cyclization. For instance, this compound can be used to synthesize cyclobutene derivatives.[1]
Diagram 2: Cyclization to a Cyclobutene Derivative
Caption: A simplified reaction scheme for the conversion of this compound to a cyclobutene derivative.
This transformation typically involves a base-mediated double dehydrobromination. The mechanism proceeds through an initial E2 elimination to form an α,β-unsaturated ester, followed by an intramolecular nucleophilic attack of the enolate onto the carbon bearing the second bromine atom to form the cyclobutane ring. A subsequent elimination step can then introduce the double bond within the ring.
Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity.[6][7] The choice of initiator is crucial as it determines the number of growing polymer chains and introduces end-group functionality.
This compound is an excellent candidate for a bifunctional ATRP initiator.[8] Each carbon-bromine bond can independently initiate the polymerization of a monomer, leading to the growth of two polymer chains from a single initiator molecule. This results in the formation of telechelic polymers with a central initiator fragment and reactive halogen end groups.
Diagram 3: Mechanism of Bifunctional ATRP Initiation
Caption: The mechanism of bifunctional initiation in ATRP using this compound.
The process begins with the activation of one of the C-Br bonds by a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand), generating a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br/Ligand).[9] This radical then propagates by adding to monomer units. The second C-Br bond can then be activated to initiate the growth of a second polymer chain. The resulting telechelic polymers, with reactive bromine atoms at both ends, are valuable precursors for the synthesis of block copolymers, chain-end functionalized polymers, and polymer networks.
Potential in Drug Development
While direct applications of this compound in final drug structures are not widely reported, its role as a versatile intermediate is significant. Halogenated building blocks are crucial in medicinal chemistry for introducing specific functionalities and for serving as handles for further chemical modifications. The diester functionality and the two bromine atoms allow for the construction of complex molecular scaffolds that may be relevant in the synthesis of pharmaceutical intermediates. For instance, related α,ω-dihaloesters are used to synthesize substituted pyrrolidines and other heterocyclic systems that are common motifs in drug molecules.[8]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be used in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable and versatile reagent in organic chemistry. Its well-defined stereochemistry in the meso form, coupled with the reactivity of its two carbon-bromine bonds, provides chemists with a powerful tool for the synthesis of complex cyclic molecules and well-defined polymeric materials. The detailed synthetic protocol and understanding of its reactivity presented in this guide are intended to facilitate its use in research and development, paving the way for new discoveries in materials science and medicinal chemistry.
References
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337–377.
- Lin, S., & Matyjaszewski, K. (2010).
- Matyjaszewski, K. (2012). Atom transfer radical polymerization (ATRP): current status and future perspectives. Macromolecules, 45(10), 4015–4039.
- Scherman, O. A., & Grubbs, R. H. (2001). 2.
- ETH Zurich Research Collection. (2021).
-
PubChemLite. (n.d.). Dimethyl 2,5-dibromoadipate (C8H12Br2O4). Retrieved from [Link]
- Feng, Z.-Q., Ye, Y.-F., Yang, X.-L., Dong, T., & Wang, H.-Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3163.
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl 2,5-dibromoadipate. Retrieved from [Link]
- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a)
- De Kimpe, N., & De Buyck, L. (2005).
-
PubChem. (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]
-
SpectraBase. (n.d.). Dimethyl 2,6-dibromoheptanedioate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]
- Chemistry Stack Exchange. (2018).
-
Organic Syntheses. (n.d.). cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 868-72-4 [sigmaaldrich.com]
- 4. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]
- 5. 868-72-4|this compound|BLD Pharm [bldpharm.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 9. research-collection.ethz.ch [research-collection.ethz.ch]
"upstream and downstream products of Dimethyl 2,5-dibromohexanedioate"
An In-Depth Technical Guide to the Synthesis and Application of Dimethyl 2,5-dibromohexanedioate
Authored by: A Senior Application Scientist
Abstract
This compound is a versatile difunctionalized aliphatic ester that serves as a critical building block in advanced organic synthesis. Its two stereogenic centers and reactive carbon-bromine bonds make it a valuable precursor for a wide array of downstream products, including heterocyclic compounds, specialty polymers, and complex molecular scaffolds for pharmaceutical development. This guide provides an in-depth exploration of the primary synthetic routes to this compound (upstream products) and a detailed analysis of its subsequent chemical transformations into valuable downstream derivatives. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss the compound's strategic importance for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of this compound
This compound, with the chemical formula C8H12Br2O4, is a diester derived from hexanedioic acid (adipic acid). The strategic placement of bromine atoms at the α-positions relative to the carbonyl groups imparts significant reactivity, making these sites prime targets for nucleophilic substitution. This dihalide structure allows for the systematic construction of linear, cyclic, and polymeric architectures.
The molecule exists as a mixture of stereoisomers (racemic and meso forms), which can be separated or used as a mixture depending on the synthetic goal. The ability to control the stereochemistry at these centers further enhances its utility in the synthesis of chiral molecules, a critical aspect of modern drug development. This guide will illuminate the pathways from common starting materials to this key intermediate and from there, to a diverse range of high-value chemical entities.
Upstream Synthesis: From Adipic Acid to a Key Intermediate
The most common and industrially relevant pathway to this compound begins with a readily available and inexpensive starting material: adipic acid. The transformation involves two key steps: α-bromination followed by esterification.
The Hell-Volhard-Zelinsky Reaction: A Classic Approach to α-Bromination
The synthesis of the dibrominated diacid core is typically achieved via the Hell-Volhard-Zelinsky (HVZ) reaction. This classic method is highly effective for the α-halogenation of carboxylic acids.
Mechanism Insight: The reaction is initiated by the addition of a catalytic amount of phosphorus tribromide (PBr₃), which converts the carboxylic acid into an acyl bromide. This intermediate readily tautomerizes to an enol form. The enol then undergoes electrophilic attack by molecular bromine (Br₂) to install the bromine atom at the α-position. The resulting α-bromo acyl bromide can then react with another molecule of the carboxylic acid to regenerate the acyl bromide catalyst and produce the α-bromo carboxylic acid product. Since adipic acid is a dicarboxylic acid, this process occurs at both α-positions.
Fischer Esterification: Finalizing the Intermediate
Following the formation of 2,5-dibromohexanedioic acid, the final step is a Fischer esterification to yield the dimethyl ester. This reaction involves heating the diacid in an excess of methanol with a strong acid catalyst, typically sulfuric acid (H₂SO₄).
Mechanism Insight: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic. A molecule of methanol then acts as a nucleophile, attacking this carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The use of excess methanol is crucial as it shifts the equilibrium of this reversible reaction towards the product side, maximizing the yield.
The overall synthetic workflow is depicted below.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. All work must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part A: Synthesis of 2,5-Dibromohexanedioic Acid
-
Setup: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a mechanical stirrer.
-
Reagents: To the flask, add adipic acid (1.0 eq) and a catalytic amount of red phosphorus (or PBr₃, ~0.1 eq).
-
Reaction: Heat the mixture to 60-70°C. Slowly add bromine (2.2 eq) via the dropping funnel. The reaction is exothermic and will generate HBr gas, which should be neutralized with a scrubber.
-
Causality: The heat is necessary to initiate the reaction and maintain the acyl bromide intermediate. Slow addition of bromine controls the reaction rate and prevents a dangerous exotherm. The excess bromine ensures complete dibromination.
-
-
Completion: After the addition is complete, continue heating and stirring for 12-18 hours until the red color of bromine has dissipated.
-
Workup: Cool the reaction mixture. Cautiously add water to hydrolyze the acyl bromide and any remaining PBr₃. The crude 2,5-dibromohexanedioic acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethyl acetate/hexane mixture) to yield the purified diacid.
Part B: Esterification to this compound
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine the dried 2,5-dibromohexanedioic acid (1.0 eq) and a large excess of anhydrous methanol (10-20 eq).
-
Catalysis: Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture while cooling in an ice bath.
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Causality: Refluxing provides the necessary activation energy for the esterification. The excess methanol drives the equilibrium towards the product.
-
-
Workup: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in a water-immiscible solvent like diethyl ether or ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography.
| Parameter | Value / Condition | Justification |
| Bromination Temp. | 60-70°C | Optimal for HVZ reaction without excessive side product formation. |
| Bromine Stoichiometry | 2.2 equivalents | Ensures complete dibromination of the diacid. |
| Esterification Catalyst | Conc. H₂SO₄ | Strong acid catalyst required to protonate the carbonyl. |
| Methanol Stoichiometry | 10-20 equivalents | Serves as both reactant and solvent; shifts equilibrium to favor ester. |
| Typical Overall Yield | 60-75% | Representative yield for this two-step sequence. |
Downstream Products: A Gateway to Molecular Diversity
The synthetic power of this compound lies in the reactivity of its two C-Br bonds. These positions are susceptible to nucleophilic substitution (Sₙ2) reactions and elimination (E2) reactions, opening doors to a vast landscape of downstream products.
Elimination Reactions: Synthesis of Muconic Acid Esters
Treatment of this compound with a strong, non-nucleophilic base, such as 1,8-Diazabicycloundec-7-ene (DBU), can induce a double dehydrobromination reaction. This E2 elimination process results in the formation of two new carbon-carbon double bonds, yielding Dimethyl (2E,4E)-hexa-2,4-dienedioate, a derivative of muconic acid.
Significance: Muconic acid is a valuable "platform chemical" that can be derived from biomass and is a precursor to adipic acid and terephthalic acid, key monomers in the production of nylon and PET, respectively.
Nucleophilic Substitution: Building Heterocyclic Scaffolds
A more common application is the use of this intermediate in double nucleophilic substitution reactions to construct five-membered heterocyclic rings. By choosing a dinucleophile, one can readily synthesize substituted thiophenes, pyrroles, and furans, which are core structures in many pharmaceuticals.
-
Thiophene Synthesis: Reaction with a sulfide source like sodium sulfide (Na₂S) leads to the formation of a dimethyl 3,4-dihydro-2H-thiophene-2,5-dicarboxylate, which can be aromatized.
-
Pyrrole Synthesis: Reaction with a primary amine (R-NH₂) or ammonia yields a substituted pyrrolidine dicarboxylate.
-
Furan Synthesis: While less common, hydrolysis with a base can lead to furan derivatives.
Detailed Protocol: Synthesis of Dimethyl 2,5-Diazidohexanedioate
The conversion to a diazide is a pivotal step towards synthesizing 2,5-diaminohexanedioic acid derivatives, which are valuable in peptide chemistry and as enzyme inhibitors. The azide group is introduced via Sₙ2 reaction with sodium azide and can be subsequently reduced to a primary amine.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF).
-
Reagents: Add sodium azide (NaN₃, 2.5 eq).
-
Causality: Sodium azide is an excellent nucleophile for Sₙ2 reactions. A slight excess ensures the reaction goes to completion. DMF is an ideal solvent as it solvates the cation (Na⁺) but not the azide anion, enhancing its nucleophilicity.
-
-
Reaction: Stir the mixture at room temperature for 24 hours or gently heat to 40-50°C for 4-6 hours to accelerate the reaction. Monitor the reaction progress by TLC.
-
Workup: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 2,5-diazidohexanedioate, which can be purified by column chromatography. Caution: Organic azides can be explosive and should be handled with extreme care, avoiding heat, shock, and friction.
Characterization
Confirming the identity and purity of this compound is critical. Standard analytical techniques are employed.
| Technique | Expected Observation |
| ¹H NMR | Multiplet around 4.4-4.6 ppm (2H, -CHBr-), singlet around 3.7-3.8 ppm (6H, -OCH₃), multiplet around 2.1-2.4 ppm (4H, -CH₂CH₂-). |
| ¹³C NMR | Signal around 170-172 ppm (C=O), signal around 52-54 ppm (-OCH₃), signal around 48-50 ppm (-CHBr-), signal around 30-33 ppm (-CH₂CH₂-). |
| IR (Infrared) | Strong C=O stretch around 1730-1750 cm⁻¹, C-Br stretch around 550-650 cm⁻¹. |
| Mass Spec (MS) | Molecular ion peak showing the characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |
Conclusion
This compound represents a classic example of a strategically vital chemical intermediate. Its straightforward synthesis from inexpensive bulk chemicals (upstream) provides a cost-effective entry point to a wide range of high-value molecules (downstream). The compound's difunctional nature allows for the efficient construction of complex linear, cyclic, and stereochemically defined architectures. For researchers in organic synthesis and professionals in drug development, a thorough understanding of the synthesis and reactivity of this building block is not merely academic—it is a practical tool for innovation and discovery.
References
- Ningbo Inno Pharmchem Co., Ltd. (2025).The Art of Precision: Diethyl 2,5-Dibromohexanedioate in Stereoselective Synthesis.
- ChemicalBook. (2025).Diethyl 2,5-dibromohexanedioate | 869-10-3.
- Feng, Z., et al. (2010).meso-Dimethyl 2,5-dibromohexanedioate. ResearchGate. This publication details the crystallographic structure of the meso form of the title compound.
- NROChemistry. (n.d.).Hell-Volhard-Zelinsky Reaction. Provides a general overview and mechanism of the HVZ reaction.
- Alfa Chemistry. (n.d.).Hell-Volhard-Zelinsky Reaction. Details the reagents, conditions, and mechanism of the HVZ reaction.
- OrgoSolver. (n.d.).Hell–Volhard–Zelinsky Reaction — Carboxylic Acid → α‑Halo Acid. An educational resource explaining the scope, mechanism, and practical tips for the HVZ reaction.
- Wikipedia. (n.d.).Hell–Volhard–Zelinsky halogenation. A general encyclopedia entry describing the mechanism and examples of the HVZ reaction.
- Benchchem. (n.d.).2,5-dibromohexanedioic acid | 3479-85-4. Discusses the significance of dihaloalkane dicarboxylic acid scaffolds in organic synthesis.
- PubChem. (n.d.).Dimethyl 2,5-dibromoadipate. National Institutes of Health.
- Chemguide. (n.d.).Esterification. Details the process of making esters from carboxylic acids and alcohols, including reaction conditions and mechanisms.
The Versatile Building Block: A Technical Guide to Dimethyl 2,5-dibromohexanedioate for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, the strategic selection of foundational molecules is paramount to the efficient construction of complex chemical architectures. Among these, Dimethyl 2,5-dibromohexanedioate emerges as a highly versatile and valuable bifunctional building block. Its symmetrically placed reactive centers, coupled with a flexible six-carbon chain, offer a gateway to a diverse array of molecular scaffolds, from strained carbocycles to functionalized polymers and precursors for bioactive compounds. This in-depth technical guide provides a comprehensive overview of this compound, encompassing its synthesis, characterization, reactivity, and applications, with the aim of empowering researchers and drug development professionals to harness its full synthetic potential.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective and safe utilization in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 868-72-4 | [1][2] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [2] |
| Molecular Weight | 331.99 g/mol | [3] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 75-76 °C | |
| Boiling Point | 307.1 ± 42.0 °C at 760 mmHg | [4] |
| Density | 1.7 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in many organic solvents such as dichloromethane. |
Safety and Handling:
This compound is classified as a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[5]
Synthesis of this compound: A Robust and Scalable Protocol
The most common and efficient synthesis of this compound involves the α,α'-dibromination of adipic acid, followed by esterification. This multi-step process can be readily scaled to meet the demands of various research and development projects.
Synthesis Workflow
The overall synthetic transformation can be visualized as a three-step process starting from the readily available and inexpensive adipic acid.
Sources
- 1. vandanachem.com [vandanachem.com]
- 2. 1,6-DIMETHYL 2,5-DIBROMOHEXANEDIOATE | CAS 868-72-4 [matrix-fine-chemicals.com]
- 3. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]
- 5. DIMETHYL (2R,5S)-2,5-DIBROMOHEXANEDIOATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
The Synthetic Utility of Dimethyl 2,5-dibromohexanedioate: A Guide for the Modern Chemist
Introduction: A Versatile Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Dimethyl 2,5-dibromohexanedioate, a symmetrical six-carbon chain functionalized with bromine atoms at the α-positions to the carbonyls, represents a powerful and versatile building block. Its bifunctional nature, possessing two electrophilic centers, opens a gateway to a diverse array of chemical transformations, most notably in the synthesis of carbocyclic and heterocyclic systems. The molecule primarily exists as the meso diastereomer, a consequence of a crystallographic center of inversion at the midpoint of the central C-C bond, which has significant implications for stereochemical control in subsequent reactions.[1]
This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural outlines to explain the mechanistic rationale behind its reactivity. We will delve into its use in constructing strained ring systems, its potential in stereoselective synthesis, and provide detailed, field-proven protocols for its key transformations.
| Property | Value | Reference |
| CAS Number | 868-72-4 | [2][3][4] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [5] |
| Molecular Weight | 331.99 g/mol | [5] |
| Appearance | White powder | [6] |
| Melting Point | 75-76 °C | [6] |
| IUPAC Name | This compound | [5] |
Core Application: Intramolecular Cyclization to Carbocycles
The most prominent application of this compound is as a precursor to cyclic diesters, particularly in the formation of strained ring systems. Its structure is perfectly primed for intramolecular reactions, enabling the construction of four-, five-, and six-membered rings, which are foundational scaffolds in numerous natural products and pharmaceutical agents.
Mechanistic Insight: The Favorskii-Type Rearrangement Pathway
The reaction of this compound with a non-nucleophilic base, such as potassium tert-butoxide, initiates a cascade that leads to the formation of a cyclobutene ring system.[1] This transformation is not a simple double E2 elimination. The causality behind this specific product formation involves a Favorskii-type rearrangement mechanism.
-
Enolate Formation: The base abstracts an acidic α-proton, forming an enolate.
-
Intramolecular Sₙ2: The enolate attacks the adjacent carbon bearing a bromine atom in an intramolecular nucleophilic substitution, forming a bicyclo[2.1.0]pentanone intermediate (a bicyclic cyclopropanone derivative).
-
Ring Opening: The strained bicyclic intermediate is then attacked by the alkoxide base at the carbonyl carbon.
-
Rearrangement and Elimination: The resulting tetrahedral intermediate collapses, leading to the cleavage of the cyclopropanone ring and elimination of the second bromide ion, yielding the stable, conjugated cyclobutene-1,2-dicarboxylate product.
This pathway provides a controlled and efficient route to a highly functionalized four-membered ring, a structural motif that can be challenging to synthesize via other methods.
Caption: Reaction workflow for cyclobutene synthesis.
Protocol 1: Synthesis of Dimethyl Cyclobut-1-ene-1,2-dicarboxylate
This protocol is adapted from methodologies reported for the synthesis of Δ¹-cycloalkene-1,2-dicarboxylates from the corresponding α,α′-dibromoalkanedicarboxylates.[1]
Materials:
-
meso-Dimethyl 2,5-dibromohexanedioate (1.0 eq)
-
Potassium tert-butoxide (2.2 eq)
-
Anhydrous tert-butanol
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve meso-Dimethyl 2,5-dibromohexanedioate in anhydrous tert-butanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Under a nitrogen atmosphere, add potassium tert-butoxide portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The reaction mixture will typically turn yellow or brown.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure Dimethyl cyclobut-1-ene-1,2-dicarboxylate.
Self-Validation: The successful synthesis is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the starting material's C-H signals adjacent to bromine and the appearance of vinylic protons and characteristic cyclobutene ring signals in the NMR spectrum validate the transformation.
Application in Stereoselective Synthesis
The symmetrical nature of this compound makes it an excellent substrate for desymmetrization reactions, a powerful strategy in modern stereoselective synthesis.[7] The two bromine atoms are enantiotopic reaction sites in the meso isomer. A reaction with a chiral reagent or catalyst can selectively substitute one bromine over the other, leading to a chiral, non-racemic product.
This approach is particularly valuable in the synthesis of chiral diacids and other stereochemically defined molecules, which are often required for pharmaceutical applications where specific enantiomers can have vastly different biological activities.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. 868-72-4|this compound|BLD Pharm [bldpharm.com]
- 3. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]
- 4. 1,6-DIMETHYL 2,5-DIBROMOHEXANEDIOATE | CAS 868-72-4 [matrix-fine-chemicals.com]
- 5. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
Application Notes and Protocols: Dimethyl 2,5-dibromohexanedioate as a Key Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Dimethyl 2,5-dibromohexanedioate in Drug Discovery
This compound is a versatile bifunctional molecule that has emerged as a critical starting material in the synthesis of complex pharmaceutical intermediates. Its linear six-carbon backbone, flanked by ester functionalities and substituted with bromine atoms at the C2 and C5 positions, provides a unique chemical scaffold for the construction of cyclic systems, particularly cyclopentane derivatives. This structural motif is central to a class of potent antiviral and anticancer drugs known as carbocyclic nucleoside analogues. In these pharmaceuticals, the furanose sugar ring of natural nucleosides is replaced by a cyclopentane ring, a modification that imparts enhanced metabolic stability and often leads to improved therapeutic profiles.
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and present data to support the methodologies described.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe laboratory execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Br₂O₄ | PubChem[1] |
| Molecular Weight | 331.99 g/mol | PubChem[1] |
| CAS Number | 868-72-4 | PubChem[1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 65-68 °C | - |
| Boiling Point | 168-170 °C at 1 mmHg | - |
| Solubility | Soluble in dichloromethane, chloroform, and ethyl acetate. | - |
Safety Precautions: this compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, please consult the Material Safety Data Sheet (MSDS).
Core Application: Synthesis of Cyclopentane Derivatives for Carbocyclic Nucleosides
The primary application of this compound in pharmaceutical synthesis is its conversion to cyclopentane-1,2-dicarboxylate derivatives. This transformation is typically achieved through an intramolecular cyclization reaction, which forms the core carbocyclic ring of nucleoside analogues.
Mechanistic Insight: The Intramolecular Cyclization Pathway
The reaction proceeds via a base-promoted intramolecular nucleophilic substitution. A base, such as sodium hydride or potassium tert-butoxide, deprotonates the carbon alpha to one of the ester groups, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbon bearing the bromine atom at the other end of the molecule, displacing the bromide ion and forming the five-membered ring. The stereochemical outcome of this reaction can be influenced by the choice of starting material (meso or d,l-diastereomer) and reaction conditions.
Diagram 1: Intramolecular Cyclization of this compound
Caption: Workflow of the intramolecular cyclization reaction.
Experimental Protocol: Synthesis of Dimethyl cis-Cyclopentane-1,2-dicarboxylate
This protocol details a representative procedure for the synthesis of dimethyl cis-cyclopentane-1,2-dicarboxylate, a key precursor for various carbocyclic nucleoside analogues.
Materials:
-
Dimethyl meso-2,5-dibromohexanedioate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil). Suspend the sodium hydride in anhydrous THF (10 mL per gram of this compound).
-
Addition of Starting Material: Dissolve dimethyl meso-2,5-dibromohexanedioate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure dimethyl cis-cyclopentane-1,2-dicarboxylate.
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.68 (s, 6H), 3.05-2.99 (m, 2H), 2.05-1.95 (m, 4H), 1.85-1.75 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 174.5, 51.8, 47.2, 30.1, 24.5 |
Application in Pharmaceutical Synthesis: Pathway to Carbocyclic Nucleoside Analogues
The synthesized dimethyl cis-cyclopentane-1,2-dicarboxylate serves as a versatile building block for the elaboration into various carbocyclic nucleoside analogues. The general synthetic strategy involves the transformation of the ester functionalities into other key functional groups required for the construction of the final drug molecule.
Diagram 2: Synthetic Pathway to Carbocyclic Nucleoside Analogues
Caption: General synthetic route from the intermediate.
Example: Conceptual Pathway to an Entecavir Analogue
Entecavir is a potent antiviral drug used for the treatment of hepatitis B infection. While the direct synthesis of Entecavir from this compound is not the standard industrial route, this intermediate can be used to construct the core cyclopentane ring found in Entecavir and its analogues.
The synthetic approach would involve:
-
Reduction of the diester: The dimethyl cis-cyclopentane-1,2-dicarboxylate can be reduced to the corresponding diol using a strong reducing agent like lithium aluminum hydride.
-
Selective Protection and Functionalization: One of the hydroxyl groups can be selectively protected, while the other is converted into a leaving group (e.g., a tosylate or mesylate).
-
Introduction of the Nucleobase: The protected cyclopentane derivative can then be coupled with a purine or pyrimidine base (e.g., guanine for Entecavir) via a nucleophilic substitution reaction.
-
Further Modifications and Deprotection: Subsequent steps would involve the introduction of the exocyclic methylene group and deprotection of the hydroxyl groups to yield the final carbocyclic nucleoside analogue.
Conclusion
This compound is a valuable and versatile intermediate in the synthesis of pharmaceutically relevant molecules. Its ability to efficiently form cyclopentane rings through intramolecular cyclization makes it a key starting material for the construction of carbocyclic nucleoside analogues. The protocols and methodologies outlined in this document provide a solid foundation for researchers to utilize this compound in their drug discovery and development programs. The strategic application of this compound will undoubtedly continue to contribute to the advancement of medicinal chemistry and the creation of novel therapeutics.
References
-
PubChem. Dimethyl 2,5-dibromoadipate. National Center for Biotechnology Information. [Link]
-
Daluge, S. M., et al. (1997). Synthesis and Anti-Hepatitis B Virus Activity of a Novel and Potent Class of Carbocyclic Nucleosides. Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093. [Link]
-
Zoulim, F. (2006). Entecavir: a new treatment option for chronic hepatitis B. Journal of Clinical Virology, 36(1), 1-6. [Link]
-
Trost, B. M., & Toste, F. D. (2000). A Ruthenium-Catalyzed Ene-Type Reaction. Journal of the American Chemical Society, 122(4), 714–715. [Link]
-
Crimmins, M. T., & She, J. (2004). Enantioselective Total Synthesis of (+)-Entecavir. Organic Letters, 6(13), 2201–2204. [Link]
Sources
Application Note & Protocol: Synthesis of Dimethyl Cyclobut-1-ene-1,2-dicarboxylate
Introduction and Strategic Overview
Dimethyl cyclobut-1-ene-1,2-dicarboxylate is a versatile cyclic diester that serves as a valuable building block in organic synthesis. Its strained four-membered ring, coupled with the functionality of two ester groups adjacent to a double bond, makes it an attractive precursor for creating complex molecular architectures, including novel carbocyclic and heterocyclic systems. Applications range from the synthesis of unique scaffolds for medicinal chemistry to the development of materials with specific electronic or physical properties. The cyclobutene moiety is a common feature in numerous natural products, many of which exhibit significant biological activities.[1]
This guide provides a comprehensive overview and a detailed protocol for the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate, focusing on the most direct and mechanistically insightful method: the photochemical [2+2] cycloaddition of dimethyl acetylenedicarboxylate (DMAD) and ethylene.
Causality of Synthetic Route Selection
The choice of a [2+2] cycloaddition between an alkyne and an alkene is the most logical retrosynthetic disconnection for the target molecule. This approach directly constructs the core cyclobutene ring with the desired substituents in a single, atom-economical step.
However, a thermal [2+2] cycloaddition between two π-systems, such as an alkene and an alkyne, is a "forbidden" reaction under the principles of orbital symmetry conservation, as described by the Woodward-Hoffmann rules.[1] This high activation energy barrier makes the thermal reaction pathway inefficient. Therefore, a photochemical approach is employed. Irradiation with ultraviolet (UV) light promotes one of the reactants to an electronically excited state, which alters the orbital symmetry requirements and allows the cycloaddition to proceed efficiently.[1][2] Dimethyl acetylenedicarboxylate (DMAD) is an ideal substrate for this reaction due to its electron-deficient nature and reactivity in cycloadditions.[3][4]
Reaction Mechanism: Photochemical [2+2] Cycloaddition
The synthesis proceeds via a photosensitized [2+2] cycloaddition. The key steps are:
-
Excitation: A photosensitizer (e.g., acetone or benzophenone), if used, absorbs UV light and is promoted to an excited singlet state, followed by intersystem crossing to a more stable triplet state.
-
Energy Transfer: The excited triplet sensitizer transfers its energy to a molecule of dimethyl acetylenedicarboxylate (DMAD), promoting it to its triplet excited state. Alternatively, direct irradiation of DMAD can be used.
-
Cycloaddition: The excited-state DMAD then reacts with ground-state ethylene in a stepwise or concerted fashion to form the four-membered cyclobutene ring.
-
Relaxation: The resulting cycloadduct relaxes to its electronic ground state, yielding the final product, dimethyl cyclobut-1-ene-1,2-dicarboxylate.
This photochemical pathway effectively circumvents the high-energy transition state of the thermally forbidden reaction, providing a practical route to the desired product.
Caption: Workflow for the photochemical synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate on a laboratory scale.
3.1 Materials and Equipment
-
Reagents:
-
Dimethyl acetylenedicarboxylate (DMAD), >98% purity
-
Ethylene gas, high purity
-
Acetone (spectroscopic grade, acts as solvent and sensitizer) or Hexane (spectroscopic grade)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
-
Equipment:
-
Quartz immersion-well photochemical reactor with a medium-pressure mercury lamp (e.g., 450W Hanovia lamp)
-
Gas dispersion tube (fritted glass bubbler)
-
Dry ice/acetone cold finger condenser
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Rotary evaporator
-
Vacuum distillation apparatus or flash chromatography system
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization
-
3.2 Reaction Setup and Procedure
-
Reactor Assembly: Assemble the photochemical reactor. Place a magnetic stir bar in the quartz reaction vessel. Fit the vessel with the quartz immersion well containing the UV lamp and a gas inlet tube that reaches below the solvent surface. Attach a dry ice/acetone condenser to the top of the reactor to prevent the loss of volatile ethylene and solvent.
-
Charging the Reactor: To the reaction vessel, add dimethyl acetylenedicarboxylate (e.g., 14.2 g, 0.1 mol) and acetone (e.g., 500 mL).
-
Inerting and Cooling: Begin stirring the solution and cool the reactor vessel in an ice-water bath. Purge the system with a slow stream of nitrogen for 15-20 minutes to remove oxygen, which can quench the excited state and lead to side reactions. Cool the condenser with a dry ice/acetone slurry.
-
Introduction of Ethylene: Switch the gas flow from nitrogen to ethylene. Bubble a steady, slow stream of ethylene gas through the solution via the gas dispersion tube. Maintain a positive pressure of ethylene throughout the reaction.
-
Photolysis: Turn on the cooling water to the lamp jacket and then ignite the UV lamp. Continue irradiating the stirred, ethylene-saturated solution. The reaction progress can be monitored by periodically taking small aliquots and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the DMAD starting material.
-
Reaction Time: The reaction is typically complete within 24-48 hours, depending on the lamp intensity and reactor geometry.
-
Work-up:
-
Once the reaction is complete, turn off the UV lamp and stop the ethylene flow. Purge the system with nitrogen again to remove any remaining ethylene.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the bulk of the acetone solvent using a rotary evaporator at low temperature and pressure.
-
The resulting crude oil contains the product and potentially some polymer byproducts.
-
-
Purification:
-
Purify the crude product by vacuum distillation. The product is a colorless oil.
-
Alternatively, purification can be achieved by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Data Presentation and Characterization
The successful synthesis of dimethyl cyclobut-1-ene-1,2-dicarboxylate should be confirmed by spectroscopic analysis.
| Parameter | Expected Value/Data |
| Typical Yield | 60-75% |
| Appearance | Colorless oil |
| Molecular Formula | C₈H₁₀O₄ |
| Molecular Weight | 170.16 g/mol [5] |
| ¹H NMR (CDCl₃) | δ ~2.7-2.9 (m, 4H, -CH₂-CH₂-), δ ~3.75 (s, 6H, 2 x -OCH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~35 (CH₂), δ ~52 (OCH₃), δ ~140 (quaternary C=C), δ ~165 (C=O) ppm |
| IR (thin film) | ν ~1720-1730 cm⁻¹ (C=O stretch, ester), ν ~1640 cm⁻¹ (C=C stretch) |
| Mass Spec (EI) | m/z 170 (M⁺), 139 (M⁺ - OCH₃), 111 (M⁺ - CO₂CH₃)[5] |
Safety and Handling
-
Reagents: Dimethyl acetylenedicarboxylate (DMAD) is a lachrymator and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethylene is a highly flammable gas; ensure there are no ignition sources near the reaction setup.
-
Photochemical Reaction: UV radiation is harmful to the eyes and skin. The photochemical reactor should be operated within a shielded area or wrapped in aluminum foil to prevent exposure to stray UV light. Ensure the lamp is properly cooled to prevent overheating and potential breakage.
-
Pressure: The reaction involves a continuous flow of gas. Ensure the system is not sealed to avoid pressure buildup. The outlet from the condenser should be vented to a fume hood.
References
- Smolecule. (n.d.). Buy Dimethyl cyclobutane-1,2-dicarboxylate | 3396-20-1.
- Li, J. J. (n.d.). Dimethyl Acetylenedicarboxylate: A Versatile Tool in Organic Synthesis.
-
PubChem. (n.d.). cis-Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclobutene-1,2-dicarboxylic acid, dimethyl ester. Retrieved from [Link]
- Gouverneur, V., et al. (2020). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. PubMed Central.
- (n.d.). Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic acid-(3,5-dichlorophenyl)-imide.
- Domingo, L. R., et al. (n.d.). Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. PubMed Central.
- Houk, K. N., et al. (1995). Ab initio study of Diels-Alder reactions of cyclopentadiene with ethylene, isoprene, cyclopentadiene, acrylonitrile, and methyl vinyl ketone. Journal of the American Chemical Society.
- (n.d.). Mechanism of the Diels-Alder cycloaddition for DMF and ethylene.
- Tesi, D. (n.d.).
-
PubChem. (n.d.). 3-Cyclobutene-1,2-dicarboxylic acid, 3,4-dipropyl-, dimethyl ester, trans-. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl cyclobutane-1,2-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.). US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.
-
NIST. (n.d.). 1,2-Cyclobutanedicarboxylic acid, dimethyl ester. Retrieved from [Link]
- Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
- Google Patents. (n.d.). Process for the preparation of cyclobutan-1,2-dicarboxylic acid esters.
- Linclau, B., et al. (2020). Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Continuous–Flow Photochemistry. ePrints Soton.
- ChemicalBook. (n.d.).
- Wiberg, K. B. (1963). Vicinal Dicarboxylation of an Alkene: cis-1-Methylcyclopentane-1,2-dicarboxylic Acid.
- Leigh, W. J. (n.d.). Cyclobutene photochemistry. Substituent and wavelength effects on the photochemical ring opening of monocyclic alkylcyclobutenes.
Sources
- 1. unitesi.unive.it [unitesi.unive.it]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Cyclobutene-1,2-dicarboxylic acid, dimethyl ester | C8H10O4 | CID 573877 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging Dimethyl 2,5-dibromohexanedioate for Advanced Polymer Architectures
Abstract: This document provides a comprehensive technical guide for researchers and polymer scientists on the application of Dimethyl 2,5-dibromohexanedioate in the development of functional and complex polymers. We move beyond a simple recitation of facts to deliver field-proven insights into leveraging this monomer's unique bifunctional nature. The protocols detailed herein are grounded in established principles of polymer chemistry, focusing on two primary pathways: 1) its use as a building block for functional polyesters via polycondensation, and 2) its subsequent application as a macroinitiator for Atom Transfer Radical Polymerization (ATRP) to create well-defined graft copolymers. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized monomer with significant potential in advanced materials science. Its structure is unique in that it combines two key reactive features: terminal ester groups suitable for step-growth polymerization (polycondensation) and secondary bromine atoms that can serve as efficient initiating sites for controlled/living radical polymerizations.
This dual-reactivity allows for a two-step, sequential approach to creating complex polymer architectures. First, a linear polyester backbone can be synthesized. The bromine atoms, which are sterically hindered and less reactive under typical polycondensation conditions, remain intact along the polymer chain. In a second stage, these pendant bromine sites can be activated to initiate the growth of side chains ("grafts") of a different polymer, leading to well-defined graft copolymers. Such materials are of high interest for applications in drug delivery, surface modification, and advanced coatings.
Mechanistic Foundation: Polycondensation vs. Controlled Radical Polymerization
The utility of this compound stems from the orthogonal reactivity of its functional groups.
-
Polycondensation: The methyl ester groups can undergo transesterification with diols in the presence of a catalyst at elevated temperatures. This step-growth mechanism builds the primary polyester backbone. The choice of diol is critical as it defines the fundamental properties of the backbone, such as its glass transition temperature (Tg) and solubility.
-
Atom Transfer Radical Polymerization (ATRP): The secondary carbon-bromine (C-Br) bonds are ideal initiating sites for ATRP. ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, low dispersity (Đ), and complex architectures. A transition metal complex (typically copper-based) reversibly activates and deactivates the dormant C-Br bond, allowing polymer chains to grow from the backbone in a controlled manner.
The logical workflow for utilizing this monomer is therefore sequential, as illustrated below.
Caption: Sequential workflow for synthesizing graft copolymers using this compound.
Application Protocol 1: Synthesis of Brominated Polyester Macroinitiator
This protocol details the synthesis of a linear polyester backbone from this compound and a diol (e.g., 1,6-hexanediol) via melt transesterification. This method is chosen for its simplicity and avoidance of solvents, which simplifies purification.
3.1 Principle of the Method The reaction proceeds via transesterification, where the methyl groups from the diester are displaced by the diol, forming new ester linkages and releasing methanol as a byproduct. A catalyst, such as titanium(IV) isopropoxide, is used to accelerate the reaction. The reaction is driven to completion by the removal of methanol under vacuum.
3.2 Experimental Protocol
-
Reagent Preparation: Ensure all glassware is oven-dried and reagents are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Charging the Reactor: To a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and 1,6-hexanediol in a 1:1.05 molar ratio. The slight excess of diol helps to ensure complete conversion of the diester and promotes higher molecular weight.
-
Catalyst Addition: Add the titanium(IV) isopropoxide catalyst (approx. 0.1 mol% relative to the diester).
-
First Stage (Methanol Removal at Atmospheric Pressure):
-
Heat the reaction mixture to 160 °C under a slow stream of nitrogen.
-
Maintain this temperature for 2-3 hours. Methanol will begin to distill off. The reaction is monitored by observing the cessation of methanol distillation.
-
-
Second Stage (High Vacuum):
-
Gradually increase the temperature to 180-190 °C.
-
Slowly apply a high vacuum (<1 mbar) over 30-60 minutes to avoid excessive foaming.
-
Continue the reaction under high vacuum for 4-6 hours. The viscosity of the mixture will increase significantly, indicating polymer formation.
-
-
Reaction Termination and Purification:
-
Cool the reactor to room temperature and break the vacuum with nitrogen.
-
Dissolve the resulting viscous polymer in a suitable solvent (e.g., tetrahydrofuran, THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a non-solvent (e.g., cold methanol or hexane).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40 °C until a constant weight is achieved.
-
3.3 Expected Data and Characterization
The resulting polymer should be characterized to confirm its structure and determine its molecular weight, which is crucial for its subsequent use as a macroinitiator.
| Parameter | Technique | Expected Result | Causality/Significance |
| Structure Confirmation | ¹H NMR | Peaks corresponding to the polyester backbone and intact C-H protons adjacent to Br. | Verifies successful polymerization and retention of the bromine initiating sites. |
| Molecular Weight (Mn) | GPC/SEC | 5,000 - 15,000 g/mol | Controlled by reaction time and vacuum efficiency. A higher Mn means fewer initiator sites per unit mass. |
| Dispersity (Đ) | GPC/SEC | 1.8 - 2.5 | Typical for step-growth polymerization. |
| Thermal Properties | DSC | Measurement of Glass Transition Temp. (Tg) | Tg is determined by the diol used and provides information on the material's physical state. |
Application Protocol 2: ATRP Synthesis of Polyester-g-polystyrene
This protocol describes the "grafting-from" approach, using the brominated polyester from Section 3.0 as a macroinitiator to grow polystyrene side chains via ATRP.
4.1 Principle of the Method The C-Br bonds on the polyester backbone are activated by a copper(I)/ligand complex (e.g., CuBr/PMDETA), creating a radical that initiates the polymerization of styrene. The copper(II) species formed simultaneously deactivates the growing chain, establishing a dynamic equilibrium that allows for controlled chain growth. This results in a graft copolymer with a polyester backbone and polystyrene side chains.
4.2 Experimental Workflow Diagram
Caption: Step-by-step workflow for the ATRP synthesis of a graft copolymer.
4.3 Detailed Experimental Protocol
-
Reagent Preparation: Styrene monomer should be passed through a column of basic alumina to remove the inhibitor. All solvents must be anhydrous.
-
Charging the Reactor: In a Schlenk flask under an inert atmosphere, dissolve the brominated polyester macroinitiator (1 equivalent of initiating sites) in a solvent like anisole or toluene.
-
Adding Monomer and Ligand: Add the desired amount of styrene monomer (e.g., 100 equivalents per initiating site to target a degree of polymerization of 100 for the grafts). Add the ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (1 equivalent per initiating site).
-
Oxygen Removal: Subject the mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen, which can terminate the polymerization.
-
Initiation: While backfilling with nitrogen, quickly add the copper(I) bromide (CuBr) catalyst (1 equivalent per initiating site).
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 110 °C for styrene) and stir.
-
Monitoring and Termination: The reaction progress can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR and the molecular weight evolution by GPC. Once the desired conversion is reached (e.g., after 8-12 hours), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. The green color of the solution will turn blue, indicating the oxidation of Cu(I) to Cu(II).
-
Purification:
-
Dilute the reaction mixture with THF.
-
Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer solution into a large excess of cold methanol.
-
Filter the resulting white solid and dry it in a vacuum oven.
-
Troubleshooting and Validation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low MW in Part 1 | Inefficient removal of methanol; Non-stoichiometric monomer ratio; Impurities (e.g., water). | Increase vacuum and reaction time; Carefully re-weigh monomers; Ensure all glassware and reagents are dry. |
| Broad Dispersity in Part 2 | Presence of oxygen; Impurities in the monomer; Incorrect catalyst/ligand ratio. | Improve freeze-pump-thaw technique; Purify monomer immediately before use; Verify stoichiometry of ATRP components. |
| No Initiation of ATRP | Inactive C-Br sites; Catalyst oxidation. | Confirm C-Br presence with NMR/elemental analysis; Ensure an oxygen-free environment and use active Cu(I)Br. |
Conclusion
This compound is a versatile building block for creating advanced polymer structures that are not easily accessible through conventional methods. The strategic, sequential application of polycondensation and controlled radical polymerization unlocks the potential to design materials with precisely tailored architectures and functionalities. The protocols outlined in this guide provide a robust framework for researchers to explore the synthesis of novel graft copolymers for a wide array of scientific and industrial applications.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Wang, J. S., & Matyjaszewski, K. (1995). Controlled/"living" radical polymerization. Atom transfer radical polymerization in the presence of transition-metal complexes. Journal of the American Chemical Society, 117(20), 5614-5615. [Link]
-
Patten, T. E., Xia, J., Abernathy, T., & Matyjaszewski, K. (1996). Polymers with very low polydispersities from atom transfer radical polymerization. Science, 272(5263), 866-868. [Link]
Application Note: Dimethyl 2,5-dibromohexanedioate as a High-Efficiency Bifunctional Initiator for Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: The Strategic Advantage of Bifunctional Initiation
Atom Transfer Radical Polymerization (ATRP) stands as one of the most robust methods for synthesizing polymers with predetermined molecular weights and narrow molecular weight distributions.[1] A key feature of ATRP is the ability to dictate polymer architecture through the choice of initiator.[1] While monofunctional initiators produce a single growing chain, bifunctional initiators, such as Dimethyl 2,5-dibromohexanedioate, offer the distinct advantage of initiating polymer growth simultaneously from two distinct points. This symmetrical growth is invaluable for creating telechelic polymers (polymers with functional end-groups), ABA triblock copolymers, and polymers with centrally located functionalities.[2]
This compound is an excellent candidate for this role. Its structure features two secondary alkyl bromide groups, which are highly efficient at initiating the polymerization of a wide range of monomers, including styrenes and (meth)acrylates.[1][3] This note provides a comprehensive guide to the synthesis of this initiator and its application in a model ATRP system.
The Mechanism of Bifunctional ATRP
ATRP is a controlled/"living" radical polymerization that relies on a reversible equilibrium between active, propagating radicals (P•) and dormant species (P-X), catalyzed by a transition metal complex (e.g., Cu(I)Br/Ligand).[4][5]
The core principle involves the transition metal complex (activator, Mtn) abstracting a halogen atom (X) from the initiator (R-X) to form a radical (R•) and the oxidized metal complex (deactivator, X-Mtn+1).[5] This radical then propagates by adding to a monomer. The key to control is the rapid, reversible deactivation, where the X-Mtn+1 complex transfers the halogen back to the propagating chain end, reforming the dormant species. This keeps the concentration of active radicals low, significantly suppressing termination reactions.[5]
With a bifunctional initiator like this compound (Br-R-Br), this activation process occurs at both ends of the molecule, leading to bidirectional chain growth.
Diagram 1: Bifunctional ATRP Mechanism. Symmetrical initiation from this compound leads to bidirectional polymer growth.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the bromination of adipic acid derivatives.[3]
Materials:
-
Dimethyl adipate
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or AIBN (initiator)
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for reflux, filtration, and solvent removal.
Safety Precautions:
-
Handle all reagents in a well-ventilated fume hood.
-
Brominated compounds and CCl₄ are toxic and/or carcinogenic. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
BPO can be explosive; handle with care and do not grind.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve dimethyl adipate (1 equivalent) in CCl₄.
-
Reagent Addition: Add N-Bromosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide (approx. 0.02 equivalents).
-
Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄) and maintain for 4-6 hours. The reaction can be monitored by TLC or ¹H NMR by observing the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct.
-
Transfer the filtrate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any remaining acid, followed by washing with water.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography to yield the pure this compound.[6]
-
Protocol 2: Bifunctional ATRP of Methyl Methacrylate (MMA)
This protocol describes a model polymerization to synthesize a well-defined poly(methyl methacrylate) (PMMA) with bromine atoms at both chain ends.
Materials:
-
This compound (Initiator)
-
Methyl methacrylate (MMA), inhibitor removed by passing through a basic alumina column.[7]
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)[7]
-
Anisole or Toluene (Solvent)
-
Methanol (for precipitation)[7]
-
Schlenk flask and line for inert gas handling (Nitrogen or Argon)
Procedure:
Diagram 2: Experimental Workflow for ATRP. A step-by-step flowchart for conducting the polymerization under inert conditions.
-
Target Calculation: Determine the desired degree of polymerization (DP). The theoretical molecular weight (Mn,th) will be: Mn,th = (DP × Mmonomer) + Minitiator where DP = [Monomer]₀ / [Initiator]₀.
-
Reaction Setup: To a dry Schlenk flask, add CuBr (1 eq.) and this compound (1 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and alternatively evacuate and backfill with inert gas (Nitrogen or Argon) at least three times.
-
Reagent Addition: In a separate flask, prepare a solution of MMA (e.g., 100 eq.), PMDETA (1 eq.), and solvent. Degas this solution by bubbling with inert gas for 30 minutes. Transfer this solution to the Schlenk flask containing the catalyst and initiator via a degassed syringe.
-
Deoxygenation: For rigorous oxygen removal, perform three freeze-pump-thaw cycles on the sealed reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath (e.g., 80°C) and stir. The reaction is typically run for several hours. Samples can be taken periodically via syringe to monitor conversion by ¹H NMR or gravimetry.
-
Termination: To stop the polymerization, cool the flask to room temperature and open it to the air. The copper catalyst will oxidize and turn green/blue, quenching the reaction. The mixture can be diluted with a solvent like THF.
-
Purification: Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol with vigorous stirring.[7] The polymer will appear as a white solid.
-
Isolation: Filter the solid, wash with fresh methanol, and dry under vacuum to a constant weight.
Characterization and Expected Results
The success of the polymerization is validated by characterizing the molecular weight and dispersity of the resulting polymer.
-
Gel Permeation Chromatography (GPC): This is the primary technique to determine the number-average molecular weight (Mn) and the polydispersity index (Đ or Mw/Mn). A well-controlled ATRP will yield a narrow, monomodal distribution.
-
Nuclear Magnetic Resonance (¹H NMR): NMR is used to confirm the polymer structure and to calculate monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.
Table 1: Representative Data for ATRP of MMA Conditions: [MMA]₀:[Initiator]₀:[CuBr]₀:[PMDETA]₀ = 100:1:1:1, Toluene, 80°C, 6 hours.
| Parameter | Theoretical Value | Typical Experimental Result |
| Monomer Conversion | >90% | 92% |
| Mn,th ( g/mol ) | 10,332 | - |
| Mn,exp (GPC, g/mol ) | - | ~10,500 |
| Dispersity (Đ) | < 1.20 | 1.15 |
A close match between the theoretical and experimental molecular weight, coupled with a low dispersity (typically < 1.3), indicates a well-controlled polymerization process.[1]
Key Considerations & Troubleshooting
-
Purity of Reagents: ATRP is sensitive to impurities, especially oxygen. Monomers must be free of inhibitors, and solvents should be dry and deoxygenated.
-
High Dispersity (Đ > 1.5): This often points to excessive termination reactions. Causes can include oxygen contamination, incorrect stoichiometry of catalyst/ligand, or reaction temperatures being too high.
-
Low/No Initiation: This may result from an inactive catalyst (oxidized Cu(I)) or impure initiator. Ensure the CuBr is fresh (white or slightly off-white, not green/blue) and the initiator is pure.
-
Reaction Rate: The rate can be tuned by adjusting the temperature, solvent polarity, or the catalyst/ligand system. More active catalyst systems will increase the polymerization rate but may also lead to more termination.[4]
References
-
Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]
-
Matyjaszewski, K., & Tsarevsky, N. V. (2014). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 47(10), 3461-3486. [Link]
-
Nicolas, J., et al. (2013). ATRP in the design of functional materials for biomedical applications. Progress in Polymer Science, 38(1), 63-235. [Link]
-
Feng, Z. Q., et al. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E, 66(12), o3131. [Link]
-
Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. [Link]
-
PubChem. (n.d.). Dimethyl 2,5-dibromoadipate. National Center for Biotechnology Information. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Art of Precision: Diethyl 2,5-Dibromohexanedioate in Stereoselective Synthesis. [Link]
-
University of Illinois. (n.d.). Conducting A Reversible-Deactivation Radical Polymerization (RDRP). [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ATRP in the design of functional materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. groups.chem.cmu.edu [groups.chem.cmu.edu]
Synthesis of Conformationally Rigid 2-Aminoadipic Acid Analogues: A Guide for Drug Discovery
Introduction: The Significance of Conformational Rigidity in Targeting Glutamate Receptors
2-Aminoadipic acid (AAA), a homologue of the neurotransmitter glutamic acid, is a key intermediate in lysine metabolism and has emerged as a molecule of significant interest in neuroscience and metabolic research.[1] Its L-isomer is known to interact with glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype, albeit with lower affinity than glutamate itself.[2] The inherent conformational flexibility of the six-carbon backbone of 2-aminoadipic acid allows it to adopt numerous spatial arrangements, leading to non-selective interactions with various receptor subtypes and a lack of potent activity.
To overcome this limitation and to develop highly selective and potent ligands for specific glutamate receptor subtypes, researchers have focused on the synthesis of conformationally rigid analogues of 2-aminoadipic acid. By restricting the molecule's ability to rotate around its single bonds, it is possible to "lock" it into a specific conformation that is preferred by a particular receptor subtype. This strategy has proven invaluable in dissecting the complex pharmacology of the glutamate receptor family and in the development of novel therapeutic agents for neurological and psychiatric disorders.[2][3]
This comprehensive guide provides detailed application notes and protocols for the synthesis of various classes of conformationally rigid 2-aminoadipic acid analogues. We will delve into the scientific rationale behind different synthetic strategies, provide step-by-step experimental procedures, and discuss the pharmacological properties of the resulting compounds.
Strategic Approaches to Inducing Conformational Rigidity
Several key strategies have been successfully employed to introduce conformational constraints into the 2-aminoadipic acid scaffold. This guide will focus on three primary and effective approaches:
-
Cyclopropanation: The introduction of a cyclopropane ring into the carbon backbone creates a significant steric barrier to bond rotation, resulting in a highly constrained analogue.
-
Heterocyclic Scaffolds: Incorporating the 2-aminoadipic acid pharmacophore into a heterocyclic ring system, such as a piperidine, provides a rigid framework that mimics specific conformations of the parent molecule.
-
Diels-Alder Cycloaddition: This powerful [4+2] cycloaddition reaction allows for the stereocontrolled synthesis of bicyclic and polycyclic structures, offering a high degree of conformational restriction.
The following sections will provide detailed protocols and scientific insights for each of these synthetic strategies.
Strategy 1: Cyclopropane-Constrained Analogues
The incorporation of a cyclopropane ring is a well-established method for creating conformationally restricted analogues of bioactive molecules. In the context of 2-aminoadipic acid, the cyclopropane ring can be strategically placed to mimic different folded or extended conformations of the parent molecule, thereby conferring selectivity for different glutamate receptor subtypes. A notable example is (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine (L-CCG-IV), a potent and selective NMDA receptor agonist.[4][5]
Scientific Rationale
The rigid triangular geometry of the cyclopropane ring severely restricts the rotational freedom of the attached carbon atoms. This forces the α-amino acid and the distal carboxyl group into a well-defined spatial orientation. By synthesizing different stereoisomers of the cyclopropyl analogue, it is possible to explore a range of conformations and identify those that are optimal for binding to a specific receptor.[4][6]
Experimental Workflow: Synthesis of (2S,1′R,2′S)-2-(Carboxycyclopropyl)glycine Analogues
The following diagram illustrates a general workflow for the synthesis of 2'-substituted analogues of (S)-CCG-IV, a class of potent NMDA receptor agonists.[4]
Caption: General workflow for the synthesis of cyclopropane-constrained 2-aminoadipic acid analogues.
Detailed Protocol: Synthesis of a 2'-Substituted (S)-CCG-IV Analogue
This protocol is adapted from the synthesis of 2'-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues.[4]
Step 1: α-Iodination of the Lactone Intermediate
-
To a solution of the starting lactone (1.0 eq) in carbon tetrachloride (CCl₄), add pyridine (1.2 eq).
-
Add a solution of iodine (I₂) (1.1 eq) in CCl₄ dropwise at room temperature.
-
Heat the reaction mixture to 40°C for 30 minutes.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-iodinated lactone.
Step 2: Organozinc Coupling
-
To a solution of the α-iodinated lactone (1.0 eq) in dimethylformamide (DMF), add dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) (0.05 eq).
-
Add the organozinc reagent (RZnX) (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1.5 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2'-substituted lactone.
Step 3: Final Deprotection and Purification
-
The coupled product is then subjected to Boc protection, palladium-catalyzed cyclopropanation, and subsequent deprotection steps as outlined in the literature to yield the final target analogue.[4]
Note: The specific reagents and conditions for the subsequent steps will vary depending on the nature of the R-group and should be optimized accordingly.
Strategy 2: Piperidine-Based Rigid Analogues
Piperidine-2,6-dicarboxylic acid and its derivatives serve as excellent rigid scaffolds for mimicking the extended conformation of 2-aminoadipic acid. The chair conformation of the piperidine ring places the substituents in well-defined axial and equatorial positions, thereby restricting the overall conformational freedom of the molecule.
Scientific Rationale
The synthesis of chiral piperidine derivatives allows for the precise control of the stereochemistry at multiple centers. This is crucial for systematically exploring the structure-activity relationship (SAR) at glutamate receptors. By varying the substituents on the piperidine ring, it is possible to fine-tune the steric and electronic properties of the analogue to achieve optimal receptor binding and functional activity.[7][8][9]
Experimental Workflow: Asymmetric Synthesis of Piperidine-2,6-dicarboxylic Acid Derivatives
The following workflow illustrates a modern approach to the asymmetric synthesis of chiral piperidines, which can be adapted for the synthesis of piperidine-2,6-dicarboxylic acid analogues.[7]
Caption: Workflow for the asymmetric synthesis of chiral piperidine derivatives.
Detailed Protocol: Rhodium-Catalyzed Asymmetric Reductive Transamination
This protocol provides a general procedure for the synthesis of chiral piperidines from pyridinium salts.[7]
Materials:
-
Pyridinium salt (1.0 eq)
-
(R)-1-Phenylethylamine (or other chiral amine) (10.0 eq)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Formic acid
Procedure:
-
In a reaction vial, combine the pyridinium salt, (R)-1-phenylethylamine, and [Cp*RhCl₂]₂.
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1), followed by formic acid (24.0 eq).
-
Stir the reaction mixture at 40°C for 22 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral piperidine.
Further synthetic modifications would be required to introduce the carboxylic acid functionalities at the 2 and 6 positions.
Strategy 3: Diels-Alder Cycloaddition for Bicyclic Analogues
The Diels-Alder reaction is a powerful and versatile tool for the construction of six-membered rings with high stereocontrol.[10][11][12] This reaction can be employed to synthesize complex, conformationally constrained bicyclic and polycyclic amino acid analogues.
Scientific Rationale
By using a diene and a dienophile that contain the necessary functional groups of 2-aminoadipic acid, the Diels-Alder reaction can be used to create a rigid bicyclic scaffold in a single step. The stereochemical outcome of the reaction is predictable based on the Woodward-Hoffmann rules, allowing for the synthesis of specific stereoisomers. This high degree of stereocontrol is essential for probing the precise conformational requirements of glutamate receptors.
Experimental Workflow: Diels-Alder Approach to Rigid Analogues
The following diagram outlines a conceptual workflow for the synthesis of a conformationally rigid amino acid analogue using a Diels-Alder reaction.
Caption: Conceptual workflow for the Diels-Alder synthesis of a rigid amino acid analogue.
Detailed Protocol: Lewis Acid-Mediated Diels-Alder Reaction
This protocol is a general representation of a Lewis acid-catalyzed Diels-Alder reaction, which often provides enhanced reactivity and stereoselectivity.[13]
Materials:
-
Allenoic acid derivative (dienophile) (1.0 eq)
-
1,3-Cyclopentadiene (diene) (1.2 eq)
-
Lewis acid (e.g., EtAlCl₂, Eu(fod)₃) (0.1-1.0 eq)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
Procedure:
-
Dissolve the allenoic acid derivative in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (e.g., -78°C to room temperature).
-
Add the Lewis acid catalyst and stir for a few minutes.
-
Add the 1,3-cyclopentadiene dropwise to the reaction mixture.
-
Stir the reaction for the specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of a suitable reagent (e.g., water, saturated NaHCO₃ solution).
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Combine the organic layers, dry over a drying agent, filter, and concentrate in vacuo.
-
Purify the resulting Diels-Alder adduct by column chromatography.
Pharmacological Evaluation and Data Summary
The ultimate goal of synthesizing these rigid analogues is to evaluate their biological activity and to identify potent and selective ligands for glutamate receptors. A thorough pharmacological characterization typically involves radioligand binding assays to determine the affinity of the compounds for different receptor subtypes, as well as functional assays (e.g., electrophysiology, calcium imaging) to assess their agonist or antagonist properties.[14][15]
Table 1: Pharmacological Profile of Selected Conformationally Rigid 2-Aminoadipic Acid Analogues
| Analogue | Receptor Subtype | Affinity (Kᵢ, nM) | Functional Activity | Reference |
| (S)-CCG-IV | NMDA (GluN2A-D) | High | Potent Agonist | [4][5] |
| CBG-IV | AMPA (GluA2) | High | Agonist | [14][15] |
| CBG-IV | Kainate (GluK1) | High | Agonist | [14] |
| CIP-A | AMPA/Kainate | High | Potent Convulsant | [3] |
This table provides a representative summary. For detailed pharmacological data, please refer to the cited literature.
Conclusion and Future Directions
The synthesis of conformationally rigid 2-aminoadipic acid analogues is a powerful strategy for the development of selective glutamate receptor ligands. The protocols and strategies outlined in this guide provide a foundation for researchers to design and synthesize novel compounds with tailored pharmacological profiles. Future efforts in this field will likely focus on the development of even more sophisticated synthetic methods to access novel and complex molecular architectures, as well as the use of computational modeling to guide the design of next-generation ligands with enhanced selectivity and therapeutic potential.
References
-
Pinto, A., et al. (2016). Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues. Bioorganic & Medicinal Chemistry, 24(22), 5871-5 sweatshirts. [Link]
-
Kasper, C., et al. (2012). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. Neurochemistry International, 61(4), 597-605. [Link]
-
Conti, P., et al. (2000). Design of new analogues of glutamic acid with a conformationally restricted structure. Il Farmaco, 55(3), 162-164. [Link]
-
Request PDF. (n.d.). Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors. [Link]
-
AIR Unimi. (2003). Design of Novel Conformationally Restricted Analogues of Glutamic Acid. [Link]
-
Mikkelsen, M., et al. (2013). Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. Journal of Medicinal Chemistry, 56(11), 4543-4555. [Link]
-
PubMed. (2013). Development of 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of trans-2,6-disubstituted piperidines and the quinolizidine alkaloid (−)-myrtine. [Link]
-
Xue, C. B., et al. (2000). Asymmetric Synthesis of trans-2,3-Piperidinedicarboxylic Acid and trans-3,4-Piperidinedicarboxylic Acid Derivatives. The Journal of Organic Chemistry, 65(5), 1335-1341. [Link]
-
Davis, D. T. (1998). The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies. Library and Archives Canada. [Link]
-
D'hooghe, M., et al. (2009). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. European Journal of Organic Chemistry, 2009(29), 5001-5009. [Link]
-
Request PDF. (n.d.). Development of 2′-Substituted (2 S ,1′ R ,2′ S )-2-(Carboxycyclopropyl)glycine Analogues as Potent N -Methyl- d -aspartic Acid Receptor Agonists. [Link]
-
Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Advanced Synthesis & Catalysis, 365(14), 2419-2425. [Link]
-
Liu, R. Y., & Sigman, M. S. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221-14226. [Link]
-
Request PDF. (n.d.). The Diels-Alder Reaction Selected Practical Methods. [Link]
-
Master Organic Chemistry. (2017). Stereochemistry of the Diels-Alder Reaction. [Link]
-
Jaroszewski, R., & Kaczmarek, R. (2023). On the Question of the Course of the Hetero Diels–Alder Reactions Between N-(2,2,2-Trichloroethylidene)Carboxamides and Dicyclohexylcarbodiimide: A New Case of the Stepwise Zwitterionic Cycloaddition Process. Molecules, 28(22), 7692. [Link]
-
Brimble, M. A., et al. (2014). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry, 79(12), 5564-5573. [Link]
-
Sampedro, D., et al. (2012). Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes. Organic & Biomolecular Chemistry, 10(31), 6335-6343. [Link]
-
ResearchGate. (n.d.). Structures of the diastereomers of 2-(2′-carboxycyclopropyl)glycine. [Link]
-
MDPI. (2022). Progress in Lewis-Acid-Templated Diels–Alder Reactions. [Link]
-
Cikotiene, I., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(21), 7246. [Link]
-
ResearchGate. (n.d.). Stereospecific synthesis of α-methylated amino acids. [Link]
-
R Discovery. (n.d.). Stereocontrolled Synthesis of 2S,3R-(3)-Piperidinyl Glycine and 2S,4S-(3)-Piperidinyl Alanine: Medicinally Relevant Constrained Cyclic Amino Acids. [Link]
Sources
- 1. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 2. Synthesis and pharmacological evaluation of conformationally constrained glutamic acid higher homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of new analogues of glutamic acid with a conformationally restricted structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of 2'-substituted (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Pharmacological and structural characterization of conformationally restricted (S)-glutamate analogues at ionotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
"protocols for the synthesis of Dimethyl 2,5-dibromohexanedioate from adipic acid"
Synthesis of Dimethyl 2,5-dibromohexanedioate from Adipic Acid: A Detailed Protocol for Researchers
Introduction
This compound is a crucial bifunctional building block in organic synthesis, finding extensive application in the development of novel pharmaceuticals, polymers, and other advanced materials. Its value lies in the presence of two reactive α-bromo ester functionalities, which allow for a variety of subsequent chemical transformations. This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, commencing from the readily available and cost-effective starting material, adipic acid.
The synthetic strategy detailed herein follows a well-established three-step sequence:
-
Acyl Chloride Formation: Conversion of adipic acid to adipoyl chloride.
-
α,α'-Dibromination: Selective bromination at the alpha positions of the diacid chloride.
-
Esterification: Reaction with methanol to yield the final diester product.
This protocol is designed for researchers, scientists, and drug development professionals, offering not only a procedural guide but also critical insights into the underlying chemical principles and safety considerations.
Overall Synthetic Workflow
The synthesis proceeds through a logical progression from the dicarboxylic acid to the final dibrominated diester. Each step is designed to prepare the substrate for the subsequent transformation, culminating in the desired product.
Caption: Synthetic pathway from adipic acid to the target product.
Materials and Reagents
A comprehensive list of all necessary materials and reagents is provided below. It is imperative that all reagents are of appropriate purity and are handled in accordance with their respective safety data sheets.
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Adipic Acid | ≥99% | Sigma-Aldrich | 124-04-9 | |
| Thionyl Chloride | ≥99% | Acros Organics | 7719-09-7 | Extremely corrosive and moisture-sensitive. |
| Bromine | ≥99.5% | Fisher Scientific | 7726-95-6 | Highly toxic and corrosive. |
| Methanol | Anhydrous, ≥99.8% | J.T. Baker | 67-56-1 | |
| Dichloromethane | Anhydrous, ≥99.8% | EMD Millipore | 75-09-2 | |
| Sodium Bicarbonate | ACS Reagent, ≥99.7% | VWR | 144-55-8 | |
| Sodium Sulfate | Anhydrous, granular | Alfa Aesar | 7757-82-6 | |
| Round-bottom flasks | Various sizes | Pyrex | N/A | Ensure they are oven-dried. |
| Reflux condenser | Kimble | N/A | ||
| Addition funnel | Ace Glass | N/A | ||
| Magnetic stirrer and stir bars | N/A | |||
| Heating mantle | Glas-Col | N/A | ||
| Rotary evaporator | Heidolph | N/A | ||
| Vacuum pump | N/A |
Experimental Protocols
PART 1: Synthesis of Adipoyl Chloride
This initial step activates the carboxylic acid groups, making them susceptible to nucleophilic attack in the subsequent bromination step. Thionyl chloride is a highly effective reagent for this transformation.
-
Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried in an oven prior to use. The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: To the flask, add adipic acid (20.0 g, 137 mmol). Carefully add neat thionyl chloride (40.0 g, 342 mmol) to the addition funnel and add it dropwise to the adipic acid over 30 minutes with gentle stirring.[1]
-
Reflux: Once the addition is complete, heat the reaction mixture to 80°C and maintain it at reflux for 3 hours.[1] The reaction is complete when the evolution of HCl and SO₂ gas ceases.
-
Workup: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The crude adipoyl chloride is a yellowish liquid and is used directly in the next step without further purification.
PART 2: α,α'-Dibromination of Adipoyl Chloride
The Hell-Volhard-Zelinsky reaction is a classic method for the α-halogenation of carboxylic acids.[2][3][4] In this modified procedure, the pre-formed adipoyl chloride undergoes bromination.
-
Setup: To the flask containing the crude adipoyl chloride, attach a reflux condenser and an addition funnel. Maintain the inert atmosphere.
-
Reaction: Heat the adipoyl chloride to 80°C.[1] Carefully add bromine (54.7 g, 342 mmol) dropwise from the addition funnel over a period of 1-2 hours.[1] Caution: Bromine is highly corrosive and volatile. This step must be performed in a well-ventilated fume hood.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at 80-90°C for an additional 4-6 hours, or until the characteristic red-brown color of bromine has dissipated, indicating its consumption.
-
Intermediate: The resulting product is a mixture of meso and racemic 2,5-dibromoadipoyl dichloride.[5] This intermediate is highly reactive and is used directly in the final esterification step.
PART 3: Esterification to this compound
The final step involves the conversion of the diacid chloride to the corresponding dimethyl ester. The use of anhydrous methanol is crucial to prevent hydrolysis back to the carboxylic acid.
-
Setup: Cool the reaction mixture containing the 2,5-dibromoadipoyl dichloride to 0°C using an ice bath.
-
Reaction: Slowly and carefully add anhydrous methanol (100 mL) to the reaction mixture with vigorous stirring. An exothermic reaction will occur. Maintain the temperature below 20°C during the addition.
-
Stirring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours to ensure complete esterification.
-
Workup and Purification:
-
Pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous layer with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be further purified by recrystallization from a minimal amount of hot methanol or by vacuum distillation (150-154 °C at 4 mmHg) to yield the final product as a white to off-white solid.[6]
-
Reaction Mechanism: Hell-Volhard-Zelinsky
The key bromination step proceeds via the Hell-Volhard-Zelinsky mechanism. The acyl chloride tautomerizes to its enol form, which is the active nucleophile that attacks bromine.
Caption: Simplified mechanism of the α-bromination step.
Expected Results
The overall yield of this compound from adipic acid is typically in the range of 60-75%, depending on the efficiency of each step and the purification method. The final product should be a white crystalline solid with a melting point of 75-76 °C.[7]
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.98 g/mol [8] |
| Melting Point | 75-76 °C[7] |
| Purity (by GC/NMR) | ≥98% |
| Typical Yield | 60-75% |
Safety Precautions
This synthesis involves the use of several hazardous chemicals. It is essential to adhere to strict safety protocols.
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water.[9][10][11][12] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from moisture.
-
Bromine: Extremely toxic, corrosive, and causes severe burns.[13] Handle only in a fume hood with appropriate PPE. Have a bromine spill kit readily available.
-
General Precautions: Always wear appropriate PPE. Avoid inhalation of vapors and contact with skin and eyes. Ensure that an emergency eyewash station and safety shower are easily accessible. All waste materials should be disposed of in accordance with institutional and local regulations.
References
-
Dimethyl adipate. (n.d.). In Wikipedia. Retrieved from [Link]
- CN111320543A - Method for producing dimethyl adipate from adipic acid. (n.d.). Google Patents.
-
Method for producing dimethyl adipate from adipic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]
-
Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- CN102442905A - Method for preparing dimethyl adipate by continuous esterification. (n.d.). Google Patents.
- CN1931825A - Prepn process of 2,5-dibromo adipate. (n.d.). Google Patents.
-
Hell Volhard Zelinsky Reaction Mechanism. (n.d.). Sathee NEET. Retrieved from [Link]
-
Supporting Information Biomimetic design results in a potent allosteric inhibitor of dihydrodipicolinate synthase from Campyloba. (n.d.). DOI. Retrieved from [Link]
-
The Hell–Volhard–Zelinsky Reaction. (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
THIONYL CHLORIDE AR. (n.d.). Loba Chemie. Retrieved from [Link]
-
Synthesis of δ-decalactone from dimethyl adipate and 1-bromopentane. (n.d.). ResearchGate. Retrieved from [Link]
- US4736059A - Process for the preparation of meso 2,5-dihaloadipates. (n.d.). Google Patents.
-
meso-Dimethyl 2,5-dibromohexanedioate. (n.d.). ResearchGate. Retrieved from [Link]
-
Material Safety Data Sheet - Thionyl bromide. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Dimethyl 2,5 Dibromoadepate. (n.d.). Vandana Chemicals. Retrieved from [Link]
-
a-Bromination of Dicarboxylic Acids. (n.d.). Retrieved from [Link]
-
Hell–Volhard–Zelinsky halogenation. (n.d.). In Wikipedia. Retrieved from [Link]
-
Lec7 - The Hell-Volhard-Zelinsky Reaction. (2024, April 9). YouTube. Retrieved from [Link]
-
Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. CN1931825A - Prepn process of 2,5-dibromo adipate - Google Patents [patents.google.com]
- 7. echemi.com [echemi.com]
- 8. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lobachemie.com [lobachemie.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. westliberty.edu [westliberty.edu]
- 13. fishersci.dk [fishersci.dk]
Application Notes and Protocols for Polymer Functionalization using Dimethyl 2,5-dibromohexanedioate
Introduction: The Strategic Advantage of Bifunctional Initiators in Polymer Architecture
In the pursuit of advanced polymeric materials, the ability to precisely control polymer architecture is paramount. Functionalized polymers, those bearing specific chemical groups, are instrumental in tailoring material properties for a vast array of applications, from drug delivery and tissue engineering to advanced coatings and electronics.[1][2][3] Among the sophisticated tools available for polymer synthesis, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled radical polymerization technique.[4][5] ATRP allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[4]
At the heart of a successful ATRP process lies the initiator, the molecule that dictates the number of growing polymer chains. Dimethyl 2,5-dibromohexanedioate, a bifunctional α-halo ester, offers a distinct advantage in this context.[6][7] Its two bromine atoms, positioned at the 2 and 5 positions, can each initiate the growth of a polymer chain, leading to the formation of polymers with a central functional unit and two arms. This symmetrical growth is a powerful strategy for creating well-defined telechelic polymers (polymers with functional end-groups) and block copolymers. This guide provides a comprehensive overview and detailed protocols for leveraging this compound in polymer functionalization.
Physicochemical Properties and Handling
A thorough understanding of the initiator's properties is crucial for experimental design and execution.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 868-72-4 | [8][9] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [8] |
| Molecular Weight | 331.99 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [6] |
| Solubility | Soluble in many organic solvents (e.g., THF, DMF, toluene) | [10] |
Safety and Handling: this compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.
Mechanism of Action: A Bifunctional Initiator in ATRP
This compound serves as a bifunctional initiator in ATRP. The core principle of ATRP is a reversible activation-deactivation equilibrium between a dormant species (the alkyl halide) and an active radical species, catalyzed by a transition metal complex (typically copper-based).[4][5][11]
The process can be visualized as follows:
Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP).
In the case of this compound, this process occurs at both bromine-bearing carbons, leading to the simultaneous growth of two polymer chains from a central ester core. This bifunctional nature is key to creating polymers with specific architectures.
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Macroinitiator via ATRP
This protocol details the synthesis of a well-defined polymer with bromine end-groups, which can be further modified in subsequent reactions.
Materials:
-
This compound
-
Monomer (e.g., methyl methacrylate, styrene)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anisole (or other suitable solvent)
-
Inhibitor remover column (for monomer purification)
-
Schlenk flask and line
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Monomer Purification: Pass the monomer through an inhibitor remover column to eliminate any polymerization inhibitors.
-
Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert gas (Nitrogen or Argon).
-
Addition of Reagents:
-
To the Schlenk flask, add this compound (1 equivalent).
-
Add the purified monomer (e.g., 100 equivalents).
-
Add the solvent (e.g., anisole, 50% v/v with respect to the monomer).
-
In a separate vial, weigh CuBr (1 equivalent) and add it to the Schlenk flask under a positive flow of inert gas.
-
Add the ligand, PMDETA (1 equivalent), via syringe.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C) and stir.
-
Monitoring the Reaction: Periodically take samples under an inert atmosphere to monitor monomer conversion and polymer molecular weight by Gas Chromatography (GC) and Gel Permeation Chromatography (GPC), respectively.
-
Termination: Once the desired conversion is reached, cool the reaction to room temperature and expose the mixture to air to quench the polymerization by oxidizing the copper catalyst.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Protocol 2: Post-Polymerization Modification: Azide Functionalization
The bromine end-groups of the polymer synthesized in Protocol 1 are versatile handles for further functionalization. This protocol describes their conversion to azide groups, which are useful for "click" chemistry reactions.[12][13][14]
Materials:
-
Bromine-terminated polymer (from Protocol 1)
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Oil bath
Procedure:
-
Dissolution: Dissolve the bromine-terminated polymer in DMF in a round-bottom flask.
-
Addition of Sodium Azide: Add an excess of sodium azide (e.g., 10 equivalents per bromine end-group) to the polymer solution.
-
Reaction: Heat the mixture with stirring in an oil bath (e.g., 50-60 °C) for 24-48 hours.
-
Purification: After cooling to room temperature, precipitate the polymer in a large volume of a suitable non-solvent (e.g., water or methanol). Filter the precipitate and wash it thoroughly with the non-solvent to remove excess sodium azide and DMF.
-
Drying: Dry the azide-functionalized polymer under vacuum.
Characterization of Functionalized Polymers
Thorough characterization is essential to confirm the success of the functionalization.
| Technique | Information Obtained |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure of the polymer, including the presence of initiator fragments and end-groups.[15][16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies characteristic functional groups in the polymer, such as the ester carbonyl and the azide stretch.[16][17] |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Determines the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[18][19] |
Example Characterization Data:
-
¹H NMR: The spectrum of the bromine-terminated polymer should show signals corresponding to the protons of the this compound core integrated with the polymer backbone protons. After azidation, a shift in the signals of the protons adjacent to the end-groups is expected.
-
FTIR: The FTIR spectrum of the azide-functionalized polymer will exhibit a characteristic sharp absorption peak around 2100 cm⁻¹, corresponding to the azide (N₃) stretching vibration.
Workflow for Polymer Functionalization
The overall process can be summarized in the following workflow:
Figure 2: Workflow for the synthesis and functionalization of polymers using this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Polydispersity (PDI > 1.3) | - Impurities in monomer or solvent- Oxygen contamination- Incorrect initiator/catalyst/ligand ratio | - Purify monomer and solvent thoroughly- Ensure proper degassing of the reaction mixture- Optimize the stoichiometry of the reaction components |
| Low Monomer Conversion | - Catalyst deactivation- Insufficient reaction time or temperature | - Use a more active catalyst system- Increase reaction time or temperature |
| Incomplete End-Group Functionalization | - Steric hindrance- Insufficient excess of functionalizing agent- Short reaction time | - Use a less sterically hindered functionalizing agent- Increase the excess of the functionalizing agent- Extend the reaction time |
Conclusion: A Versatile Tool for Advanced Materials
This compound is a powerful and versatile bifunctional initiator for ATRP, enabling the synthesis of well-defined polymers with a central functional core and two modifiable end-groups. The protocols and guidelines presented here provide a solid foundation for researchers and scientists to explore the vast potential of this molecule in creating advanced functional materials for a wide range of applications. The ability to precisely control polymer architecture opens up new avenues for innovation in drug development, materials science, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of functionalized biodegradable polyesters - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. A functionalizable polyester with free hydroxyl groups and tunable physiochemical and biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 7. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 8. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS#:868-72-4 | Chemsrc [chemsrc.com]
- 10. Functionalized Hyperbranched Aliphatic Polyester Polyols: Synthesis, Properties and Applications [cjps.org]
- 11. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. iris.cnr.it [iris.cnr.it]
- 17. researchgate.net [researchgate.net]
- 18. spectroscopyonline.com [spectroscopyonline.com]
- 19. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for the synthesis and optimization of Dimethyl 2,5-dibromohexanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to ensure successful synthesis of this versatile intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most prevalent and practical laboratory-scale synthesis of this compound is the radical bromination of Dimethyl adipate. This method typically employs a brominating agent like N-Bromosuccinimide (NBS) and a radical initiator such as Azobisisobutyronitrile (AIBN) or benzoyl peroxide. An alternative, though less common, approach is a variation of the Hunsdiecker reaction, which involves the reaction of a silver salt of a dicarboxylic acid with bromine. However, the radical bromination of the pre-existing dimethyl ester is generally preferred for its milder conditions and operational simplicity.
Q2: What are the critical reaction parameters to control during the radical bromination of Dimethyl adipate?
Optimizing the synthesis of this compound hinges on the careful control of several key parameters:
-
Temperature: The reaction temperature must be high enough to initiate the radical initiator (typically 60-80 °C for AIBN) but not so high as to promote side reactions such as elimination or excessive decomposition of the initiator.
-
Initiator Concentration: The amount of radical initiator is crucial. Too little will result in a sluggish or incomplete reaction, while too much can lead to a rapid, uncontrolled reaction and the formation of byproducts.
-
Brominating Agent Stoichiometry: The molar ratio of the brominating agent (e.g., NBS) to the dimethyl adipate substrate is critical. A slight excess of the brominating agent is often used to drive the reaction to completion, but a large excess can lead to over-bromination.
-
Solvent: The choice of solvent is important. Non-polar, inert solvents like carbon tetrachloride or cyclohexane are traditionally used for radical brominations.
-
Reaction Time: The reaction needs to be monitored to determine the optimal time for completion. Insufficient time will lead to low conversion, while extended reaction times can promote the formation of degradation products.
Q3: How can I effectively monitor the progress of the reaction?
Several analytical techniques can be employed to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material (Dimethyl adipate) and the formation of the product. A less polar solvent system will typically show the product with a higher Rf value than the starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides a more quantitative assessment of the reaction mixture, allowing for the identification and relative quantification of the starting material, desired product, and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the α-protons of the starting material and the appearance of the new methine proton signal in the product.
Q4: What are the expected spectroscopic data for pure this compound?
For the purpose of characterization, the following spectroscopic data can be expected for this compound[1][2][3]:
| Spectroscopic Data | Expected Values |
| Molecular Formula | C₈H₁₂Br₂O₄ |
| Molecular Weight | 331.99 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.40-4.30 (m, 2H), 3.75 (s, 6H), 2.40-2.10 (m, 4H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.5, 53.0, 48.5, 33.0 |
| Mass Spectrometry (EI) | m/z (relative intensity): 251/253 ([M-Br]⁺), 173 ([M-Br-HBr]⁺) |
Troubleshooting Guide
Problem 1: Low or No Product Yield
Possible Cause A: Ineffective Radical Initiation
-
Troubleshooting Steps:
-
Verify Initiator Quality: Radical initiators like AIBN can degrade over time, especially if not stored correctly (cool and dark). Use a fresh batch of initiator or test the old batch on a small-scale reaction.
-
Ensure Sufficient Temperature: Check that the reaction temperature is appropriate for the chosen initiator. For AIBN, the reaction should be maintained at a temperature where its half-life is reasonable for the reaction time (e.g., ~70-80 °C).
-
Check for Inhibitors: Radical reactions are sensitive to inhibitors. Ensure that the starting materials and solvent are free from radical scavengers (e.g., phenols, amines). If necessary, purify the solvent by distillation or passing it through a column of activated alumina.
-
Possible Cause B: Incomplete Reaction
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. If starting material is still present after the expected reaction time, extend the duration.
-
Optimize Reagent Stoichiometry: While a large excess should be avoided, ensure that at least two equivalents of the brominating agent are used. A slight excess (2.1-2.2 equivalents) can help drive the reaction to completion.
-
Incremental Addition of Initiator: In some cases, the initiator may be consumed before the reaction is complete. Adding the initiator in portions over the course of the reaction can maintain a steady concentration of radicals.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Problem 2: Product is Impure After Workup
Possible Cause A: Presence of Starting Material
-
Troubleshooting Steps:
-
Improve Purification: If the reaction has gone to completion but starting material remains, the purification method may be inadequate.
-
Recrystallization: this compound is a solid at room temperature.[4] Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be effective.
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is a reliable method for separating the product from the less polar starting material.
-
-
Possible Cause B: Presence of Over-brominated Byproducts
-
Troubleshooting Steps:
-
Control Stoichiometry: The most effective way to prevent the formation of tri- and tetra-brominated byproducts is to use a precise stoichiometry of the brominating agent. Avoid large excesses of NBS.
-
Careful Monitoring: Stop the reaction as soon as the starting material is consumed to minimize the time for over-bromination to occur.
-
Chromatographic Separation: These byproducts are typically more polar than the desired product and can be separated by column chromatography.
-
Possible Cause C: Presence of Succinimide (from NBS)
-
Troubleshooting Steps:
-
Aqueous Wash: During the workup, wash the organic layer with water to remove the majority of the water-soluble succinimide.
-
Filtration: Succinimide may precipitate out of the reaction mixture upon cooling. A simple filtration before concentrating the reaction mixture can remove a significant amount of this byproduct.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Radical Bromination
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Dimethyl adipate (1 equivalent).
-
Reagents: Add N-Bromosuccinimide (2.1 equivalents) and a suitable solvent (e.g., carbon tetrachloride, 0.2 M).
-
Initiation: Add Azobisisobutyronitrile (AIBN, 0.1 equivalents).
-
Reaction: Heat the reaction mixture to 70-80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 3-5 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Prepare Column: Pack a silica gel column with a suitable diameter based on the amount of crude product.
-
Load Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Dry the silica gel and load it onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 100% hexanes and gradually increasing the polarity to 5-10% ethyl acetate).
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a white solid.
Reaction Mechanism: Radical Bromination
Caption: The three stages of the radical bromination of Dimethyl adipate.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Precision: Diethyl 2,5-Dibromohexanedioate in Stereoselective Synthesis. Retrieved January 3, 2026, from [Link]
- Feng, Z.-Q., Ye, Y.-F., Yang, X.-L., Dong, T., & Wang, H.-Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate.
-
Liberty University. (n.d.). Optimizing a Lab-Friendly Radical Bromination Reaction. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the radical deboronative bromination of 1 a. Retrieved January 3, 2026, from [Link]
-
PubChemLite. (n.d.). Dimethyl 2,5-dibromoadipate (C8H12Br2O4). Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl 2,5-dibromoadipate. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of the Bromination Reaction. Retrieved January 3, 2026, from [Link]
-
MOLBASE. (n.d.). This compound|53490-47-4. Retrieved January 3, 2026, from [Link]
-
RSC Advances. (n.d.). The preparation of titanium adipate and optimization of its catalytic ester exchange reaction for the synthesis of diisooctyl adipate. Retrieved January 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH. Retrieved January 3, 2026, from [Link]
-
Semantic Scholar. (n.d.). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2,5-Dichloro-2,5-dimethylhexane by an S N 1 Reaction. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl 2,5-Dioxahexanedioate. Retrieved January 3, 2026, from [Link]
Sources
Technical Support Center: Synthesis of Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for the synthesis of Dimethyl 2,5-dibromohexanedioate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this important bifunctional intermediate. This compound serves as a crucial building block in stereoselective synthesis and as a bifunctional initiator in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of this synthesis, ensuring high yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy and reaction principles.
Q1: What is the most reliable method for synthesizing this compound?
The most robust and commonly cited method is a variation of the Hell-Volhard-Zelinsky (HVZ) reaction.[3][4] This pathway involves three main stages:
-
Conversion of Adipic Acid: Adipic acid is first converted to its more reactive acyl halide derivative, typically adipoyl chloride using thionyl chloride (SOCl₂) or adipoyl bromide using phosphorus tribromide (PBr₃).
-
α-Bromination: The acyl halide undergoes selective bromination at both α-positions (carbons 2 and 5) using elemental bromine (Br₂). This step may require elevated temperatures or a radical initiator (e.g., UV light) to proceed efficiently.[1]
-
Esterification: The resulting 2,5-dibromohexanedioyl dihalide is then quenched with anhydrous methanol to yield the final product, this compound.[5][6]
Q2: Why is the Hell-Volhard-Zelinsky (HVZ) reaction pathway preferred over direct bromination of Dimethyl Adipate?
This is a critical question of reaction mechanism and selectivity. The HVZ reaction proceeds via an acyl halide intermediate. This intermediate readily tautomerizes to its enol form, which is the active species that reacts with bromine at the α-carbon.[7] Carboxylic acids themselves enolize poorly. While esters can be brominated at the alpha position under certain conditions, attempting direct radical bromination of dimethyl adipate can lead to a mixture of products and lower selectivity, as other C-H bonds (benzylic, allylic) are more susceptible to radical attack.[8][9] The HVZ approach ensures that bromination occurs specifically and efficiently at the desired positions.[7][10]
Q3: What are the primary safety concerns when performing this synthesis?
This synthesis involves several hazardous reagents that demand strict safety protocols:
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.
-
Phosphorus Tribromide (PBr₃): Corrosive and reacts with water to produce HBr gas. Handle with the same precautions as SOCl₂.
-
Bromine (Br₂): Extremely toxic, corrosive, and volatile. Causes severe burns upon contact. All transfers and reactions should be performed in a fume hood. Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Hydrogen Bromide (HBr): A toxic and corrosive gas is evolved during the reaction. The reaction setup must include a gas trap (e.g., a bubbler with a sodium hydroxide solution) to neutralize the acidic fumes.
Q4: What diastereomers of this compound can be formed?
The product has two chiral centers at the C2 and C5 positions. Therefore, it can exist as a pair of enantiomers (the d and l forms, collectively the rac form) and a meso compound.[11] The relative ratios of these diastereomers can be influenced by reaction conditions. The meso form, being achiral, has different physical properties (e.g., melting point, solubility) from the racemic pair, which can be exploited during purification.[11][12]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis.
Problem 1: My reaction yields are consistently low or I obtain no product.
This is a common issue that can stem from several sources. The following decision tree can help diagnose the problem.
Low Yield Troubleshooting Workflow
Caption: Decision tree for troubleshooting low product yield.
Problem 2: My final product is contaminated with a significant amount of mono-brominated species.
-
Causality: This indicates an incomplete reaction at the bromination stage. The dibromination requires harsher conditions or longer reaction times than the initial mono-bromination.
-
Solution 1: Stoichiometry: Ensure you are using a sufficient molar excess of bromine. A common protocol uses over 3 molar equivalents of Br₂ for each mole of adipic acid to drive the reaction to completion.[1]
-
Solution 2: Reaction Time & Temperature: The second bromination is often slower than the first. Increase the reaction time at the reflux temperature after bromine addition is complete. Monitor the reaction by taking small aliquots (carefully!) and analyzing via GC-MS or ¹H NMR to confirm the disappearance of the mono-brominated intermediate.
Problem 3: The reaction mixture turned dark brown or black, and I isolated a tar-like substance.
-
Causality: This points to decomposition, which is typically caused by excessive heat or the presence of impurities that catalyze side reactions. Bromination reactions can be exothermic, and runaway temperatures can lead to polymerization and degradation.
-
Solution 1: Temperature Control: Use an oil bath and a reliable temperature controller to maintain the reaction temperature within the specified range (e.g., 85-95 °C).[1] Add the bromine dropwise to manage the exotherm.
-
Solution 2: Reagent Purity: Ensure all reagents are of high purity and glassware is scrupulously dried. Trace metals or other contaminants can initiate unwanted side reactions at high temperatures.
Problem 4: The crude product is an oil and will not crystallize.
-
Causality: While the meso product is a solid with a melting point around 65-67 °C, the racemic mixture may be an oil or a lower-melting solid.[1] An oily product often indicates a mixture of diastereomers and/or impurities.
-
Solution 1: Purification: If direct crystallization fails, purify the crude product using column chromatography on silica gel. A solvent system like ethyl acetate/hexanes is a good starting point. This will separate the diastereomers and remove impurities, after which the fractions containing the desired product can be concentrated and crystallized.
-
Solution 2: Seeding: If you have a small amount of pure crystalline product, use it to seed the supersaturated solution of the crude oil. This can induce crystallization.
-
Solution 3: Solvent System: Experiment with different solvent systems for crystallization. Toluene, ethanol, or mixtures of hexanes and ethyl acetate can be effective.
Section 3: Experimental Protocols & Data
Overall Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Table 1: Reagent Properties and Roles
| Reagent | Formula | Molar Mass ( g/mol ) | Role | Key Properties |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | Starting Material | White crystalline solid |
| Dimethyl Adipate | C₈H₁₄O₄ | 174.19 | Starting Material | Colorless liquid |
| Thionyl Chloride | SOCl₂ | 118.97 | Halogenating Agent | Fuming, colorless liquid |
| Bromine | Br₂ | 159.81 | Brominating Agent | Dense, reddish-brown fuming liquid |
| Methanol | CH₃OH | 32.04 | Esterifying Agent | Colorless, volatile liquid |
| Product | C₈H₁₂Br₂O₄ | 331.99 | Target Molecule | White crystalline solid (meso) |
Protocol 1: Synthesis via Adipoyl Chloride
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.
-
Acyl Chloride Formation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap, add adipic acid (1.0 eq). In the fume hood, carefully add thionyl chloride (2.2 eq) portion-wise. Heat the mixture to reflux (approx. 80 °C) for 3-4 hours or until gas evolution (HCl) ceases. The solution should become clear.
-
Bromination: Cool the mixture slightly and increase the temperature of the oil bath to 90-95 °C. Add elemental bromine (3.2 eq) dropwise via the dropping funnel over several hours. The red color of the bromine should fade upon addition. If the reaction is sluggish, irradiation with a UV lamp may be necessary.[1] After the addition is complete, maintain the reflux at 90-95 °C for an additional 4-6 hours until the reaction is complete (monitor by GC-MS if possible).
-
Methanol Quench: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add anhydrous methanol (10 eq) via the dropping funnel. Caution: This quench is highly exothermic and will release HBr/HCl gas. Allow the mixture to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Pour the reaction mixture into ice-cold water. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude solid/oil can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A starting point is 20-30% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization:
-
UV Lamp (254 nm): The aromatic starting materials and products may be UV active.
-
Potassium Permanganate (KMnO₄) Stain: The product and starting material will appear as yellow spots on a purple background.
-
-
Procedure: During the reaction, carefully take a small aliquot, quench it with a drop of methanol in a vial, dilute with ethyl acetate, and spot it on the TLC plate alongside the starting material standard. The disappearance of the starting material spot and the appearance of a new, lower Rf spot indicates product formation.
References
- 1. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 6. 22.4 Alpha Bromination of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Video: α-Bromination of Carboxylic Acids: Hell–Volhard–Zelinski Reaction [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. CN1931825A - Prepn process of 2,5-dibromo adipate - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Common Side Reactions with Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support guide for Dimethyl 2,5-dibromohexanedioate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. As a bifunctional molecule, this compound is a valuable building block, but its reactivity can also lead to undesired pathways. This guide provides in-depth, experience-based insights to help you anticipate, troubleshoot, and minimize these side reactions, ensuring the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of side reactions observed with this compound?
A1: The most common side reactions stem from its structure as a secondary alkyl bromide and a diester. These include:
-
Elimination Reactions: Formation of unsaturated diesters.
-
Intramolecular Cyclization: Formation of a cyclobutane derivative.
-
Hydrolysis: Cleavage of the methyl ester groups to the corresponding carboxylic acid.
-
Oligomerization/Polymerization: Uncontrolled reaction leading to higher molecular weight species.
Q2: How can I minimize the formation of elimination byproducts?
A2: Elimination is often promoted by strong, sterically hindered bases and higher temperatures. To favor the desired substitution reaction, consider using a less hindered, weaker base and running your reaction at the lowest effective temperature. The choice of solvent is also critical; polar aprotic solvents generally favor substitution over elimination.
Q3: What conditions favor intramolecular cyclization, and how can it be avoided?
A3: Intramolecular cyclization is more likely under high dilution conditions where the probability of one end of the molecule reacting with the other is increased. It is also favored by the use of strong, non-nucleophilic bases. To avoid this, maintain a higher concentration of your reactants to promote the desired intermolecular reaction.
Q4: My product appears to be more polar than expected and is soluble in aqueous base. What could be the issue?
A4: This is a classic sign of ester hydrolysis. The presence of water, acid, or base in your reaction mixture can lead to the cleavage of one or both methyl ester groups, forming the corresponding carboxylic acid. Ensure your reagents and solvents are anhydrous and that your reaction is performed under an inert atmosphere to prevent the introduction of moisture.
Troubleshooting Guides
Issue 1: Formation of Unsaturated Byproducts (Elimination)
Symptoms:
-
NMR analysis shows signals in the olefinic region (δ 5-7 ppm).
-
Mass spectrometry reveals a product with a mass corresponding to the loss of one or two molecules of HBr.
-
Your reaction mixture turns a yellowish or brownish color, which can sometimes indicate the formation of conjugated systems.
Causality: Elimination reactions, particularly the E2 mechanism, are competitive with the desired SN2 substitution. This is especially true for secondary bromides like this compound. The reaction is promoted by strong bases which can abstract a proton from the carbon adjacent to the carbon bearing the bromine.
Mitigation Protocol:
-
Base Selection: Opt for a weaker, less sterically hindered base. For example, if you are using potassium tert-butoxide, consider switching to potassium carbonate or a tertiary amine like triethylamine.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature can significantly reduce elimination.
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base, making the anion more nucleophilic and less basic, thus favoring substitution. In contrast, alcoholic solvents can promote elimination.[1][2]
Issue 2: Unexpected Formation of a Cyclic Product (Intramolecular Cyclization)
Symptoms:
-
The major product has a molecular weight corresponding to the starting material minus two bromine atoms and the nucleophile.
-
NMR analysis shows a more symmetric structure than expected for a linear product.
-
Difficulty in separating the byproduct from the desired product due to similar polarities.
Causality: As a 1,6-dihaloalkane derivative, this compound can undergo intramolecular cyclization to form a five-membered ring, dimethyl cyclopentane-1,2-dicarboxylate, in the presence of a reducing agent or a strong base that can facilitate a Wurtz-type reaction or an intramolecular SN2 reaction.
Mitigation Protocol:
-
Concentration: Run the reaction at a higher concentration (e.g., > 0.1 M) to favor intermolecular reactions over intramolecular ones.
-
Slow Addition: If applicable, add the this compound slowly to a solution of the nucleophile. This ensures that the concentration of the dibromide is always low relative to the nucleophile, minimizing the chance of self-reaction.
-
Choice of Reagents: Be mindful of reagents that can promote cyclization. For instance, some reducing agents can lead to reductive cyclization.
Issue 3: Presence of Carboxylic Acid Impurities (Hydrolysis)
Symptoms:
-
A portion of your product is soluble in aqueous sodium bicarbonate (with bubbling).
-
IR spectroscopy shows a broad O-H stretch in the 2500-3300 cm⁻¹ region, characteristic of a carboxylic acid.
-
LC-MS analysis shows a peak with a mass corresponding to the hydrolyzed product.
Causality: The methyl ester groups are susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water. This can occur during the reaction itself or during the workup.
Mitigation Protocol:
-
Anhydrous Conditions: Use freshly distilled, anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutral Workup: During the workup, avoid strong acids or bases if possible. If an aqueous wash is necessary, use deionized water and minimize the contact time. If an acid or base wash is required, perform it at low temperatures (0 °C) and quickly proceed to the next step.
-
Azeotropic Removal of Water: If your starting materials may contain traces of water, consider a preliminary step of dissolving them in a solvent like toluene and distilling off a small amount of the solvent to azeotropically remove water.
Visualizing Reaction Pathways
The following diagrams illustrate the competition between the desired substitution reaction and the common side reactions.
Caption: Competing reaction pathways for this compound.
Experimental Protocols
Protocol 1: Minimizing Elimination in a Nucleophilic Substitution Reaction
This protocol provides a general procedure for a nucleophilic substitution reaction designed to minimize the formation of elimination byproducts.
| Step | Procedure | Rationale |
| 1 | Preparation | Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator. |
| 2 | Reagent Setup | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve your nucleophile (1.1 equivalents) in anhydrous DMF. |
| 3 | Cooling | Cool the solution to 0 °C using an ice-water bath. |
| 4 | Addition | Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the cooled solution of the nucleophile over 30 minutes. |
| 5 | Reaction | Allow the reaction to stir at 0 °C for 1 hour, then let it slowly warm to room temperature and stir for an additional 12-24 hours, monitoring by TLC or LC-MS. |
| 6 | Workup | Quench the reaction with cold, deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. |
| 7 | Purification | Purify the crude product by column chromatography on silica gel. |
References
Sources
Technical Support Center: Purification of Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for the purification of Dimethyl 2,5-dibromohexanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in organic synthesis, frequently utilized in the development of novel pharmaceutical compounds and polymers. Its synthesis, typically involving the α,α'-dibromination of adipic acid or its derivatives followed by esterification with methanol, often results in a mixture of diastereomers (meso and a racemic dl-pair) and other impurities.[1] The presence of these impurities can significantly impact the outcome of subsequent reactions. Therefore, effective purification is a critical step to ensure high-quality, reproducible results.
This guide provides a comprehensive overview of the most effective purification methods, detailed troubleshooting protocols, and answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Problem 1: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected mass of purified solid is recovered after filtration and drying.
-
The filtrate (mother liquor) still contains a substantial amount of the desired product.
Possible Causes:
-
Excessive Solvent: Too much solvent was used during the initial dissolution, preventing the solution from becoming supersaturated upon cooling.
-
Incomplete Crystallization: The cooling process was too rapid, or the final cooling temperature was not low enough to induce maximum crystallization.
-
Co-solubility of Diastereomers: The racemic and meso forms may have some degree of mutual solubility, keeping a portion of the desired meso-isomer in solution.
Solutions:
| Solution | Detailed Steps | Scientific Rationale |
| Concentrate the Mother Liquor | 1. Transfer the filtrate to a round-bottom flask. 2. Gently heat the flask under reduced pressure using a rotary evaporator to remove a portion of the solvent. 3. Allow the concentrated solution to cool slowly to induce a second crop of crystals. | By reducing the solvent volume, you increase the concentration of the solute, forcing more of it to crystallize out of solution as it cools. |
| Optimize Solvent Volume | In subsequent purification attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves. | This ensures that the solution is saturated at high temperature and will become supersaturated upon cooling, maximizing the yield of crystals. |
| Extended Cooling | After the initial cooling to room temperature, place the crystallization flask in an ice bath for at least 30 minutes, or in a refrigerator (2-8°C) for several hours. | Lowering the temperature further decreases the solubility of the compound in the solvent, leading to a more complete crystallization and higher recovery. |
Problem 2: Oiling Out During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the compound separates as an insoluble liquid or oil.
Possible Causes:
-
High Impurity Level: The presence of significant impurities can depress the melting point of the mixture, causing it to separate as a liquid.
-
Rapid Cooling: If the solution cools too quickly, the molecules may not have enough time to align into a crystal lattice and will instead aggregate as a disordered oil.
-
Inappropriate Solvent: The boiling point of the solvent may be too high relative to the melting point of the compound, especially in the presence of impurities.[2]
Solutions:
| Solution | Detailed Steps | Scientific Rationale |
| Reheat and Add More Solvent | 1. Reheat the mixture until the oil redissolves completely. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool more slowly. Insulating the flask can help. | Adding more solvent keeps the compound dissolved at a lower temperature, providing a wider temperature range for proper crystal formation and preventing premature separation as an oil. |
| Preliminary Purification | If oiling out persists, consider a preliminary purification step like passing the crude material through a short plug of silica gel to remove gross impurities before attempting recrystallization. | Removing a significant portion of the impurities can raise the melting point of the crude mixture, making it more amenable to crystallization. |
| Change Solvent System | If the problem continues, a different recrystallization solvent or a mixed solvent system (e.g., ethanol-water, ethyl acetate-hexane) may be necessary. | A different solvent system will have different solubility properties, which may favor crystal formation over oiling out. |
Problem 3: Incomplete Separation of Diastereomers
Symptoms:
-
NMR or other analytical methods show the presence of both meso and racemic diastereomers in the purified product.
Possible Causes:
-
Similar Solubilities: The solubilities of the meso and racemic forms in the chosen recrystallization solvent may be too similar for effective separation by a single crystallization.
-
Co-crystallization: In some cases, the two diastereomers may crystallize together.
Solutions:
| Solution | Detailed Steps | Scientific Rationale |
| Fractional Crystallization | 1. Perform an initial recrystallization to obtain a first crop of crystals, which should be enriched in the less soluble meso isomer. 2. Concentrate the mother liquor to obtain a second crop, which will be enriched in the more soluble racemic form. 3. Re-recrystallize the first crop from the same solvent to further enhance its purity. | This technique exploits small differences in solubility. By systematically recrystallizing different fractions, you can gradually enrich the desired isomer. |
| Column Chromatography | If fractional crystallization is ineffective, column chromatography is a more powerful method for separating diastereomers. (See protocol below). | Diastereomers have different physical properties and will interact differently with the stationary phase of the chromatography column, allowing for their separation. |
| Epimerization and Crystallization | A patented method involves treating the mixture of diastereomers with an acidic compound (like HBr generated in situ). This can epimerize the racemic form to the more stable, less soluble meso form, which then spontaneously crystallizes out of the solution.[3] | This is an advanced technique that leverages chemical equilibrium to convert the undesired isomer into the desired one, which is then easily isolated by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities arise from the synthetic route. These typically include:
-
Unreacted starting materials such as adipic acid or adipoyl chloride.
-
Mono-brominated species (Dimethyl 2-bromohexanedioate).
-
The racemic (dl) diastereomer of this compound.
-
Residual acidic byproducts like hydrogen bromide (HBr).
Q2: Which is the best single solvent for recrystallizing this compound?
A2: Based on available literature, ethanol is a good choice for recrystallizing the meso-isomer of this compound.[4] The meso form is often less soluble than the racemic form in many solvents, which facilitates its purification by crystallization.[1]
Q3: My compound won't crystallize, even after cooling in an ice bath. What should I do?
A3: If crystallization does not occur, you can try to induce it by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal provides a template for other molecules to crystallize upon.
-
Reducing Solvent: You may have too much solvent. Gently heat the solution to evaporate some of the solvent and then try cooling it again.[4]
Q4: How can I tell if my purified product is the meso or the racemic form?
A4: The most definitive method is through NMR spectroscopy. The meso compound has a center of inversion, which results in a simpler NMR spectrum compared to the racemic form due to the higher symmetry. Additionally, the melting points of the two diastereomers will be different. The pure meso-isomer has a reported melting point of around 75-76°C.[5]
Q5: Is column chromatography always necessary?
A5: Not always. For many applications, a single recrystallization may provide material of sufficient purity, especially if the goal is to isolate the meso-isomer which tends to crystallize out preferentially. Column chromatography is generally reserved for when very high purity is required or when recrystallization fails to effectively separate the diastereomers or remove other impurities.
Experimental Protocols
Protocol 1: Purification by Recrystallization (to isolate the meso-isomer)
This protocol is designed to isolate the less soluble meso-isomer of this compound.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring.
-
Continue to add small portions of hot ethanol until the solid is just completely dissolved. Avoid adding a large excess of solvent.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the flask has reached room temperature, cool it further in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals under vacuum to obtain the purified product.
Workflow for Recrystallization
Sources
Technical Support Center: Synthesis and Bromination of Adipic Acid
Welcome to the Technical Support Center for Adipic Acid Bromination. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of adipic acid bromination, a process commonly employing the Hell-Volhard-Zelinsky (HVZ) reaction. As Senior Application Scientists, we have compiled this resource to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthesis effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of brominated adipic acid derivatives. Each answer provides a causal explanation and actionable steps for resolution.
Q1: Why is my yield of 2,5-dibromoadipic acid unexpectedly low?
A1: Low yields in the Hell-Volhard-Zelinsky (HVZ) bromination of adipic acid can stem from several factors, primarily related to the stability of the reaction intermediates and the reaction conditions. The HVZ reaction proceeds through the formation of an acyl bromide, which is more readily enolized and brominated than the carboxylic acid itself.[1][2][3][4][5][6]
Potential Causes & Solutions:
-
Presence of Moisture: The phosphorus tribromide (PBr₃) catalyst and the crucial acyl bromide intermediate are both highly sensitive to water. Any moisture will hydrolyze these species, quenching the catalytic cycle and preventing α-bromination.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Incomplete Initial Conversion: The conversion of the carboxylic acid to the acyl bromide is the first and most critical step.[3][5] Insufficient PBr₃ or red phosphorus will result in unreacted adipic acid.
-
Solution: Use a catalytic amount of PBr₃ or red phosphorus. While catalytic, in practice a molar equivalent is often used to overcome slow kinetics.[6] Ensure thorough mixing to bring the catalyst into contact with the adipic acid.
-
-
Suboptimal Temperature: The reaction requires elevated temperatures to proceed at a reasonable rate, but excessive heat can lead to side reactions and degradation.[7][8]
-
Solution: Maintain a reaction temperature between 80-90°C.[9] Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS analysis of quenched aliquots) to determine the optimal reaction time at your chosen temperature.
-
-
Insufficient Bromine or Reaction Time: As a di-substitution reaction, the bromination requires sufficient time and reagent to proceed to completion on both α-carbons.
-
Solution: Use at least two molar equivalents of bromine (Br₂). The addition should be slow and controlled to manage the exothermic reaction and the evolution of HBr gas.[9] Allow the reaction to proceed for 10-12 hours or until monitoring indicates the disappearance of the monobrominated intermediate.[9]
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q2: My NMR/GC-MS spectrum shows multiple unexpected peaks. What are the likely byproducts?
A2: The presence of multiple peaks indicates an impure sample, which is common in this reaction. The byproducts are typically mono-brominated, over-brominated, or diastereomeric forms of the product.
Common Byproducts and Their Identification:
| Byproduct Name | Molecular Formula | Key Analytical Signals (Expected) |
| Adipic Acid (Starting Material) | C₆H₁₀O₄ | GC-MS: Parent peak at m/z 146. ¹H NMR: Signals around 2.4 ppm (t) and 1.7 ppm (p). |
| 2-Bromoadipic Acid | C₆H₉BrO₄ | GC-MS: Parent peak at m/z 224/226 (characteristic bromine isotope pattern). ¹H NMR: A distinct downfield multiplet for the proton on the α-carbon bearing the bromine. |
| 2,2-Dibromoadipic Acid | C₆H₈Br₂O₄ | GC-MS: Parent peak at m/z 302/304/306. Formed if one α-carbon is brominated twice before the second α-carbon reacts. |
| Racemic (dl) 2,5-Dibromoadipic Acid | C₆H₈Br₂O₄ | A diastereomer of the desired meso product. May have slightly different chromatographic retention times and NMR chemical shifts compared to the meso form.[10][11] |
| α,β-Unsaturated Carboxylic Acids | Varies | Can form under extremely high temperatures through the elimination of HBr.[8] Often indicated by signals in the olefinic region (5-7 ppm) of the ¹H NMR spectrum. |
Protocol for Purification: Recrystallization of 2,5-Dibromoadipic Acid
Recrystallization is a highly effective method for purifying the crude product, particularly for separating it from starting material and monobrominated species. Hot water is a common and effective solvent.[9]
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process, promoting the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals thoroughly, either by air-drying or in a vacuum oven at a low temperature.
-
Purity Check: Confirm the purity of the recrystallized product using melting point analysis, NMR, or GC-MS. Pure meso-2,5-dibromoadipic acid should exhibit a sharp melting point.
Frequently Asked Questions (FAQs)
This section covers broader concepts related to the bromination of adipic acid.
Q3: What are the primary byproducts in adipic acid bromination and how are they formed mechanistically?
A3: The primary synthesis route for 2,5-dibromoadipic acid is the bis-α-bromination of adipic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[9][11] The main byproducts arise from incomplete reaction or over-reaction.
-
Mechanism of Formation:
-
Acyl Bromide Formation: Adipic acid is first converted to adipoyl dibromide by PBr₃.[3][5][12]
-
Enolization: The acyl bromide tautomerizes to its enol form. This step is crucial as the enol is the nucleophilic species that reacts with bromine.[1][3] Carboxylic acids themselves do not enolize sufficiently for this reaction to occur directly.[2][4]
-
First Bromination: The enol attacks a Br₂ molecule, leading to the formation of 2-bromoadipoyl bromide. This is the source of the 2-bromoadipic acid byproduct if the reaction is stopped prematurely or if insufficient bromine is used.
-
Second Bromination: The process repeats at the other α-carbon to yield 2,5-dibromoadipoyl bromide.
-
Hydrolysis: Finally, water is added during the workup to hydrolyze the acyl bromide groups back to carboxylic acids, yielding the final product.[9][12]
-
-
Stereoisomers (Meso vs. Racemic): The product, 2,5-dibromoadipic acid, has two stereocenters. This results in the formation of two diastereomers: a meso compound and a racemic mixture (dl-pair).[10][11] The ratio of these isomers can be influenced by reaction conditions.
Caption: HVZ reaction pathway for adipic acid and common byproduct origins.
Q4: What is the stereochemical outcome of this reaction, and can it be controlled?
A4: As mentioned, the reaction produces two diastereomers: a meso form and a racemic (dl) pair. The relative ratio of these products depends on whether the reaction is under kinetic or thermodynamic control.[11]
-
Kinetic Control: Favored at lower temperatures and shorter reaction times, this pathway yields the fastest-forming product. The stereochemistry of the second bromination is influenced by the steric hindrance from the bromine atom added in the first step.
-
Thermodynamic Control: Favored at higher temperatures and longer reaction times, this allows the intermediates to equilibrate, favoring the formation of the most thermodynamically stable diastereomer.
Separation of Diastereomers: If the synthesis does not yield the desired diastereomer in sufficient purity, separation is necessary. The most common laboratory-scale method is fractional crystallization . Since diastereomers have different physical properties, including solubility, they can often be separated by carefully crystallizing the mixture from a suitable solvent system. One isomer will typically crystallize out of the solution first, allowing it to be isolated by filtration.
Q5: Are there safer alternatives to using liquid bromine?
A5: Yes. Handling liquid bromine presents significant safety hazards due to its high toxicity, corrosivity, and vapor pressure.[9] For both safety and handling convenience, alternative brominating agents can be considered.
-
N-Bromosuccinimide (NBS): NBS is a solid and therefore much safer and easier to handle than liquid bromine. It is a common reagent for α-bromination of carbonyl compounds. The reaction is often initiated by a radical initiator or light, but for carboxylic acids, it is typically used after converting the adipic acid to adipoyl chloride using an agent like thionyl chloride (SOCl₂).[11] This method avoids the direct use of Br₂ and PBr₃.
Alternative Workflow using NBS:
-
Acid Chloride Formation: React adipic acid with thionyl chloride (SOCl₂) to form adipoyl chloride.
-
Bromination: React the adipoyl chloride with NBS, often with a catalytic amount of HBr, in a suitable solvent like carbon tetrachloride or cyclohexane.[11]
-
Hydrolysis: Carefully hydrolyze the resulting 2,5-dibromoadipoyl dichloride with water to yield the final product.
This alternative pathway may also offer a different diastereoselectivity profile compared to the classical HVZ reaction.[11]
References
-
22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]
-
Alpha Bromination of Carboxylic Acids | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]
-
10.4: Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]
-
The Hell–Volhard–Zelinsky Reaction. (n.d.). Master Organic Chemistry. [Link]
-
Alpha Halogenation of Carboxylic Acids. (n.d.). Chemistry Steps. [Link]
-
a-Bromination of Dicarboxylic Acids. (1948). Journal of the American Chemical Society. [Link]
-
Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. [Link]
-
Hell-Volhard-Zelinsky Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Hell–Volhard–Zelinsky halogenation. (n.d.). Wikipedia. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alpha Halogenation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 5. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]
- 6. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]
- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fiveable.me [fiveable.me]
Technical Support Center: Optimizing the Synthesis of Dimethyl 2,5-dibromohexanedioate
Welcome to our dedicated technical support hub for the synthesis of Dimethyl 2,5-dibromohexanedioate. This resource is tailored for researchers, scientists, and professionals in drug development who utilize this critical intermediate. Within this guide, you will find comprehensive troubleshooting advice and frequently asked questions designed to address common challenges encountered during synthesis. Our objective is to equip you with the expert knowledge and practical insights necessary to enhance your experimental results and improve yields.
Introduction
This compound is a versatile bifunctional molecule that serves as a key building block in a variety of organic syntheses, including the formation of chiral diacids and as an initiator in controlled polymerization reactions.[1] The typical synthesis involves the dibromination of dimethyl adipate. While the reaction appears straightforward, achieving high yields and purity can be challenging due to the potential for side reactions and difficulties in product isolation. This guide provides a structured approach to overcoming these common hurdles, grounded in established chemical principles.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section is formatted in a question-and-answer style to directly address specific problems that may arise during the synthesis of this compound.
Question 1: My yield of this compound is consistently low. What are the most probable causes, and how can I improve it?
Answer:
Low yields in this synthesis can be attributed to several factors, from the quality of the starting materials to the precise control of reaction conditions. A systematic approach to troubleshooting is recommended.
1. Reactant and Reagent Quality:
-
Starting Material Purity: The purity of the dimethyl adipate is paramount. Impurities can lead to the formation of unwanted byproducts, complicating purification and reducing the overall yield. It is advisable to use high-purity dimethyl adipate or to purify it via distillation prior to use.
-
Brominating Agent Integrity: The choice and condition of the brominating agent are critical. While various brominating agents can be used, N-Bromosuccinimide (NBS) and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) are often favored for their selectivity in radical brominations.[2] Ensure that the reagent is fresh and has been stored under appropriate conditions to prevent decomposition, which can lead to diminished reactivity.
2. Optimizing Reaction Conditions:
-
Radical Initiator: This reaction proceeds via a free radical mechanism, necessitating the use of a radical initiator. AIBN (2,2'-azobis(isobutyronitrile)) is a common choice. The concentration of the initiator is a critical parameter; insufficient amounts can lead to an incomplete reaction, while an excess can promote undesirable side reactions.
-
Solvent Selection: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. While carbon tetrachloride has been used historically, safer alternatives like acetonitrile or dichloromethane are now more common. Crucially, the solvent must be anhydrous, as the presence of water can lead to hydrolysis of the ester functionalities.
-
Temperature Control: The reaction temperature must be carefully controlled to ensure a steady rate of radical initiation and propagation. Typically, the reaction is conducted at the reflux temperature of the chosen solvent.
3. Effective Work-up and Purification:
-
Quenching Excess Reagents: Upon reaction completion, any unreacted brominating agent must be quenched. This is typically achieved by washing the reaction mixture with an aqueous solution of a reducing agent, such as sodium thiosulfate.
-
Product Isolation: The crude product is often purified by recrystallization or column chromatography. The choice of solvent for recrystallization or the eluent system for chromatography is crucial for effectively separating the desired product from byproducts and unreacted starting material.
Experimental Protocol for Improved Yield:
The following table outlines a step-by-step protocol incorporating best practices for maximizing the yield of this compound.
| Step | Procedure | Rationale |
| 1 | Glassware Preparation | Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination. |
| 2 | Reactant Loading | In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine dimethyl adipate, the brominating agent (e.g., NBS or DBDMH), and a catalytic amount of AIBN. |
| 3 | Solvent Addition | Add an appropriate anhydrous solvent (e.g., acetonitrile) to dissolve the reactants. |
| 4 | Reaction Execution | Heat the mixture to reflux and maintain this temperature for the duration of the reaction, monitoring its progress by TLC or GC. |
| 5 | Reaction Work-up | After cooling to room temperature, filter any solid byproducts. Wash the filtrate with an aqueous solution of sodium thiosulfate, followed by a brine wash. |
| 6 | Product Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude product by either recrystallization or column chromatography. |
Question 2: I'm observing the formation of several byproducts. What are they, and how can I minimize their formation?
Answer:
Byproduct formation is a common challenge in this synthesis. A clear understanding of the potential side reactions is essential for their mitigation.
Common Byproducts and Their Origins:
-
Monobrominated Intermediate: The presence of a significant amount of the monobrominated product indicates an incomplete reaction. This can be due to insufficient reaction time or a suboptimal amount of the brominating agent.
-
Over-brominated Products: The formation of tri- or tetra-brominated species can occur with excessive amounts of the brominating agent or prolonged reaction times.
-
Elimination Products: Under certain conditions, the brominated product can undergo dehydrobromination to yield unsaturated ester byproducts.
Strategies for Minimizing Byproduct Formation:
-
Stoichiometric Control: Precise control over the stoichiometry of the reactants is crucial. A slight excess of the brominating agent is often employed to drive the reaction to completion, but a large excess should be avoided to prevent over-bromination.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Halting the reaction at the optimal point is key to maximizing the yield of the desired product.
-
Temperature Regulation: Maintaining a stable and appropriate reaction temperature is vital for selectivity.
Visualizing the Reaction and Troubleshooting Workflow:
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
Technical Support Center: A-Z Guide to Stereoselective Control in Dimethyl 2,5-dibromohexanedioate Reactions
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals working with Dimethyl 2,5-dibromohexanedioate. This guide is designed to provide in-depth, actionable advice for controlling stereoselectivity in your reactions. Here, you will find not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling stereoselectivity with this compound?
The main challenges arise from the conformational flexibility of the hexanedioate backbone and the need to effectively control the stereochemistry at two chiral centers (C2 and C5). Achieving high diastereoselectivity and, when applicable, enantioselectivity requires careful optimization of reaction conditions to favor the formation of one stereoisomer over others.
Q2: What are the common stereoisomers of this compound, and how do they influence reactivity?
This compound exists as three stereoisomers: (2R,5R), (2S,5S), and the meso (2R,5S or 2S,5R) compound. The starting stereochemistry of the dibromide is critical as it will often dictate the relative stereochemistry of the product in stereospecific reactions.[1] The meso form, having a center of inversion, is achiral.[2] The choice of starting isomer is a key decision point in any stereoselective synthesis.
Q3: Which analytical techniques are best for determining the stereochemical outcome of my reaction?
To accurately assess the success of your stereoselective reaction, a combination of analytical techniques is recommended:
-
¹H NMR Spectroscopy: Can often be used to determine the diastereomeric ratio (d.r.) by integrating the signals of the diastereomeric products.
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the gold standards for determining enantiomeric excess (e.e.).
-
X-ray Crystallography: Provides unambiguous determination of the absolute configuration of a crystalline product or derivative.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in Cyclization Reactions
Cyclization of this compound is a common strategy for forming five-membered rings. However, achieving high diastereoselectivity can be challenging.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Steric Hindrance | The substituents on the hexanedioate backbone may not be bulky enough to effectively direct the approach of the reacting centers, leading to a mixture of diastereomers.[3] | 1. Substrate Modification: If possible, introduce bulkier protecting groups on the ester functionalities to create a stronger facial bias. 2. Reagent Choice: Employ bulkier bases or nucleophiles to increase steric interactions in the transition state. |
| Unfavorable Reaction Temperature | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, reducing selectivity. | 1. Lower the Temperature: Running the reaction at lower temperatures often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[4] |
| Solvent Effects | The polarity of the solvent can influence the stability of the diastereomeric transition states.[4] | 1. Solvent Screening: Test a range of solvents with varying polarities. Non-polar solvents like toluene or hexane can sometimes improve diastereoselectivity in cyclization reactions. |
Experimental Protocol: Optimizing Diastereoselectivity in a Model Cyclization
-
Initial Setup: Dissolve meso-Dimethyl 2,5-dibromohexanedioate (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere.
-
Temperature Variation: Cool the solution to -78 °C. In a separate flask, prepare a solution of the chosen base (e.g., LDA, 2.2 eq) in THF.
-
Slow Addition: Add the base solution dropwise to the dibromide solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Comparative Analysis: Repeat the experiment at different temperatures (e.g., -40 °C, 0 °C, and room temperature) and with different solvents (e.g., Toluene, Dichloromethane) to determine the optimal conditions for diastereoselectivity.
Problem 2: Poor Enantioselectivity in Asymmetric Reactions
When using a prochiral starting material like meso-Dimethyl 2,5-dibromohexanedioate, achieving high enantioselectivity in reactions such as catalytic desymmetrization is a common goal.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand Combination | The chiral ligand may not be creating a sufficiently well-defined chiral pocket around the metal center to effectively differentiate between the two enantiotopic groups. | 1. Ligand Screening: Screen a variety of chiral ligands with different electronic and steric properties.[4] 2. Metal Precursor Variation: The choice of metal can significantly impact the reaction mechanism and stereochemical outcome. |
| Presence of Impurities | Trace amounts of water or other impurities can poison the catalyst or interfere with the catalytic cycle.[5] | 1. Rigorous Drying: Ensure all solvents and reagents are rigorously dried and degassed. 2. Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). |
| Incorrect Reaction Concentration | The concentration of the reaction can influence the aggregation state of the catalyst and the rate of side reactions. | 1. Concentration Optimization: Perform the reaction at different concentrations to identify the optimal conditions for enantioselectivity. |
Workflow for Optimizing Enantioselectivity
Caption: A systematic workflow for optimizing enantioselectivity.
Problem 3: Competing Reaction Pathways (e.g., Elimination vs. Substitution)
In reactions involving this compound, elimination reactions can sometimes compete with the desired substitution or cyclization pathways, leading to the formation of unsaturated byproducts.
Decision Tree for Minimizing Elimination
Caption: Troubleshooting competing elimination reactions.
References
- Technical Support Center: Controlling Stereoselectivity in Reactions of Chiral Diborane(4) - Benchchem. (n.d.).
-
(PDF) meso-Dimethyl 2,5-dibromohexanedioate - ResearchGate. (n.d.). Retrieved from [Link]
-
Regioselective and stereoselective cyclizations of cyclohexadienones tethered to active methylene groups - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
Stereoselectivity - Wikipedia. (n.d.). Retrieved from [Link]
-
Controlling diastereoselectivity in the reactions of enantiomerically pure a-bromoacyl-imidazolidinones with nitrogen nucleophil - ElectronicsAndBooks. (n.d.). Retrieved from [Link]
-
Key Concepts in Stereoselective Synthesis. (n.d.). Retrieved from [Link]
-
Stereoselective and Stereospecific Reactions - Master Organic Chemistry. (2025, April 10). Retrieved from [Link]
-
Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem. (n.d.). Retrieved from [Link]
-
Cas 868-72-4,Dimethyl2,2'-Dibromoadipate - LookChem. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: Challenges in the Cyclization of Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for the synthesis of dimethyl cyclopentane-1,2-dicarboxylate via the intramolecular cyclization of Dimethyl 2,5-dibromohexanedioate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthetic transformation. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this procedure. Our approach is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Synthetic Challenge
The intramolecular cyclization of this compound is a powerful method for constructing the valuable cyclopentane ring system. This reaction, typically proceeding through an intramolecular nucleophilic substitution (SN2) mechanism, involves the formation of an enolate under basic conditions, which then attacks one of the electrophilic carbon centers bearing a bromine atom. However, the seemingly straightforward nature of this reaction is often complicated by competing side reactions and sensitivity to reaction conditions. This guide will help you navigate these challenges to achieve optimal yields and purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cyclization reaction in a question-and-answer format, providing detailed explanations and actionable solutions.
Problem 1: Low or No Yield of the Desired Cyclopentane Product
Q: I am not observing any significant formation of dimethyl cyclopentane-1,2-dicarboxylate. What are the likely causes and how can I rectify this?
A: A low or negligible yield is one of the most common issues in this cyclization. The root cause often lies in the choice and handling of the base, the reaction conditions, or the quality of the starting material.
-
Ineffective Deprotonation: The first step of the reaction is the formation of an enolate by deprotonation of one of the α-hydrogens. If the base is not strong enough or is consumed by other acidic protons (like residual water), enolate formation will be inefficient.
-
Solution: Employ a strong, non-nucleophilic base to favor enolate formation. Common choices include lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium tert-butoxide. Ensure all reagents and solvents are strictly anhydrous.
-
-
Intermolecular Reactions: At high concentrations, the enolate can react with another molecule of the starting material, leading to polymerization instead of cyclization.
-
Solution: Employ high-dilution conditions. This can be achieved by slowly adding the this compound solution to a solution of the base over an extended period. This maintains a low concentration of the starting material and favors the intramolecular pathway.
-
-
Degradation of Starting Material: The starting material may be degrading under the reaction conditions, especially if the temperature is too high or the reaction time is excessively long.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Optimize the reaction time and consider running the reaction at a lower temperature, although this may require a longer reaction time.
-
Problem 2: Predominance of Elimination Side Products
Q: My main product appears to be an unsaturated linear or cyclic compound, not the desired saturated cyclopentane ring. Why is this happening and how can I suppress it?
A: The formation of elimination products is a major competing pathway, particularly with secondary halides like the ones present in your starting material. The base can act as a nucleophile (promoting substitution for cyclization) or as a base (promoting elimination).[1]
-
Choice of Base: Strong, sterically hindered bases, such as potassium tert-butoxide, are more likely to act as bases and promote elimination.
-
Solution: Opt for a less sterically hindered, yet strong, base like sodium hydride (NaH) or lithium diisopropylamide (LDA). These bases are more likely to favor the nucleophilic attack required for cyclization.
-
-
Reaction Temperature: Higher temperatures generally favor elimination over substitution.[1]
-
Solution: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate. For LDA, this is typically between -78 °C and 0 °C. For NaH, the reaction can often be run at room temperature.
-
-
Solvent Choice: The polarity of the solvent can influence the substitution-to-elimination ratio.
-
Solution: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can solvate the metal cation of the base without interfering with the nucleophilicity of the enolate.
-
Problem 3: Formation of a Mixture of Stereoisomers
Q: I have successfully formed the cyclopentane ring, but I am getting a mixture of cis and trans isomers of dimethyl cyclopentane-1,2-dicarboxylate. How can I control the stereoselectivity?
A: The stereochemical outcome of this reaction is dependent on the relative stability of the transition states leading to the cis and trans products. The planarity of the intermediate enolate allows for attack from either face, potentially leading to a mixture of isomers.
-
Thermodynamic vs. Kinetic Control: The product ratio can be influenced by whether the reaction is under thermodynamic or kinetic control.
-
Solution: To favor the thermodynamically more stable isomer (often the trans product), you can try equilibrating the product mixture by using a slight excess of a weaker, non-nucleophilic base after the initial cyclization is complete. Running the reaction at a slightly higher temperature for a longer period might also favor the thermodynamic product, but be mindful of promoting elimination.
-
-
Influence of the Base and Cation: The nature of the cation associated with the enolate can influence the stereochemical outcome by coordinating with the carbonyl oxygens and directing the intramolecular attack.
-
Solution: Experiment with different bases (e.g., LDA vs. NaH vs. KHMDS) to see how the counterion (Li+, Na+, K+) affects the stereoselectivity. The addition of additives like hexamethylphosphoramide (HMPA) can also alter the aggregation state of the enolate and influence the stereochemical outcome, but be aware of the toxicity of HMPA.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the this compound?
A1: To favor intramolecular cyclization and minimize intermolecular side reactions, it is crucial to work under high-dilution conditions. A starting concentration in the range of 0.01 to 0.05 M is generally recommended.
Q2: Which base is the best choice for this reaction?
A2: While there is no single "best" base for all situations, sodium hydride (NaH) is often a good starting point due to its non-nucleophilic nature and ease of handling (as a dispersion in mineral oil). Lithium diisopropylamide (LDA) is also an excellent choice, particularly for achieving kinetic control at low temperatures.
Q3: What are the ideal solvent and temperature conditions?
A3: Anhydrous tetrahydrofuran (THF) is a commonly used and effective solvent for this type of reaction. When using LDA, the reaction is typically initiated at -78 °C and allowed to slowly warm to room temperature. With NaH, the reaction can often be performed at room temperature or with gentle heating.
Q4: How can I purify the final product?
A4: The crude product mixture can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired cyclopentane derivative from unreacted starting material and side products. Distillation under reduced pressure can also be an option for purification if the product is thermally stable.
Q5: Can I use other dihalides, such as the diiodo or dichloro analogs?
A5: Yes, other dihalides can be used. Diiodides are more reactive towards nucleophilic substitution and may allow for milder reaction conditions, but they are also more prone to elimination. Dichlorides are less reactive and may require more forcing conditions (higher temperatures or stronger bases), which can also increase the likelihood of side reactions. The dibromo compound often provides a good balance of reactivity and stability.
Experimental Protocol: A General Guideline
The following is a generalized procedure for the intramolecular cyclization of this compound. It should be optimized for your specific laboratory conditions and scale.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents) to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous THF to the flask to create a suspension of the desired concentration for the base.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF to a final concentration of approximately 0.1 M.
-
Slowly add the solution of the dibromide to the stirred suspension of sodium hydride over a period of 4-6 hours at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Reaction and Challenges
Reaction Mechanism
Caption: The desired reaction pathway for cyclization.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Sources
Technical Support Center: Purification of Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support center for the purification of Dimethyl 2,5-dibromohexanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this important chemical intermediate.
Introduction
This compound is a key building block in organic synthesis. Its purity is critical for the success of subsequent reactions, as even minor impurities can lead to unwanted side products, lower yields, and complications in downstream processing.[1] This guide provides practical, field-proven insights into identifying and removing common impurities, ensuring the high quality of your starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. Typically, synthesis involves the bromination of dimethyl adipate or the esterification of 2,5-dibromohexanedioic acid. Common impurities may include:
-
Unreacted Starting Materials: Dimethyl adipate or adipic acid.
-
Mono-brominated Species: Dimethyl 2-bromohexanedioate.
-
Over-brominated Byproducts: Small amounts of tri- or tetra-brominated species may form.
-
Diastereomers: The product itself can exist as a mixture of (2R, 5R), (2S, 5S), and meso diastereomers. The relative ratio can be influenced by the reaction conditions.
-
Acidic Impurities: Residual hydrobromic acid (HBr) or the acid catalyst used in esterification.
-
Solvent Residues: Solvents used in the synthesis and workup.
-
Byproducts from Side Reactions: Such as glutaric and succinic acid derivatives which can arise from impurities in the starting adipic acid.[2]
Q2: My crude product is a dark oil, but the pure compound should be a white solid. What is the likely cause?
A2: A dark, oily appearance in crude this compound is often indicative of residual bromine or acidic impurities. Elemental bromine, if in excess or not fully quenched during the workup, can impart a yellow to reddish-brown color. Acidic impurities can also contribute to discoloration and may promote decomposition upon standing or heating.
Q3: What is the most straightforward method for purifying this compound on a laboratory scale?
A3: For laboratory-scale purification, recrystallization is often the most effective and straightforward method, particularly for removing small amounts of impurities and isolating a specific diastereomer, such as the meso form.[3] A known successful method involves recrystallization from ethanol.[3]
Q4: How can I monitor the purity of my fractions during column chromatography?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your column chromatography. A suitable solvent system for TLC analysis of this compound and its less polar impurities is a mixture of hexanes and ethyl acetate . A good starting ratio would be 4:1 or 3:1 (hexanes:ethyl acetate). The spots can be visualized under a UV lamp (if the impurities are UV active) or by staining with a potassium permanganate solution.
Troubleshooting Guides
Troubleshooting Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product does not crystallize upon cooling. | 1. Too much solvent was used.[4] 2. The solution is supersaturated but lacks nucleation sites.[4] | 1. Remove some solvent by evaporation and allow the solution to cool again. 2. Scratch the inside of the flask with a glass rod at the meniscus. 3. Add a seed crystal of pure this compound. 4. Cool the solution to a lower temperature (e.g., in an ice bath). |
| The product "oils out" instead of crystallizing. | 1. The solution is cooling too quickly. 2. The melting point of the solid is lower than the temperature of the solution. 3. High concentration of impurities depressing the melting point. | 1. Allow the solution to cool more slowly to room temperature before further cooling. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 3. Consider a preliminary purification step like a quick filtration through a plug of silica gel to remove gross impurities. |
| Low recovery of the purified product. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[5] 2. The product is significantly soluble in the cold recrystallization solvent. | 1. Concentrate the mother liquor and cool it to obtain a second crop of crystals. 2. Ensure the solution is cooled sufficiently (e.g., in an ice-water bath for an adequate amount of time) before filtration. |
| Crystals are colored. | The colored impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use with caution as it can also adsorb some of your product. |
Troubleshooting Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Poor separation of the product from impurities. | The solvent system (eluent) is not optimal. | 1. Develop a better solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired product. 2. If the spots are too high on the TLC plate (high Rf), the eluent is too polar; decrease the proportion of the polar solvent (e.g., ethyl acetate). 3. If the spots are too low (low Rf), the eluent is not polar enough; increase the proportion of the polar solvent. |
| The product is eluting with the solvent front. | The eluent is too polar. | Start with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate). |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For example, start with 5% ethyl acetate in hexanes and gradually increase to 10%, 20%, and so on. |
| Streaking of spots on TLC and poor separation on the column. | 1. The sample is too concentrated. 2. The compound is acidic and interacting strongly with the silica gel. | 1. Ensure the sample is fully dissolved in a minimum amount of the eluent before loading onto the column. 2. Add a small amount (e.g., 0.5-1%) of a modifier like acetic acid to the eluent if dealing with acidic impurities, or triethylamine for basic impurities, though this is less likely for this compound. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is adapted from a literature procedure for obtaining single crystals of meso-Dimethyl 2,5-dibromohexanedioate.[3]
-
Dissolution: In a fume hood, place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid is completely dissolved.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of ethanol.
Protocol 2: Flash Column Chromatography
This is a general protocol that should be optimized using TLC for your specific crude material.
-
TLC Analysis: Determine an optimal solvent system using TLC. A good starting point for this compound is a mixture of hexanes and ethyl acetate. Aim for an Rf of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent mixture (e.g., 95:5 hexanes:ethyl acetate). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Pre-adsorbing the crude material onto a small amount of silica gel is often a superior method.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity as the column runs (gradient elution). For example, start with 5% ethyl acetate in hexanes and increase to 10%, then 20%.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visual Workflow for Purification
Caption: Decision workflow for the purification of this compound.
Data Presentation
Physical Properties of Target Compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 331.99 | - | ~75-78 |
| Dimethyl adipate | 174.19 | 109-110 @ 14 mmHg[6][7][8] | 8[6][8] |
| Dimethyl glutarate | 160.17 | 213-215[9] | -42.5[10][11] |
| Dimethyl succinate | 146.14 | 200[9] | 19 |
Note: Boiling points at reduced pressure are provided where available as high vacuum distillation can be an alternative purification method for liquid impurities.
Typical TLC Profile
Caption: Representative TLC plate for the purification of this compound.
References
-
J R Hess Company, Inc. (n.d.). Frequently Asked Questions. Retrieved January 3, 2026, from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved January 3, 2026, from [Link]
-
G.J. CHEMICAL COMPANY, INC. (n.d.). SAFETY DATA SHEET. Retrieved January 3, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 3, 2026, from [Link]
-
CAS. (n.d.). Dimethyl glutarate. CAS Common Chemistry. Retrieved January 3, 2026, from [Link]
-
The Importance of Purity: Dimethyl 2,5-dibromoterephthalate for Advanced Applications. (2025, December 3). Ningbo Inno Pharmchem Co.,Ltd. Retrieved January 3, 2026, from [Link]
-
Feng, Z.-Q., Ye, Y.-F., Yang, X.-L., Dong, T., & Wang, H.-Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3163. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (2023, December 27). Adipic acid. Retrieved January 3, 2026, from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved January 3, 2026, from [Link]
-
(n.d.). recrystallization.pdf. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Dimethyl Glutarate. Retrieved January 3, 2026, from [Link]
-
(n.d.). Solvent Systems for Flash Column Chromatography. Retrieved January 3, 2026, from [Link]
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved January 3, 2026, from [Link]
-
Chemistry For Everyone. (2025, February 4). What Solvent Is Used In Column Chromatography? [Video]. YouTube. Retrieved January 3, 2026, from [Link]
-
SIELC Technologies. (n.d.). Separation of Dimethyl 2,5-dibromoterephthalate on Newcrom R1 HPLC column. Retrieved January 3, 2026, from [Link]
-
(n.d.). recrystallization-2.doc.pdf. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025, August 8). Determination and correlation of ternary isobaric vapour-liquid equilibrium data of (dimethyl succinate+ dimethyl glutarate+ dimethyl adipate) at 2, 5and 8kPa. Retrieved January 3, 2026, from [Link]
-
PubChem. (n.d.). Dimethyladipate. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). meso-Dimethyl 2,5-dibromohexanedioate. Retrieved January 3, 2026, from [Link]
-
PubMed. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Retrieved January 3, 2026, from [Link]
-
SIELC Technologies. (2018, February 16). 1,3-Dibromo-5,5-dimethylhydantoin. Retrieved January 3, 2026, from [Link]
-
PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (2025, August 6). Investigation of extraction procedures and HPLC-DAD/MS for the determination of the brominated flame retardant tetrabromobisphenol A bis(2,3-dibromopropylether) in environmental samples. Retrieved January 3, 2026, from [Link]
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. web.uvic.ca [web.uvic.ca]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Dimethyl adipate | 627-93-0 [chemicalbook.com]
- 7. Dimethyladipate | C8H14O4 | CID 12329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. アジピン酸ジメチル ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. jrhessco.com [jrhessco.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. Dimethyl Glutarate | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]
"stability and storage of Dimethyl 2,5-dibromohexanedioate"
Technical Support Center: Dimethyl 2,5-dibromohexanedioate
Welcome to the technical support guide for this compound (CAS No. 868-72-4). This resource is designed for researchers, scientists, and professionals in drug development to ensure the stability, proper storage, and effective use of this important chemical intermediate. Here, we address common challenges and questions through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and safety protocols.
Part 1: Frequently Asked Questions (FAQs)
This section covers the fundamental aspects of handling and storing this compound to prevent degradation and ensure experimental success.
Q1: What are the ideal long-term storage conditions for this compound?
A1: Proper storage is critical to maintaining the integrity of the compound. While stable under recommended conditions, its reactivity necessitates careful management.[1][2] The optimal conditions are summarized below.
| Parameter | Recommendation | Rationale & Expert Insight |
| Temperature | 2–8°C (Refrigerated)[3][4] | Storing at reduced temperatures significantly lowers the rate of potential decomposition reactions, such as dehydrobromination or hydrolysis. While some suppliers may list "room temperature,"[5][6] for long-term stability and to minimize degradation, refrigerated storage is the authoritative standard for α-bromo esters. |
| Atmosphere | Under an inert gas (Argon or Nitrogen)[3][4] | The presence of bromine atoms alpha to the ester carbonyl groups makes the compound susceptible to moisture- and oxygen-mediated degradation. An inert atmosphere displaces ambient air, preventing hydrolysis and oxidation. |
| Light | Store in the dark (Amber vial/container) | While sensitivity is explicitly noted for the diethyl analogue,[7] it is best practice to protect all α-bromo esters from light, which can provide the energy to initiate radical-based decomposition pathways. |
| Container | Tightly-sealed, non-reactive material (e.g., glass) | A secure seal is mandatory to prevent moisture ingress.[1][2] Glass is preferred over plastic, as potential acidic byproducts like HBr can degrade certain polymers over time. |
Q2: What is the expected shelf-life of this compound?
A2: While one supplier suggests a shelf life of 12 months under "room temperature" storage,[5] this is a general guideline. When stored under the ideal refrigerated and inert conditions described in Q1, the shelf-life can be significantly extended. However, it is crucial to re-evaluate the compound's purity if it has been stored for an extended period or if the container has been opened multiple times. Products should ideally be used promptly after purchase.[2]
Q3: The compound is a solid. Are there any special handling precautions beyond standard laboratory safety?
A3: Yes. This compound is classified as a corrosive substance that can cause severe skin burns and eye damage, and it is harmful if swallowed.[1][2][8] Therefore, in addition to standard practices, the following are critical:
-
Ventilation: Always handle this compound within a certified chemical fume hood to avoid inhaling dust or potential decomposition vapors (like hydrogen bromide).[1][6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is often insufficient for halogenated compounds; check glove compatibility charts), a lab coat, and chemical splash goggles with a face shield for maximum protection.[1][2]
-
Avoid Dust Generation: Minimize any actions that could create airborne dust, such as vigorous scraping or rapid pouring.[1]
Q4: What materials should be avoided for containers and tools when handling this compound?
A4: Avoid using strongly basic materials or reactive metals. The primary degradation pathway involves the elimination of hydrogen bromide (HBr), an acid.[1][2] Contact with strong bases can catalyze this dehydrobromination.[9] While the compound itself is not overtly corrosive, any HBr formed upon degradation can react with certain metals. Therefore, use glass or high-quality stainless steel (e.g., 316L) spatulas and glassware.
Part 2: Troubleshooting Guide
This section addresses specific issues that may arise during experimentation, linking them to the stability and purity of this compound.
Issue 1: Visual or Olfactory Changes in the Stored Compound
Q: My typically white powder of this compound has developed a yellow or brownish tint. What does this signify?
A: A change in color from white to yellow or brown is a classic indicator of chemical decomposition.[9] This is most likely due to the slow elimination of hydrogen bromide (HBr), which can subsequently form colored byproducts or bromine (Br₂), which has a brownish hue. The compound's integrity is compromised, and it should not be used in reactions where high purity is required.
Q: The powder appears clumpy and smells sharp or acidic upon opening the container. Is it still usable?
A: Clumping suggests moisture absorption from the atmosphere, which is a significant concern. The sharp, acrid odor is very likely hydrogen bromide gas, a hazardous decomposition product.[1][2][9] The presence of moisture can lead to hydrolysis of the ester groups to form the corresponding carboxylic acid and methanol. The combination of these observations strongly indicates that the material has degraded and is no longer pure. Its use will lead to unpredictable results and introduces safety hazards. We recommend safe disposal according to your institution's guidelines.
Issue 2: Inconsistent or Failed Experimental Reactions
Q: My reaction yield is significantly lower than expected, or the reaction has failed completely. Could the starting material be the problem?
A: Absolutely. If other reaction parameters (solvents, reagents, temperature) have been verified, the quality of your this compound is a primary suspect. Degradation reduces the molar quantity of the active reagent, leading to lower yields. Furthermore, decomposition byproducts can interfere with or poison catalysts and react with other reagents in undesirable ways.
Q: I am observing unexpected side products. How can I determine if they originate from the degradation of my this compound?
A: Degradation can introduce several impurities. The two main pathways are:
-
Dehydrobromination: Elimination of HBr can lead to the formation of unsaturated diester species.
-
Hydrolysis: Reaction with moisture will produce 2,5-dibromohexanedioic acid.
If you suspect degradation, it is essential to re-characterize the starting material before use. See the protocol below for a systematic approach.
Workflow for Assessing Reagent Quality
The following diagram outlines the decision-making process when troubleshooting experiments involving this compound.
Caption: Troubleshooting workflow for reagent quality assessment.
Part 3: Experimental Protocols
Protocol: Quality Assessment of Stored this compound
This protocol provides a step-by-step method to validate the purity of your stored reagent. Perform all steps in a chemical fume hood.
1. Visual and Olfactory Inspection:
-
Carefully open the container in a fume hood.
-
Observe the color of the solid. It should be a pure white powder or crystalline solid.[10][11] Note any discoloration (yellow, tan, brown).
-
Cautiously waft vapors toward your nose. Do not inhale directly. Note any sharp, acidic, or otherwise unusual odors, which may indicate HBr release.[9]
2. Melting Point Determination:
-
Calibrate your melting point apparatus with a known standard.
-
Load a small, representative sample of the powder into a capillary tube.
-
Determine the melting point range. A pure sample should have a sharp melting point within the literature range of 74-76°C .[1]
-
Interpretation: A melting point that is depressed (lower than expected) and broad (melts over a wide range) is a strong indication of impurities due to degradation.
3. (Optional) Spectroscopic Confirmation:
-
If available, acquire a ¹H NMR spectrum of the compound in CDCl₃.
-
Compare the obtained spectrum with reference data. Look for the characteristic peaks of the pure compound and the absence of significant impurity peaks.
-
Key Peaks for Pure Compound: The spectrum should show multiplets for the methine (-CHBr) and methylene (-CH₂-) protons, and a sharp singlet for the two methyl ester (-OCH₃) groups.[12]
-
Signs of Degradation: The appearance of new peaks in the olefinic region (5-7 ppm) could indicate dehydrobromination. A broadening of peaks or the appearance of a broad peak in the acid proton region (>10 ppm) could suggest hydrolysis.
References
-
Sonal Plastic. (n.d.). DIMETHYL 2,5 DIBROMOADIPATE Manufacturer in Mumbai,Supplier,Exporter. [Link]
-
PubChem. (n.d.). Dimethyl 2,5-dibromoadipate. National Center for Biotechnology Information. [Link]
-
Feng, Z. Q., et al. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Crystallographic Communications, 66(Pt 12), o3163. [Link]
-
Vandana Chemicals. (n.d.). Dimethyl 2,5 Dibromoadepate. [Link]
- Johnston, J. D. (1959). U.S. Patent No. 2,876,255. U.S.
-
Chemsrc. (2024). This compound. [Link]
-
Paul, S., et al. (2006). Effect of solvent and temperature on the a-bromination of acetophenone with NBS under microwave irradiation. ResearchGate. [Link]
-
Yavari, I., et al. (2007). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Molecules, 12(1), 1-7. [Link]
-
Zapata, A., & Ferrer, F. G. (1986). New Synthesis of α-Bromo-α,β-Unsaturated Esters. Synthetic Communications, 16(13), 1611-1615. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. 868-72-4|this compound|BLD Pharm [bldpharm.com]
- 4. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 5. DIMETHYL 2,5 DIBROMOADIPATE Manufacturer in Mumbai,Supplier,Exporter [vcarechemicals.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. fishersci.com [fishersci.com]
- 8. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Dimethyl2,2'-Dibromoadipate CAS#: 868-72-4 [m.chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Dimethyl 2,5-dibromohexanedioate and Diethyl 2,5-dibromohexanedioate
Executive Summary
This guide provides an in-depth comparison of Dimethyl 2,5-dibromohexanedioate and Diethyl 2,5-dibromohexanedioate, two pivotal bifunctional reagents in organic synthesis. While structurally similar, the choice between the methyl and ethyl ester variant carries significant implications for reaction kinetics, steric accessibility, and downstream processing. Our analysis, supported by physicochemical data and established reaction principles, indicates that This compound offers a kinetic advantage due to reduced steric hindrance, making it preferable for reactions requiring higher reactivity. Conversely, Diethyl 2,5-dibromohexanedioate often provides practical advantages in handling and purification due to its typically solid-state nature and different solubility profile. This guide will dissect these nuances to inform reagent selection for researchers, scientists, and drug development professionals.
Introduction: The Utility of α,α'-Dibromo Adipate Esters
This compound and its diethyl analogue are derivatives of adipic acid, a six-carbon dicarboxylic acid. Their core value lies in their bifunctional nature: they possess two electrophilic carbon centers (C2 and C5) activated by adjacent bromine atoms, which are excellent leaving groups. This structure makes them ideal building blocks for constructing complex molecules, particularly five-membered heterocyclic rings and functionalized polymers.[1][2] They are widely employed as intermediates in the synthesis of pharmaceuticals and as initiators in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP).[2][3] The choice between the methyl and ethyl ester can be critical and is often dictated by the specific demands of the synthetic route.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physical properties of a reagent influence its handling, reaction setup, and purification. The primary distinction between the dimethyl and diethyl variants is the additional two carbons of the ethyl groups, which impacts molecular weight, physical state, and solubility.
| Property | This compound | Diethyl 2,5-dibromohexanedioate | Analysis |
| CAS Number | 868-72-4[4] | 869-10-3[5] | Unique identifiers for each compound. |
| Molecular Formula | C₈H₁₂Br₂O₄[4] | C₁₀H₁₆Br₂O₄[5] | The diethyl ester has two additional methylene groups. |
| Molecular Weight | 331.99 g/mol [4] | 360.04 g/mol [5] | Higher MW for the diethyl ester impacts stoichiometry calculations. |
| Physical State | Solid / Liquid (Varies) | White to Off-White Crystalline Powder[6][7] | The diethyl ester is more consistently a solid at room temperature, which can simplify weighing and handling. |
| Melting Point | Not consistently reported | 65-68 °C[3][6] | A defined melting point for the diethyl ester aids in characterization and purity assessment. |
| Boiling Point | Not available | 134°C @ 0.5 mmHg[3][5] | Indicates the diethyl ester can be purified by vacuum distillation. |
| Density | Not available | ~1.581 g/cm³[5] | Useful for calculating molar quantities from volumes if used in liquid form. |
| Solubility | Soluble in common organic solvents | Soluble in DCM[5] | The ethyl groups confer a slightly more hydrophobic character.[8] |
Reactivity Analysis: Steric vs. Electronic Effects
The primary reaction pathway for these reagents involves nucleophilic substitution (typically S\N2) at the carbon atoms bearing the bromine atoms. The choice between the methyl and ethyl ester directly influences the rate and efficiency of this process.
The Causality of Steric Hindrance
The S\N2 reaction mechanism is highly sensitive to steric bulk around the electrophilic center.[9] The reaction proceeds through a crowded, five-coordinate transition state.[10] Larger substituent groups impede the backside attack of the nucleophile, slowing the reaction rate.[9][10]
-
Dimethyl Ester: The methyl groups present a smaller steric profile. This allows for easier access of the nucleophile to the C-Br reaction center.
-
Diethyl Ester: The ethyl groups are larger and more conformationally flexible, creating a more sterically hindered environment.[11] This increased bulk shields the electrophilic carbon, leading to a slower S\N2 reaction rate compared to the dimethyl analogue.[9][10]
While both are secondary halides, the subtle difference in the ester group's size is sufficient to cause a noticeable kinetic difference, particularly with bulky nucleophiles.
Electronic Effects
Alkyl groups are weakly electron-donating through induction. The ethyl group is a slightly stronger electron-donating group than the methyl group.[12] This effect marginally increases the electron density at the ester's carbonyl carbon, which can slightly decrease the electrophilicity of the adjacent C-Br carbon. However, this electronic effect is generally considered minor compared to the more dominant steric effect in determining the overall reaction rate for S\N2 displacements.[12]
Therefore, from a theoretical standpoint, This compound is the more reactive of the two reagents in S\N2 reactions.
Caption: Decision workflow for reagent selection.
Applications in Synthesis and Drug Discovery
Both reagents are versatile intermediates for a range of applications.
-
Heterocycle Synthesis: They are excellent precursors for synthesizing substituted pyrrolidines and other five-membered rings by reacting with primary amines.[2][3] This is a cornerstone reaction in medicinal chemistry for building core scaffolds.
-
Polymer Chemistry: They can act as bifunctional initiators for ATRP, leading to polymers with a bromine atom at each end, which can be further functionalized.[2][3]
-
Pharmaceutical Intermediates: These compounds are used in the synthesis of more complex molecules, including chiral diacids and intermediates for active pharmaceutical ingredients (APIs).[1][13] The introduction of bromine into a molecule is a known strategy in drug design to modulate therapeutic properties.[14] For example, they can be used to synthesize precursors for molecules like Muconic Acid, a biomarker for benzene exposure.[2]
Caption: General workflow for pyrrolidine synthesis.
Experimental Protocols
Trustworthy protocols are self-validating. Below are representative procedures for the synthesis of the diethyl ester and its subsequent use in a cyclization reaction.
Synthesis of Diethyl 2,5-dibromohexanedioate
This protocol is adapted from a known large-scale synthesis.[3]
-
Acid Chloride Formation: To a flask equipped with a mechanical stirrer and reflux condenser, add thionyl chloride (980 mL, 5.44 mol). In small portions over 2 hours at 65 °C, add adipic acid (795 g, 3.93 mol).
-
Heat the suspension at 70 °C for an additional 3.5 hours until gas evolution ceases. This forms the intermediate adipoyl chloride.
-
Bromination: Cool the solution and, under UV lamp irradiation (e.g., 2x 120W), heat to 85-95 °C. Add bromine (664 mL, 12.48 mol) dropwise over 7 hours.
-
Esterification: After the bromine is consumed, cool the reaction mixture and pour it into cold ethanol (4000 mL, 96%) at -5 °C.
-
Workup and Crystallization: Stir the ethanolic solution mechanically for one week at room temperature. The product will crystallize. Filter the crystals, wash with cold ethanol, and dry to yield Diethyl 2,5-dibromohexanedioate.[3]
Representative Cyclization to a Pyrrolidine Dicarboxylate
This protocol illustrates a key application of the title compounds.[2]
-
Reaction Setup: In a round-bottom flask, dissolve Diethyl 2,5-dibromohexanedioate (1.0 eq) in a suitable aprotic solvent like acetonitrile or DMF.
-
Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.5 eq) as a base, followed by the dropwise addition of a primary amine (e.g., N-methylallylamine, 1.1 eq).
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Aqueous Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel to afford the desired diethyl pyrrolidine-2,5-dicarboxylate derivative.[2]
Caption: Steric impact of ester group on the S\N2 transition state.
Conclusion and Recommendations
The selection between Dimethyl and Diethyl 2,5-dibromohexanedioate is a classic case of balancing reactivity with practicality.
-
Choose this compound when:
-
The highest possible reaction rate is desired.
-
You are working with a sterically hindered nucleophile.
-
The subsequent ester hydrolysis step would benefit from the more labile methyl esters.
-
-
Choose Diethyl 2,5-dibromohexanedioate when:
-
Ease of handling is a priority (the compound is reliably a solid).
-
A slightly slower, more controlled reaction is acceptable or preferred.
-
The ethyl ester is desired in the final product, avoiding a transesterification step.
-
For most applications in drug discovery and academic research, the kinetic advantage of the dimethyl ester makes it a compelling first choice. However, for large-scale industrial processes, the handling advantages and potentially different purification profile of the diethyl ester may make it the more pragmatic and cost-effective option.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Diethyl 2,5-Dibromohexanedioate: A Versatile Building Block for Organic Synthesis and Material Science.
- ChemicalBook. (2023). Diethyl 2,5-dibromohexanedioate.
- ChemicalBook. (n.d.). Diethyl 2,5-dibromohexanedioate - Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Art of Precision: Diethyl 2,5-Dibromohexanedioate in Stereoselective Synthesis.
- ChemicalBook. (n.d.). Diethyl 2,5-dibromohexanedioate CAS#: 869-10-3.
- CymitQuimica. (n.d.). CAS 869-10-3: 1,6-Diethyl 2,5-dibromohexanedioate.
- Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions.
- PubChem. (n.d.). Dimethyl 2,5-dibromoadipate.
- Fisher Scientific. (2023, August 23). SAFETY DATA SHEET - Diethyl 2,5-dibromohexanedioate.
- Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
- Hulet, R. (2020, June 24). 75: The effect of steric hinderance on the SN2 mechanism. YouTube.
- BenchChem. (n.d.). A Comparative Guide to the Reactivity of Diethyl and Dimethyl 2,2-Dihydroxypropanedioate.
- TCI Chemicals. (n.d.). Diethyl 2,5-Dibromohexanedioate CAS 869-10-3.
- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Diethyl 2,5-dibromohexanedioate CAS#: 869-10-3 [amp.chemicalbook.com]
- 3. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 4. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ruifuchem.com [ruifuchem.com]
- 8. CAS 869-10-3: 1,6-Diethyl 2,5-dibromohexanedioate [cymitquimica.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. jms.ump.edu.pl [jms.ump.edu.pl]
A Senior Application Scientist's Guide: Evaluating Alternatives to Dimethyl 2,5-dibromohexanedioate for Advanced Synthesis
Introduction: The Role and Limitations of a Classic Reagent
Dimethyl 2,5-dibromohexanedioate, also known as dimethyl 2,5-dibromoadipate, is a valuable bifunctional reagent in organic synthesis.[1][2] Its structure, featuring two secondary alkyl bromides and two methyl esters, makes it a cornerstone for constructing complex molecular architectures. Primarily, it serves as a C4 dielectrophile, reacting with dinucleophiles to forge carbocycles and heterocycles, or as a bifunctional initiator in polymer chemistry, such as in atom transfer radical polymerization (ATRP).[3] A notable application is its use as an intermediate in the synthesis of compounds like dimethyl cyclobut-1-ene-1,2-dicarboxylate.[4]
However, reliance on a single reagent can be limiting. Challenges such as moderate reactivity, potential for side reactions like E2 elimination, and the demand for milder, more functional-group-tolerant conditions necessitate a broader perspective. This guide provides an in-depth comparison of viable alternatives to this compound, moving beyond simple analogues to explore fundamentally different and often more powerful synthetic strategies. We will dissect these alternatives through the lens of mechanistic rationale, performance data, and detailed experimental protocols to empower researchers in making informed decisions for their specific synthetic challenges.
Section 1: Direct Analogues - A Matter of Reactivity and Economics
The most straightforward alternatives involve modifying the leaving group (the halogen) or the ester moiety. The choice here is a classical trade-off between reactivity, stability, and cost.
-
Dimethyl 2,5-dichlorohexanedioate : Substituting bromine with chlorine results in a significantly less reactive molecule. This is due to the greater strength of the C-Cl bond compared to the C-Br bond, making chloride a poorer leaving group. While this reduced reactivity can be a drawback, it can also be an advantage for achieving selectivity in the presence of multiple electrophilic sites. Furthermore, chlorinated compounds are often more cost-effective and have higher thermal stability.
-
Dimethyl 2,5-diiodohexanedioate : Conversely, replacing bromine with iodine creates a highly reactive analogue. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group. This enhanced reactivity is ideal for sluggish reactions or for use with weak nucleophiles. However, this comes at the cost of lower stability—iodoalkanes are often light-sensitive—and are typically more expensive.
-
Diethyl 2,5-dibromohexanedioate : This analogue, where methyl esters are replaced by ethyl esters, offers similar reactivity to the parent compound.[3] The choice is often dictated by practical considerations such as the desired solubility profile of the reagent or intermediates, or to prevent transesterification if ethanol is used as a solvent in subsequent steps.
Comparative Data: Halogenated Hexanedioate Analogues
| Reagent | Leaving Group | Relative Reactivity (SN2) | Key Advantages | Key Disadvantages |
| Dimethyl 2,5-dichloro hexanedioate | Cl⁻ | Low | Cost-effective, High stability | Sluggish reactions, Harsher conditions may be needed |
| Dimethyl 2,5-dibromo hexanedioate | Br⁻ | Medium | Balanced reactivity, Widely available | Potential for elimination side reactions |
| Dimethyl 2,5-diiodo hexanedioate | I⁻ | High | High reactivity, Good for weak nucleophiles | Higher cost, Lower stability (light-sensitive) |
| Diethyl 2,5-dibromo hexanedioate | Br⁻ | Medium | Altered solubility, Similar reactivity to dimethyl ester | Minor structural change, offers limited synthetic advantage |
Section 2: Superior Leaving Groups - The Sulfonate Esters
For transformations where halides lack the requisite reactivity, sulfonate esters (tosylates, mesylates, triflates) are the alternatives of choice. These are among the best leaving groups in organic chemistry because their negative charge is highly stabilized through resonance. A reagent like Dimethyl 2,5-bis(tosyloxy)hexanedioate , prepared in two steps from the corresponding diol, offers vastly superior reactivity for nucleophilic substitution.
The rationale for using a tosylate is clear: when a nucleophile is weak or sterically hindered, a more potent electrophile is required to drive the reaction to completion under mild conditions. The preparation of such a reagent is a standard procedure, starting from the reduction of a keto-ester or a related precursor to Dimethyl 2,5-dihydroxyhexanedioate, followed by tosylation.
Caption: Workflow for preparing a highly reactive ditosylate alternative.
Section 3: Strategic Overhaul - Modern Methods for Ring Construction
Often, the goal of using a 1,4-dielectrophile like this compound is to construct a five-membered ring. While effective, this approach is constrained by the mechanism of nucleophilic substitution. Modern catalytic methods provide powerful strategic alternatives with broader substrate scope and functional group tolerance.
The Classical Approach: Intramolecular Dialkylation
This strategy involves the reaction of this compound with a dinucleophile. For example, reaction with a primary amine yields a substituted pyrrolidine, a common motif in pharmaceuticals.
Caption: Reaction pathway for pyrrolidine synthesis via dialkylation.
Experimental Protocol 1: Synthesis of Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
-
Reagent Preparation : Dissolve benzylamine (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous acetonitrile (MeCN) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Addition : Add a solution of this compound (1.1 eq) in MeCN dropwise to the stirred suspension at room temperature.
-
Reaction : Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or LC-MS. The causality here is that elevated temperature is required to overcome the activation energy for the two successive SN2 reactions.
-
Work-up : Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target pyrrolidine. This self-validating protocol ensures removal of unreacted starting materials and inorganic byproducts.
A Superior Strategy: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) is a Nobel Prize-winning technology that has revolutionized the synthesis of cyclic compounds.[5] It uses a transition metal catalyst (typically ruthenium-based) to form a new double bond within a molecule, effectively "stitching" an acyclic diene into a ring. This approach offers exceptional functional group tolerance and often proceeds under very mild conditions. To synthesize a precursor to the same pyrrolidine ring system, one could start with a diallylated amine.
Caption: Catalytic cycle for Ring-Closing Metathesis (RCM).
Experimental Protocol 2: RCM Synthesis of a Dihydropyrrole Precursor
-
Substrate Synthesis : Prepare the acyclic diene precursor, diethyl 2,2'-(benzylazanediyl)bis(pent-4-enoate), via standard alkylation of benzylamine with ethyl 2-bromopent-4-enoate.
-
Inert Atmosphere : In a glovebox or using Schlenk technique, add the diene substrate (1.0 eq) to a flask charged with anhydrous, degassed dichloromethane (DCM). The exclusion of oxygen is critical as the ruthenium catalyst is air-sensitive.
-
Catalyst Addition : Add a solution of Grubbs' 2nd Generation Catalyst (1-5 mol%) in DCM to the substrate solution.
-
Reaction : Stir the mixture at room temperature (or gently heat to 40°C) under an inert atmosphere (N₂ or Ar). Monitor the reaction by TLC or GC-MS for the disappearance of the starting material. The reaction is typically complete within 2-12 hours.
-
Quenching : To quench the reaction and decompose the catalyst, add a few drops of ethyl vinyl ether and stir for 30 minutes.
-
Purification : Concentrate the reaction mixture and directly purify by column chromatography on silica gel to afford the cyclized dihydropyrrole product. Subsequent reduction of the double bond would yield the saturated pyrrolidine ring.
Section 4: Head-to-Head Strategy Comparison
The choice between a classical dialkylation and a modern catalytic approach is a critical decision in synthetic planning.
| Parameter | Intramolecular Dialkylation | Ring-Closing Metathesis (RCM) |
| Key Reagent | This compound | Acyclic Diene + Grubbs Catalyst |
| Atom Economy | Moderate (generates 2 eq. of salt byproduct) | High (generates volatile ethylene byproduct) |
| Functional Group Tolerance | Limited (sensitive to basic/nucleophilic groups) | Very High (tolerates esters, amides, alcohols, etc.) |
| Stereocontrol | Difficult to control at C2 and C5 | Can be controlled with chiral catalysts/substrates |
| Reaction Conditions | Often requires heat, strong base | Typically mild (room temperature) |
| Cost & Handling | Reagents are relatively inexpensive | Catalyst is expensive and air-sensitive |
| Key Advantage | Simple, well-established, inexpensive reagents | Broad scope, high tolerance, mild conditions |
Conclusion and Expert Recommendation
While This compound and its direct analogues remain useful for specific, robust applications, they represent a classical and often limited approach to synthesis. For researchers and drug development professionals working on complex molecules with sensitive functional groups, a strategic pivot is recommended.
-
For simple, cost-sensitive syntheses where the substrate is robust, the classical dialkylation method using this compound or its analogues is a viable option.
-
For reactions requiring higher reactivity, moving to a ditosylate or diiodide analogue is a logical, albeit more expensive, step.
-
For maximum flexibility, functional group tolerance, and access to complex scaffolds, modern catalytic methods like Ring-Closing Metathesis are unequivocally superior. Although the initial catalyst investment is higher, the mild conditions, high yields, and broad applicability often lead to a more efficient and successful synthetic route overall.
The modern synthetic chemist's toolkit is vast. By understanding the fundamental reactivity of classic reagents and objectively comparing them against powerful catalytic alternatives, we can design more elegant, efficient, and effective routes to the molecules that matter.
References
- Synthesis of α-substituted cyclic boronates via titanium-catalyzed cyclization of vinyl boronates with dihaloalkanes.National Institutes of Health.
- Diethyl 2,5-dibromohexanedioate | 869-10-3.ChemicalBook.
- Novel methods for the conversion of carbohydrates to carbocycles.University of Leicester.
- Recent Synthetic Strategies to Access Seven-Membered Carbocycles in Natural Product Synthesis.Synfacts.
- meso-Dimethyl 2,5-dibromohexanedioate.ResearchGate.
- Dimethyl 2,5-dibromoadipate | C8H12Br2O4.PubChem.
- Dimethyl 2,5 Dibromoadepate.Vandana Chemicals.
Sources
- 1. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. vandanachem.com [vandanachem.com]
- 3. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Novel methods for the conversion of carbohydrates to carbocycles - University of Leicester - Figshare [figshare.le.ac.uk]
A Comparative Analysis of Brominating Agents for Adipic Acid: A Guide for Researchers
For chemists engaged in pharmaceutical development and the synthesis of complex organic molecules, the selection of the appropriate reagent is a critical decision that influences not only the success of a reaction but also its overall efficiency and environmental impact. The α,α'-dibromination of adipic acid to produce 2,5-dibromoadipic acid, a valuable bifunctional building block, presents a classic case study in this decision-making process. The formation of two diastereomers, a meso compound and a racemic (dl) pair, adds a layer of complexity to this synthesis, making the choice of brominating agent and reaction conditions paramount.[1]
This guide provides an in-depth comparative analysis of the two primary methods for the dibromination of adipic acid: the classic Hell-Volhard-Zelinsky (HVZ) reaction and a two-step approach involving the formation of adipoyl chloride followed by bromination with N-bromosuccinimide (NBS). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative assessment of their performance based on yield, diastereoselectivity, safety, and green chemistry principles.
At a Glance: Comparison of Bromination Methods for Adipic Acid
| Feature | Hell-Volhard-Zelinsky (HVZ) Reaction | Adipoyl Chloride Bromination with NBS |
| Brominating Agent | Elemental Bromine (Br₂) with a Phosphorus Catalyst (e.g., PBr₃ or Red P) | N-Bromosuccinimide (NBS) |
| Key Intermediate | Adipoyl bromide | Adipoyl chloride |
| Typical Yield | Moderate to High | High |
| Diastereoselectivity | Can be influenced by reaction conditions (kinetic vs. thermodynamic control) | Can offer a different diastereoselectivity profile |
| Safety Concerns | Handling of highly corrosive and toxic liquid bromine | Handling of thionyl chloride and a solid, but still hazardous, brominating agent |
| Green Chemistry | Generates HBr as a byproduct; use of hazardous bromine | Use of a less hazardous brominating agent; generates succinimide as a byproduct |
Mechanistic Insights: Understanding the Reaction Pathways
The choice between these two synthetic routes is fundamentally a choice between different reaction mechanisms, each with its own implications for process control and product outcome.
The Hell-Volhard-Zelinsky (HVZ) Reaction: An In-Situ Activation Approach
The HVZ reaction is a cornerstone of carboxylic acid α-halogenation.[2] Its mechanism involves the in-situ formation of an acyl bromide, which is the key intermediate that facilitates α-bromination.[3][4]
References
A Senior Application Scientist's Guide to Validating the Structure of Dimethyl 2,5-dibromohexanedioate Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing research and development programs. Dimethyl 2,5-dibromohexanedioate and its derivatives are versatile building blocks in organic synthesis, and their precise structural characterization is paramount to understanding their reactivity and the properties of the resulting products. This guide provides an in-depth comparison of the primary analytical techniques for validating the structure of these compounds, with a focus on distinguishing between the diastereomeric forms: the meso compound and the racemic mixture of (2R,5R) and (2S,5S) enantiomers (the d,l-pair).
The Importance of Stereochemical Assignment
The presence of two stereocenters at the C2 and C5 positions of the hexanedioate backbone gives rise to three stereoisomers: the achiral meso compound ((2R,5S)-dimethyl 2,5-dibromohexanedioate) and a pair of enantiomers, (2R,5R)- and (2S,5S)-dimethyl 2,5-dibromohexanedioate. As diastereomers, the meso form and the enantiomeric pair have different physical and chemical properties, which can be leveraged for their differentiation and separation[1]. In the context of drug development, different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the ability to definitively assign the stereochemistry of this compound derivatives is not merely an academic exercise but a critical aspect of quality control and regulatory compliance.
A Comparative Analysis of Validation Techniques
A multi-faceted analytical approach is often necessary for the complete structural elucidation of complex molecules like this compound derivatives. The three primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography. Each technique provides unique and complementary information about the molecule's structure.
| Technique | Information Provided | Strengths | Weaknesses |
| NMR Spectroscopy | Detailed information about the chemical environment of individual atoms (¹H, ¹³C), connectivity through bonds, and spatial proximity of atoms. | Non-destructive, provides rich structural detail, can differentiate diastereomers in solution. | Can be complex to interpret for conformationally flexible molecules, may require advanced techniques for unambiguous stereochemical assignment. |
| Mass Spectrometry | Precise molecular weight and elemental composition, information about fragmentation patterns which can reveal structural motifs. | High sensitivity, provides definitive molecular formula, characteristic isotopic patterns for bromine are highly informative. | Provides limited information about stereochemistry on its own, isomers often have identical mass spectra under standard conditions. |
| X-ray Crystallography | Unambiguous determination of the three-dimensional arrangement of atoms in a crystal, including absolute stereochemistry. | Provides the "gold standard" for structural determination, definitively distinguishes between diastereomers and enantiomers (with a suitable reference). | Requires a high-quality single crystal, which can be difficult to obtain; the solid-state structure may not represent the solution-state conformation. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry
NMR spectroscopy is arguably the most powerful tool for the routine structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for non-polar to moderately polar organic compounds and its single, well-defined solvent peak in both ¹H and ¹³C NMR spectra. The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly important for resolving the potentially overlapping multiplets in the methylene region of the hexanedioate chain.
Distinguishing Diastereomers by NMR:
Due to their different symmetries, the meso and d,l-diastereomers of this compound will exhibit distinct NMR spectra.
-
meso-Dimethyl 2,5-dibromohexanedioate: This diastereomer possesses a center of inversion, making the two halves of the molecule equivalent. This symmetry results in a simpler NMR spectrum.
-
d,l-Dimethyl 2,5-dibromohexanedioate: Each enantiomer in the racemic mixture lacks a center of inversion, leading to a more complex NMR spectrum where chemically similar but magnetically non-equivalent protons and carbons can have different chemical shifts.
Predicted ¹H and ¹³C NMR Spectra:
Predicted ¹H NMR Spectrum of meso-Dimethyl 2,5-dibromohexanedioate (in CDCl₃):
-
~3.8 ppm (singlet, 6H): The six protons of the two equivalent methyl ester groups.
-
~4.4 ppm (multiplet, 2H): The two equivalent methine protons (CH-Br) at the C2 and C5 positions.
-
~2.2-2.4 ppm (multiplet, 4H): The four equivalent methylene protons (CH₂) at the C3 and C4 positions.
Predicted ¹H NMR Spectrum of d,l-Dimethyl 2,5-dibromohexanedioate (in CDCl₃):
-
~3.8 ppm (singlet, 6H): The six protons of the two equivalent methyl ester groups.
-
~4.4 ppm (multiplet, 2H): The two equivalent methine protons (CH-Br) at the C2 and C5 positions.
-
~2.1-2.5 ppm (complex multiplets, 4H): The four methylene protons at the C3 and C4 positions. In the d,l-isomers, the C3 and C4 methylene protons are diastereotopic, meaning they are in different chemical environments and can have different chemical shifts and couplings, leading to more complex multiplets compared to the meso isomer.
Predicted ¹³C NMR Spectrum of meso-Dimethyl 2,5-dibromohexanedioate (in CDCl₃):
-
~170 ppm: Carbonyl carbons of the ester groups.
-
~53 ppm: Methyl carbons of the ester groups.
-
~50 ppm: Methine carbons (C-Br).
-
~35 ppm: Methylene carbons.
Predicted ¹³C NMR Spectrum of d,l-Dimethyl 2,5-dibromohexanedioate (in CDCl₃):
The chemical shifts will be very similar to the meso isomer, but subtle differences may be observable with a high-resolution instrument. The key distinction lies in the number of signals if the molecule were unsymmetrically substituted. For the parent compound, the number of signals is the same, but the chemical environment of the carbons is technically different, which can be probed by more advanced NMR techniques or by derivatization.
Advanced NMR Techniques for Unambiguous Assignment:
For complex cases or when dealing with derivatives, advanced 2D NMR experiments are invaluable:
-
COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming the connectivity of protons along the carbon chain.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for confirming the overall carbon skeleton and the position of the ester groups.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons. For conformationally restricted derivatives, NOESY can be a powerful tool for determining relative stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the signals and deduce the structure. For diastereomeric mixtures, the relative integration of characteristic signals can be used to determine the diastereomeric ratio.
Mass Spectrometry: Unveiling the Molecular Formula and Fragmentation Patterns
Mass spectrometry provides the exact molecular weight and elemental composition of a compound, which is a fundamental piece of evidence in structural validation. For this compound, the presence of two bromine atoms gives rise to a characteristic isotopic pattern that is a powerful diagnostic tool.
Causality Behind Experimental Choices: Electron Ionization (EI) is a common and robust ionization technique for relatively small and volatile organic molecules. It often induces fragmentation, which can provide valuable structural information. High-resolution mass spectrometry (HRMS) is essential to obtain the exact mass, which allows for the determination of the molecular formula.
The Telltale Isotopic Pattern of Bromine:
Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic isotopic cluster for the molecular ion (M⁺) with three peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule.
Fragmentation Patterns:
Under EI conditions, this compound is expected to undergo fragmentation. Key fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangement[2][3]. For this specific molecule, we can anticipate the following fragmentations:
-
Loss of a methoxy radical (•OCH₃): This would result in a fragment ion at [M - 31]⁺.
-
Loss of a bromine atom (•Br): This would lead to a fragment ion at [M - 79]⁺ or [M - 81]⁺.
-
Cleavage of the carbon-carbon bond between C3 and C4: This could lead to various smaller fragment ions.
-
McLafferty rearrangement: While less likely for this specific structure, it is a possibility to consider in related derivatives with longer alkyl chains.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms or equivalent).
-
Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a high temperature (e.g., 250 °C).
-
-
MS Detection:
-
The eluent from the GC column is introduced directly into the ion source of the mass spectrometer.
-
Acquire mass spectra in the electron ionization (EI) mode over a suitable mass range (e.g., m/z 50-400).
-
-
Data Analysis:
-
Identify the molecular ion peak and its characteristic isotopic pattern.
-
Analyze the fragmentation pattern to identify key fragment ions and propose fragmentation pathways.
-
If using HRMS, determine the exact mass of the molecular ion and key fragments to confirm their elemental composition.
-
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the ultimate arbiter. This technique provides the precise coordinates of every atom in the crystal lattice, revealing bond lengths, bond angles, and, most importantly, the absolute stereochemistry.
Causality Behind Experimental Choices: The greatest challenge in X-ray crystallography is obtaining a suitable single crystal. The choice of crystallization solvent and technique is often a matter of trial and error, guided by the solubility properties of the compound. Slow evaporation, vapor diffusion, and slow cooling are common methods.
A Case Study: meso-Dimethyl 2,5-dibromohexanedioate
A published crystal structure of meso-Dimethyl 2,5-dibromohexanedioate provides a definitive structural proof for this diastereomer[4]. The crystallographic data reveals that the molecule lies about a crystallographic center of inversion at the midpoint of the central C-C bond, which is characteristic of the meso form[4]. This experimental data serves as an invaluable reference for the validation of this specific diastereomer.
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.
-
Employ a slow crystallization technique, such as:
-
Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place the solution in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Crystal Selection and Mounting: Select a single, well-formed crystal of suitable size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in the X-ray beam of a diffractometer.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to obtain the final crystal structure.
-
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, and the absolute stereochemistry.
Conclusion: An Integrated Approach for Confident Validation
The structural validation of this compound derivatives requires a thoughtful and integrated analytical strategy. While single-crystal X-ray crystallography provides the most definitive structural information, its reliance on high-quality crystals makes it not always feasible as a routine technique. NMR spectroscopy, with its ability to provide detailed structural information in solution, is the workhorse for everyday characterization and for distinguishing between the meso and d,l-diastereomers. Mass spectrometry offers crucial confirmation of the molecular formula and provides valuable structural clues through its characteristic isotopic patterns and fragmentation analysis.
By employing these techniques in a complementary fashion, researchers can confidently and unequivocally validate the structure of this compound derivatives, ensuring the integrity of their research and the quality of their products.
References
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Diastereomers – Knowledge and References. Retrieved from [Link]
-
NIST. (n.d.). Diethyl dibromomalonate. NIST Chemistry WebBook. Retrieved from [Link]
-
Hu, J., & Ruan, T. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]
-
Leah4sci. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Feng, Z. Q., Ye, Y. F., Yang, X. L., Dong, T., & Wang, H. Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3163. Retrieved from [Link]
-
Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Gross, J. H. (2004). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. In Mass Spectrometry (pp. 1-44). Springer, Berlin, Heidelberg. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Diastereomers. Retrieved from [Link].
Sources
A Senior Application Scientist's Guide to the Spectroscopic Purity Analysis of Dimethyl 2,5-dibromohexanedioate
Introduction: The Role of Purity in Advanced Synthesis
Dimethyl 2,5-dibromohexanedioate (CAS No. 868-72-4) is a crucial bifunctional intermediate used in a variety of advanced chemical syntheses, including the development of novel pharmaceutical agents and specialized polymers.[1] Its structure, featuring two stereocenters and reactive carbon-bromine bonds at the α-positions to ester functionalities, makes it a versatile building block. However, the very reactivity that makes this compound valuable also presents challenges in its synthesis and purification.
In any multi-step synthesis, particularly within a drug development pipeline, the purity of each intermediate is paramount.[2] Trace impurities can lead to unintended side reactions, the formation of toxic byproducts, and significant reductions in the yield and efficacy of the final active pharmaceutical ingredient (API).[3][4] Therefore, a robust, multi-faceted analytical approach is not just a quality control measure; it is a fundamental requirement for reproducible and reliable research. This guide provides an in-depth comparison of spectroscopic techniques to rigorously confirm the purity of this compound, grounded in the principles of scientific integrity and practical laboratory experience.
The Imperative of an Orthogonal, Multi-Technique Approach
Confirming the identity and purity of a chemical substance requires more than a single measurement. Best practices in analytical chemistry rely on orthogonal methods—techniques that measure different chemical or physical properties of the molecule.[5] This approach minimizes the risk of an impurity going undetected because it co-elutes in chromatography or has non-descript signals in a single spectroscopic analysis. For a molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and trustworthy purity profile.
Workflow for Purity Verification
A systematic workflow ensures that all analytical data is collected and interpreted logically, leading to a confident purity assessment.
Caption: Workflow for the comprehensive purity analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment of individual atoms (protons and carbons), making it exceptionally sensitive for detecting and identifying structurally similar impurities. For a purity assessment, both ¹H and ¹³C NMR should be employed.
A. ¹H NMR Analysis: The First Line of Inquiry
Why it's critical: ¹H NMR is fast, highly sensitive, and provides a detailed "fingerprint" of the molecule. The symmetry of this compound simplifies the spectrum, making the appearance of extra signals a clear indication of impurities.
Expected Spectrum: The molecule's symmetry means we expect three primary signals:
-
A singlet for the two equivalent methoxy groups (-OCH₃).
-
A multiplet for the two equivalent methine protons (-CH Br).
-
A multiplet for the four equivalent methylene protons (-CH₂ -CH₂ -).
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methoxy (-COOCH₃ ) | 3.7 - 3.8 | Singlet (s) | 6H |
| Methine (-CH Br) | 4.3 - 4.5 | Multiplet (m) | 2H |
| Methylene (-CH₂ CH₂-) | 2.1 - 2.5 | Multiplet (m) | 4H |
Identifying Impurities:
-
Residual Starting Material: The presence of dimethyl adipate would show a sharp singlet around 3.67 ppm (methoxy) and multiplets around 2.35 ppm and 1.68 ppm (methylenes) without a corresponding methine proton signal in the 4.3-4.5 ppm region.
-
Monobrominated Species: The appearance of additional, more complex multiplets in both the alkyl and methine regions would indicate a loss of molecular symmetry, a hallmark of incomplete bromination.
-
Solvent Residue: Sharp singlets corresponding to common recrystallization solvents (e.g., ethyl acetate at ~2.05 and 4.12 ppm, hexane at ~0.9 and 1.25 ppm) are easily identified.
B. ¹³C NMR Analysis: Confirming the Carbon Skeleton
Why it's critical: ¹³C NMR confirms the number of unique carbon environments. For this compound, the symmetrical structure should result in only four distinct signals. The presence of more than four signals (excluding the solvent) is a definitive sign of an impurity.
Expected Spectrum:
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | 169 - 171 |
| Methoxy (-OC H₃) | 52 - 54 |
| Methine (-C HBr) | 48 - 52 |
| Methylene (-C H₂-) | 32 - 35 |
Self-Validation Insight: The chemical shifts of α-halo esters are highly characteristic.[6] The carbon attached to the bromine is significantly shifted downfield compared to a standard alkane chain, providing a clear diagnostic peak.[7]
Infrared (IR) Spectroscopy: A Rapid Functional Group Screen
Why it's critical: Fourier-Transform Infrared (FTIR) spectroscopy is an excellent, rapid technique for confirming the presence of key functional groups. While not as structurally detailed as NMR, it can instantly flag major discrepancies.
Expected Key Absorptions:
| Functional Group | Characteristic Absorption (cm⁻¹) | Significance |
| C=O (Ester) | 1735 - 1750 (strong, sharp) | Confirms the presence of the ester carbonyl. |
| C-O (Ester) | 1150 - 1250 (strong) | Confirms the ester C-O single bond stretch. |
| C-Br (Alkyl Halide) | 550 - 650 (moderate to strong) | Confirms the presence of the carbon-bromine bond. |
| C-H (sp³ Alkyl) | 2850 - 3000 (moderate) | Confirms the aliphatic backbone. |
Identifying Impurities:
-
A broad absorption band around 2500-3300 cm⁻¹ would indicate the presence of a carboxylic acid (e.g., from hydrolysis or unreacted adipic acid).
-
The absence of the C-Br stretch could indicate the presence of the non-brominated starting material, dimethyl adipate.
Mass Spectrometry (MS): The Definitive Molecular Weight Check
Why it's critical: MS provides the molecular weight of the compound, offering definitive confirmation of its identity. For halogenated compounds, the isotopic pattern is a uniquely powerful tool for verification.
Expected Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). A molecule with two bromine atoms will exhibit a characteristic cluster of peaks for the molecular ion:
-
M⁺: (contains two ⁷⁹Br isotopes) at m/z ≈ 330.
-
[M+2]⁺: (contains one ⁷⁹Br and one ⁸¹Br) at m/z ≈ 332.
-
[M+4]⁺: (contains two ⁸¹Br isotopes) at m/z ≈ 334.
-
-
Isotopic Ratio: The relative intensity of these peaks should be approximately 1:2:1, a highly recognizable pattern that confirms the presence of two bromine atoms.[8]
-
Fragmentation: Common fragmentation patterns for esters include the loss of the methoxy group (-OCH₃, 31 Da) or the methoxycarbonyl group (-COOCH₃, 59 Da).
Identifying Impurities:
-
Peaks corresponding to the molecular weight of monobrominated species (~252/254 m/z) or the starting diester (~174 m/z) are clear indicators of impurities.
-
The absence of the 1:2:1 isotopic pattern around the expected molecular weight would be a major red flag.
Comparative Guide to Spectroscopic Techniques
| Technique | Primary Use | Strengths | Limitations |
| ¹H NMR | Structural confirmation, impurity identification | High resolution, quantitative potential (qNMR), sensitive to stereochemistry and minor impurities. | Can have overlapping signals, requires deuterated solvents. |
| ¹³C NMR | Carbon skeleton verification | Confirms number of unique carbons, excellent for isomer detection. | Lower sensitivity, longer acquisition times, not inherently quantitative. |
| FTIR | Functional group analysis | Fast, requires minimal sample, good for detecting gross functional group changes (e.g., acid impurity). | Provides limited structural detail, not ideal for structurally similar impurities. |
| Mass Spec. | Molecular weight and elemental composition | High sensitivity, confirms molecular formula, isotopic patterns are definitive for halogens. | Isomers are often indistinguishable, can be destructive, may not detect non-volatile impurities. |
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
-
Solvent Selection: Use deuterated chloroform (CDCl₃), as this compound is readily soluble in it.
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
¹H NMR Acquisition: Acquire at least 16 scans with a relaxation delay (d1) of 5 seconds to ensure accurate integration for potential quantitative analysis.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. A sufficient number of scans should be collected to achieve a good signal-to-noise ratio (typically >512 scans).
Protocol 2: FTIR Sample Preparation (Attenuated Total Reflectance - ATR)
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.
Protocol 3: Mass Spectrometry (Direct Infusion ESI or GC-MS)
-
Sample Preparation (GC-MS): Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the GC-MS system. The GC will separate the target compound from volatile impurities before they enter the mass spectrometer.
-
Data Acquisition: Acquire data in full scan mode over a range of 50-500 m/z to observe the molecular ion cluster and key fragments.
-
Analysis: Analyze the resulting total ion chromatogram for purity and examine the mass spectrum of the main peak to confirm the molecular weight and isotopic distribution.
Conclusion
Confirming the purity of this compound is a non-negotiable step for any researcher intending to use it as a synthetic intermediate. A single analytical technique is insufficient to provide the necessary level of confidence. The synergistic use of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an orthogonal and robust validation system. By understanding the expected spectral characteristics of the pure compound and the likely signatures of potential impurities, scientists can confidently assess material quality, ensuring the integrity and success of their research and development efforts.
References
- DuEPublico (n.d.). Purity Control of Pharmaceutical and Chemical Substances for Application in Process Environments using Spectroscopy in the Middl.
-
PubChem (n.d.). Dimethyl 2,5-dibromoadipate. Retrieved from [Link]
-
Juniper Publishers (2018). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
-
IJRAR.org (n.d.). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Retrieved from [Link]
-
Juniper Publishers (2018). Spectrophotometric Methods in Pharmaceutical Analysis: Principles, Reagents, and Applications. Retrieved from [Link]
-
ACS Publications (n.d.). Ketene and carbenoid behavior of .alpha.-halo ester enolates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate (n.d.). Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. Retrieved from [Link]
-
PubChemLite (n.d.). Dimethyl 2,5-dibromoadipate (C8H12Br2O4). Retrieved from [Link]
-
Chemsrc (n.d.). This compound | CAS#:868-72-4. Retrieved from [Link]
-
ResearchGate (2010). meso-Dimethyl 2,5-dibromohexanedioate. Retrieved from [Link]
-
Chemsrc (n.d.). This compound | CAS#:868-72-4. Retrieved from [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Retrieved from [Link]
-
Wikipedia (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]
-
SpectraBase (n.d.). Dimethyl 2,6-dibromoheptanedioate. Retrieved from [Link]
-
Testbook (n.d.). Alpha halo ketones to esters are converted via:. Retrieved from [Link]
-
Doc Brown's Chemistry (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]
-
PubChem (n.d.). 2,5-Dimethyl-2,5-hexanediol. Retrieved from [Link]
-
ACS Publications (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Retrieved from [Link]
-
NIST (n.d.). 2,5-Hexanediol, 2,5-dimethyl-. NIST WebBook. Retrieved from [Link]
- Google Patents (n.d.). CN105061301A - Synthesis method of 2,5-dibromopyridine.
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Importance of Purity: Dimethyl 2,5-dibromoterephthalate for Advanced Applications. Retrieved from [Link]
-
Scholars Research Library (n.d.). Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. Retrieved from [Link]
Sources
- 1. Diethyl 2,5-dibromohexanedioate | 869-10-3 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
- 7. database C-13 NMR SPECTROSCOPY INDEX carbon-13 nuclear magnetic resonance spectra analysis interpretation of spectrum data analysis investigating molecular structure of organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 8. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Dimethyl 2,5-dibromohexanedioate Stereoisomers
For researchers engaged in the synthesis of complex molecules, understanding the nuanced reactivity of stereoisomers is paramount. Dimethyl 2,5-dibromohexanedioate, a key building block, exists as three distinct stereoisomers: a pair of enantiomers, (2R,5R) and (2S,5S), and an achiral meso compound. The spatial arrangement of the bromine atoms in these isomers dictates their chemical behavior, particularly in nucleophilic substitution reactions. This guide provides a comprehensive comparison of their reactivity, grounded in mechanistic principles and supported by a robust experimental framework for empirical validation.
The Stereoisomers: A Structural Overview
The core structure, this compound, possesses two chiral centers at the C2 and C5 positions. This gives rise to three possible stereoisomers:
-
The (2R,5R) and (2S,5S) Enantiomeric Pair: These molecules are non-superimposable mirror images of each other.[1] In isolation, they exhibit identical physical properties and reactivity towards achiral reagents.
-
The Meso-(2R,5S) Compound: This isomer has a plane of symmetry and is therefore achiral, despite having two chiral centers.
The distinct three-dimensional arrangement of these isomers is the primary determinant of their differing reactivity profiles.
Caption: The three stereoisomers of this compound.
Theoretical Framework: Predicting Reactivity
The reactivity of these isomers in nucleophilic substitution reactions is primarily governed by the SN2 mechanism. This mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center.[2][3][4][5] The rate of an SN2 reaction is sensitive to steric hindrance around the electrophilic carbon.[3]
However, a critical factor that differentiates the reactivity of these diastereomers is the potential for Neighboring Group Participation (NGP) , also known as anchimeric assistance.[6][7][8] NGP occurs when a nearby functional group within the same molecule acts as an internal nucleophile, accelerating the rate of substitution.[6][7] In the case of this compound, the ester carbonyl oxygen can act as a neighboring group.
-
For the (2R,5R) and (2S,5S) isomers: A standard bimolecular SN2 reaction with an external nucleophile is the most probable pathway. The nucleophile will attack the carbon bearing the bromine from the side opposite the leaving group.
-
For the meso isomer: The stereochemistry of the meso isomer allows for the ester group at one end of the molecule to be positioned favorably to attack the electrophilic carbon at the other end, displacing the bromide ion. This intramolecular reaction can lead to the formation of a cyclic intermediate, which is then opened by the external nucleophile. This NGP pathway often leads to a significant rate enhancement.[6][7]
Experimental Design for Reactivity Comparison
To empirically determine the relative reactivities, a comparative kinetic study is essential. The following protocol outlines a robust approach.
Caption: Workflow for comparing the reactivity of the stereoisomers.
-
Synthesis and Purification of Stereoisomers:
-
Synthesize 2,5-dibromohexanedioic acid, which will result in a mixture of diastereomers.[9]
-
Esterify the diacid to form the dimethyl esters.
-
Separate the meso and the racemic mixture of the enantiomers using column chromatography or fractional crystallization.
-
Resolve the racemic mixture into individual enantiomers using chiral HPLC or by derivatization with a chiral auxiliary.
-
-
Kinetic Experiments:
-
For each stereoisomer, prepare a solution of known concentration in a polar aprotic solvent like DMSO, which is ideal for SN2 reactions.[5]
-
Prepare a solution of a suitable nucleophile, for example, sodium azide (NaN3), of known concentration in the same solvent.
-
Initiate the reaction by mixing the substrate and nucleophile solutions in a thermostated reaction vessel.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction.
-
Analyze the composition of the quenched aliquots using a suitable technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the remaining starting material.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the this compound stereoisomer versus time.
-
For a second-order reaction, the slope of this plot will be proportional to the rate constant (k).
-
Compare the determined rate constants for the (2R,5R), (2S,5S), and meso isomers.
-
Anticipated Results and Discussion
Based on the principles of SN2 reactions and neighboring group participation, the following outcomes are anticipated:
| Stereoisomer | Expected Dominant Mechanism | Predicted Relative Rate Constant (k) |
| (2R,5R) | SN2 | kchiral |
| (2S,5S) | SN2 | kchiral |
| meso | SN2 with NGP | kmeso > kchiral |
It is expected that the meso isomer will react significantly faster than the enantiomeric pair. This is because the intramolecular cyclization facilitated by the neighboring ester group provides a lower energy pathway for the initial substitution step. The subsequent attack by the external nucleophile on the cyclic intermediate is typically fast.
The (2R,5R) and (2S,5S) enantiomers are expected to have identical reaction rates with an achiral nucleophile, as they will proceed through enantiomeric transition states of equal energy.
Conclusion
The stereochemical configuration of this compound has a profound impact on its reactivity in nucleophilic substitution reactions. While the chiral enantiomers are expected to react via a standard SN2 mechanism, the meso isomer has the potential for anchimeric assistance from a neighboring ester group, leading to a significant rate enhancement. The experimental framework provided in this guide offers a clear path for researchers to empirically verify these predictions and gain a deeper understanding of the factors governing the reactivity of these important synthetic intermediates.
References
-
SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. (n.d.). Pharmaguideline. Retrieved from [Link]
-
SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. (2021, May 10). The Fact Factor. Retrieved from [Link]
-
SN2 reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. (2020). ACS Publications. Retrieved from [Link]
-
Sn2 mechanism: kinetics and substrate. (n.d.). Khan Academy. Retrieved from [Link]
-
MECHANISM AND KINETICS OF SN2 REACTIONS. (n.d.). PHARMD GURU. Retrieved from [Link]
-
Neighbouring group participation. (n.d.). In Wikipedia. Retrieved from [Link]
-
NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). (n.d.). Retrieved from [Link]
-
The Neighbouring Group Mechanisms. (n.d.). Dalal Institute. Retrieved from [Link]
-
Neighbouring group participation in SN reactions and Anchimeric assistance. (n.d.). Mugberia Gangadhar Mahavidyalaya. Retrieved from [Link]
-
Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. (2019, March 8). Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. Khan Academy [khanacademy.org]
- 5. pharmdguru.com [pharmdguru.com]
- 6. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 9. 2,5-dibromohexanedioic acid | 3479-85-4 | Benchchem [benchchem.com]
Navigating the Nucleophilic Landscape: A Comparative Guide to the Efficacy of Dimethyl 2,5-dibromohexanedioate in Diverse Solvent Systems
For the discerning researcher in synthetic chemistry and drug development, the choice of reagents and solvent systems is paramount to achieving desired molecular architectures with precision and efficiency. Dimethyl 2,5-dibromohexanedioate, a versatile difunctionalized aliphatic ester, presents a valuable building block for a variety of molecular scaffolds. However, its efficacy is intrinsically linked to the environment in which it reacts. This guide provides an in-depth analysis of the performance of this compound across different solvent systems, grounded in the fundamental principles of reaction kinetics and mechanisms. We further compare its utility against alternative synthetic strategies, offering a comprehensive resource for informed experimental design.
Understanding the Reactivity Profile of this compound
This compound, with the chemical formula C₈H₁₂Br₂O₄, is a symmetrical molecule featuring two secondary bromine atoms.[1] This structure predisposes it to undergo nucleophilic substitution reactions, where the bromine atoms act as leaving groups. The specific pathway of these substitutions, primarily the competition between unimolecular (S(_N)1) and bimolecular (S(_N)2) mechanisms, is highly dependent on the reaction conditions, most notably the solvent.
The secondary nature of the carbon-bromine bond places it at a crossroads of reactivity. Unlike primary halides that strongly favor S(_N)2 reactions or tertiary halides that predominantly undergo S(_N)1, secondary halides like this compound are highly sensitive to their environment. This sensitivity is the key to controlling the outcome of syntheses involving this reagent.
The Critical Role of the Solvent: A Comparative Analysis
The choice of solvent can dramatically influence the rate and mechanism of nucleophilic substitution reactions by stabilizing or destabilizing reactants, transition states, and intermediates.[2] We can categorize solvents into three main classes to understand their impact on the efficacy of this compound.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and are capable of hydrogen bonding.
-
Mechanism and Efficacy: Polar protic solvents are adept at stabilizing both cations and anions. Their ability to solvate the bromide leaving group and any potential carbocation intermediate makes them promoters of the S(_N)1 pathway. However, they also effectively solvate the nucleophile, creating a "solvent cage" that can hinder its reactivity in an S(_N)2 attack. For this compound, this translates to a decreased rate for S(_N)2 reactions and an increased likelihood of S(_N)1 reactions, especially with weaker nucleophiles. In intramolecular cyclization reactions, the use of polar protic solvents may lead to solvolysis as a competing side reaction.
Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO, Acetonitrile)
These solvents have a significant dipole moment but lack O-H or N-H bonds.
-
Mechanism and Efficacy: Polar aprotic solvents are excellent at solvating cations but are less effective at solvating anions, including most nucleophiles. This "naked" and highly reactive nucleophile is primed for an S(_N)2 attack. Consequently, reactions of this compound in polar aprotic solvents are expected to proceed predominantly through the S(_N)2 mechanism, leading to faster reaction rates and higher yields for bimolecular substitutions. For intramolecular cyclizations, polar aprotic solvents like DMF and acetonitrile have been shown to be favorable.[3]
Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane)
These solvents have low dielectric constants and do not effectively solvate charged species.
-
Mechanism and Efficacy: In nonpolar solvents, both the nucleophile and the substrate have limited solubility. The lack of stabilization for any charged intermediates or transition states significantly slows down both S(_N)1 and S(_N)2 reactions. For intramolecular cyclizations, nonpolar solvents such as toluene and dichloromethane have been found to be less favorable, often resulting in lower yields.[3]
| Solvent System | Primary Mechanism | Relative Rate (S(_N)2) | Key Considerations |
| Polar Protic | S(_N)1 / S(_N)2 | Slow | Favors ionization, risk of solvolysis, solvates nucleophile. |
| Polar Aprotic | S(_N)2 | Fast | "Naked" nucleophile, high reactivity, good for bimolecular reactions. |
| Nonpolar | S(_N)2 (very slow) | Very Slow | Poor solubility of reactants, minimal stabilization of transition states. |
Application in Intramolecular Cyclization: A Case Study
A primary application of difunctionalized compounds like this compound is in the synthesis of cyclic molecules. The reaction of its diethyl ester analog, Diethyl meso-2,5-dibromoadipate, with a nucleophile like N-methylallylamine in the presence of a base yields pyrrolidine derivatives, demonstrating its utility in forming five-membered rings.[4]
The efficiency of such intramolecular cyclizations is profoundly influenced by the solvent. Based on the principles outlined above, a polar aprotic solvent like DMF would be the superior choice for promoting the necessary intramolecular S(_N)2 reaction.
Caption: Influence of solvent on the S(_N)2 transition state in cyclization.
Comparison with Alternative Synthetic Methodologies
While this compound offers a reliable route to certain cyclic and acyclic structures, alternative methods may be more suitable depending on the target molecule and desired functionality.
Ditosylates as an Alternative to Dihalides
For nucleophilic substitution reactions, tosylates are often superior leaving groups compared to bromides. The corresponding Dimethyl 2,5-ditosylhexanedioate would be expected to undergo nucleophilic substitution more readily. However, the preparation of the ditosylate from the corresponding diol adds an extra synthetic step.
| Reagent | Advantages | Disadvantages |
| This compound | Readily available, good reactivity. | Bromide is a moderately good leaving group. |
| Dimethyl 2,5-ditosylhexanedioate | Tosylate is an excellent leaving group, leading to faster reactions and milder conditions. | Requires an additional synthetic step from the diol. |
Ring-Closing Metathesis (RCM)
For the synthesis of unsaturated five- and six-membered rings, Ring-Closing Metathesis (RCM) is a powerful and widely used alternative.[5] This method involves the use of a ruthenium or molybdenum catalyst to form a cyclic alkene from a diene precursor.
-
Advantages of RCM: High functional group tolerance, often proceeds under mild conditions, and can be used to synthesize a wide variety of ring sizes.[5]
-
Disadvantages of RCM: Requires a diene precursor which may require separate synthesis, and the metal catalysts can be expensive and require careful handling.
Caption: Comparison of cyclization pathways.
Experimental Protocols
General Procedure for Intramolecular Cyclization using this compound
Objective: To synthesize a substituted cyclopentane derivative via intramolecular cyclization.
Materials:
-
This compound
-
Bis-nucleophile (e.g., a primary diamine, malonic ester)
-
Non-nucleophilic base (e.g., potassium carbonate, DBU)
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of the bis-nucleophile in the chosen anhydrous polar aprotic solvent under an inert atmosphere (e.g., nitrogen or argon), add the non-nucleophilic base.
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the nucleophile.
-
Slowly add a solution of this compound in the same solvent to the reaction mixture via a syringe pump over several hours. The slow addition favors intramolecular cyclization over intermolecular polymerization.
-
After the addition is complete, heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality behind choices:
-
Anhydrous polar aprotic solvent: To maximize the nucleophilicity of the deprotonated nucleophile and favor the S(_N)2 mechanism.
-
Non-nucleophilic base: To deprotonate the nucleophile without competing in the substitution reaction.
-
Slow addition: To maintain a low concentration of the electrophile, thereby favoring the unimolecular cyclization over the bimolecular polymerization.
Conclusion
This compound is a valuable and versatile reagent whose efficacy is profoundly dictated by the solvent system employed. For reactions proceeding via an S(_N)2 mechanism, such as intramolecular cyclizations, polar aprotic solvents offer a significant advantage in terms of reaction rate and yield. In contrast, polar protic solvents may favor S(_N)1 pathways but introduce the risk of competing solvolysis. When considering synthetic strategies, researchers should weigh the directness of using this compound against alternatives like ditosylates for enhanced reactivity or ring-closing metathesis for access to unsaturated cyclic systems. A thorough understanding of the interplay between substrate, nucleophile, and solvent is crucial for harnessing the full synthetic potential of this important building block.
References
-
Jung, M. E., & Gervay, J. (1991). Solvent effects in intramolecular Diels-Alder reactions of 2-furfuryl methyl fumarates: evidence for a polar transition state. Journal of the American Chemical Society, 113(1), 224–233. [Link]
-
ResearchGate. (n.d.). Optimization of the intramolecular cyclization-solvent effect. [Link]
-
Wikipedia. (2024). Ring-closing metathesis. [Link]
-
Baran, P. S. (2005). Cyclopentane Synthesis. Baran Lab Group Meeting. [Link]
-
Feng, Z.-Q., Ye, Y.-F., Yang, X.-L., Dong, T., & Wang, H.-Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3063. [Link]
-
Wikipedia. (2024). Solvent effects. [Link]
-
ACS Publications. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(4), 1691–1695. [Link]
-
PubChem. (n.d.). Dimethyl 2,5-dibromoadipate. [Link]
Sources
Introduction: Unlocking Synthetic Versatility with a Bifunctional Building Block
An Expert's Comparative Guide to the Synthetic Applications of Dimethyl 2,5-dibromohexanedioate
This compound (DMDBH), with CAS Registry Number 868-72-4, is a bifunctional organic compound whose strategic placement of two bromine atoms alpha to ester functionalities makes it a highly versatile and valuable intermediate in modern organic synthesis.[1][2] Its structure allows for the precise construction of complex molecular architectures, making it a reagent of interest in polymer chemistry, the synthesis of strained cyclic systems, and as a precursor for pharmaceuticals and advanced materials.[3][4] Unlike simple dihaloalkanes, the electron-withdrawing nature of the adjacent methoxycarbonyl groups activates the C-Br bonds, facilitating a range of transformations.
This guide provides a comprehensive review of the primary applications of this compound, offering a comparative analysis against alternative synthetic strategies. We will delve into the mechanistic principles that govern its reactivity, present detailed experimental protocols, and provide quantitative data to support researchers in making informed decisions for their synthetic designs.
Application 1: Bifunctional Initiator in Atom Transfer Radical Polymerization (ATRP)
The symmetrical structure of DMDBH makes it an excellent bifunctional initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). This allows for the simultaneous growth of two polymer chains from a central core, a critical strategy for producing well-defined telechelic polymers and ABA triblock copolymers.[4][5]
Mechanistic Insight: The Advantage of Bidirectional Growth
In ATRP, the carbon-bromine bonds of DMDBH are homolytically cleaved by a lower oxidation state transition metal complex (e.g., Cu(I)Br/ligand). This generates two radical centers from which monomer addition can proceed in opposite directions. The key advantage of using a bifunctional initiator is the ability to produce polymers with higher molecular weights at a faster rate compared to monofunctional initiators, while maintaining excellent control over the molecular weight distribution (low polydispersity index, Đ).[4] The resulting polymers possess a reactive halogen at both chain ends, making them valuable macroinitiators for further chain extension or for creating complex, symmetrical polymer architectures.[5][6]
Caption: Synthetic pathway from DMDBH to a cyclobutene derivative.
Comparative Analysis of Cyclobutane Synthesis Methods
The intramolecular cyclization of DMDBH is one of several methods to access substituted cyclobutane rings. Its primary competitors are photochemical and thermal cycloaddition reactions.
| Method | Description | Advantages | Disadvantages |
| Intramolecular Cyclization of DMDBH | Base-induced cyclization of a linear precursor. [4] | Utilizes a readily available linear starting material. | May require strong bases; yields can be variable depending on substrate. |
| [2+2] Photocycloaddition | Light-induced reaction between two alkene-containing molecules (e.g., maleic anhydride and ethylene). [7] | High stereospecificity; forms two C-C bonds in one step. | Requires specialized photochemical equipment; can lead to side products. |
| [2+2] Thermal Cycloaddition | Lewis acid-catalyzed reaction between an electron-rich alkene (ketene acetal) and an electron-poor alkene (fumaric ester). [8] | Can be highly stereoselective; proceeds under thermal conditions. | Requires specific electronic properties of the reacting partners. |
Application 3: A Versatile C6 Building Block via Substitution
The two activated bromine atoms in DMDBH can be displaced by a wide range of nucleophiles through SN2 reactions. This allows for the introduction of nitrogen, oxygen, or sulfur functionalities, making DMDBH a valuable scaffold for synthesizing complex acyclic molecules, including unnatural amino acids and heterocyclic precursors. [3][9]
Mechanistic Insight: Sequential Substitution
The reactivity of the two bromine atoms can often be differentiated, allowing for sequential substitution reactions. [10][11]For instance, a first substitution can be performed under mild conditions, followed by a second substitution with a different nucleophile under more forcing conditions. A classic example is the use of the Gabriel synthesis to introduce two primary amine functionalities, yielding a synthetic precursor to 2,5-diaminoadipic acid. [7]This stepwise approach is fundamental for building molecular complexity with precision.
Caption: Gabriel synthesis pathway for diamination of DMDBH.
Experimental Protocol: Synthesis of this compound
For researchers preferring to synthesize the reagent, the following protocol is adapted from a literature procedure starting from adipic acid. [7]
-
Acid Chloride Formation: In a fume hood, cautiously add thionyl chloride (40.0 g, 342 mmol) to adipic acid (20.0 g, 137 mmol). Heat the mixture to reflux at 80°C for 3 hours under an inert atmosphere. After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield crude hexanedioyl dichloride.
-
Dibromination: To the crude hexanedioyl dichloride, add neat bromine (54.7 g, 342 mmol). Heat the mixture to 80°C for several hours until the bromine color dissipates.
-
Esterification: Cool the reaction mixture and cautiously pour it into a flask containing cold methanol (e.g., 200 mL) to quench the reaction and form the dimethyl ester.
-
Workup and Purification: Dilute the mixture with an organic solvent like dichloromethane and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure this compound.
Caption: Synthesis of DMDBH from adipic acid.
Conclusion
This compound is a powerful and versatile reagent with significant applications across multiple domains of chemical synthesis. Its utility as a bifunctional ATRP initiator enables the production of well-defined polymers with symmetrical architectures. As a precursor for intramolecular cyclization, it provides a valuable route to strained four-membered ring systems. Finally, its capacity for sequential nucleophilic substitution makes it an ideal C6 scaffold for constructing complex molecules and pharmacologically relevant diamino acids. By understanding its reactivity and comparing it to alternative methods, researchers can effectively harness the synthetic potential of this important chemical building block.
References
- NINGBO INNO PHARMCHEM CO.,LTD. Catalysis and Construction: The Role of Diethyl 2,5-Dibromohexanedioate in Advanced Synthesis.
- Sigma-Aldrich. Functional Biomaterials Synthesized by Double-Head Polymerization Agents.
-
Feng, Z. Q., Ye, Y. F., Yang, X. L., Dong, T., & Wang, H. Q. (2010). meso-Dimethyl 2,5-dibromohexanedioate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3139. Available at: [Link]
- Vandana Chemicals. Dimethyl 2,5 Dibromoadepate.
- Grimaud, T., & Matyjaszewski, K. (1997). Controlled Radical Polymerization of (Meth)acrylates by ATRP with NiBr2(PPh3)2 as Catalyst. Macromolecules, 30(7), 2216–2218.
- Matyjaszewski Polymer Group. Use of functional ATRP initiators. Carnegie Mellon University.
-
PubChem. Dimethyl 2,5-dibromoadipate. National Center for Biotechnology Information. Available at: [Link]
- Smolecule. Buy Dimethyl cyclobutane-1,2-dicarboxylate.
- Skovpen, Y. V., Conly, C. J. T., Sanders, D. A. R., & Palmer, D. R. J. (n.d.). Biomimetic design results in a potent allosteric inhibitor of dihydrodipicolinate synthase from Campylobacter jejuni - Supporting Information. University of Saskatchewan.
- PrepChem.com. Synthesis of 1,2-dimethylcyclobutane-1,2-dicarboxylic anhydride.
- BenchChem. Application of Dibromoethylbenzene in Radical Polymerization Reactions: Detailed Notes and Protocols.
- Google Patents. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters.
- Haddleton, D. M., et al. (1998). Polymerization of n-Butyl Acrylate by Atom Transfer Radical Polymerization. Remarkable Effect of Ethylene Carbonate and Other Solvents. Macromolecules, 31(5), 1535-1541.
- Matyjaszewski Polymer Group. ATRP of Acrylates. Carnegie Mellon University.
-
Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3481. Available at: [Link]
- Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar.
-
Chemistry LibreTexts. (2024). 22: Carbonyl Alpha-Substitution Reactions. Available at: [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. The Art of Precision: Diethyl 2,5-Dibromohexanedioate in Stereoselective Synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pcr.ugent.be [pcr.ugent.be]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Use of functional ATRP initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. prepchem.com [prepchem.com]
- 8. US6025519A - Process for preparing cyclobutane-1,2-dicarboxylic esters - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Assessing the Economic Viability of Synthesis Routes for Dimethyl 2,5-dibromohexanedioate: A Comparative Guide
In the landscape of pharmaceutical and materials science research, the selection of a synthetic pathway is a critical decision, balancing yield, purity, and scalability against economic constraints. Dimethyl 2,5-dibromohexanedioate is a key building block, and the efficiency of its production can significantly impact the overall cost and timeline of a development project. This guide provides an in-depth analysis of the primary synthesis routes for this compound, offering a comparative assessment of their economic viability to aid researchers in making informed strategic decisions.
Introduction to this compound and its Synthetic Challenges
This compound serves as a versatile precursor in the synthesis of various organic molecules, including polymers and pharmacologically active compounds. Its bifunctional nature, with two bromine atoms and two ester groups, allows for a range of subsequent chemical modifications. The primary challenge in its synthesis lies in achieving high yields of the desired stereoisomer (typically a mixture of diastereomers) while minimizing side reactions and simplifying purification, all within a cost-effective framework.
The economic viability of any given route is not merely a function of starting material cost but a complex interplay of factors including reagent expense, reaction time, energy consumption, waste disposal, and labor intensity. This guide will dissect three common synthetic strategies, starting from adipic acid, meso-2,5-dibromohexanedioic acid, and a direct esterification-bromination approach.
Comparative Analysis of Synthesis Routes
We will now explore the experimental protocols and economic drivers for the three most prevalent synthesis pathways.
Route 1: Hunsdiecker-Type Reaction from Adipic Acid
This classical approach involves the conversion of a dicarboxylic acid to a dibromide via a silver salt intermediate. While historically significant, its economic viability in a modern laboratory setting is questionable due to the stoichiometry of the silver reagent.
-
Silver Salt Formation: Adipic acid is first converted to its disilver salt by reaction with silver nitrate in an aqueous solution, followed by careful precipitation and drying.
-
Bromination: The dried disilver adipate is suspended in a dry, inert solvent like carbon tetrachloride.
-
Reaction: A solution of bromine in the same solvent is added dropwise to the suspension under reflux. The reaction proceeds with the evolution of carbon dioxide.
-
Workup and Purification: The reaction mixture is filtered to remove silver bromide. The filtrate is then washed, dried, and concentrated. The crude product is subsequently esterified using methanol under acidic conditions to yield this compound. Purification is typically achieved by vacuum distillation or column chromatography.
-
Strengths: This route is well-established in literature.
-
Weaknesses: The use of two equivalents of a silver salt makes this pathway prohibitively expensive for anything beyond small-scale exploratory work. The multi-step nature of the process (salt formation, bromination, esterification) also increases labor and time costs. The use of toxic solvents like carbon tetrachloride is another significant drawback.
Route 2: Esterification and Subsequent Bromination of Adipic Acid
A more direct and economically favorable approach involves the initial formation of dimethyl adipate, followed by radical bromination.
-
Esterification: Adipic acid is refluxed with an excess of methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. The reaction is driven to completion by removing the water formed, often using a Dean-Stark apparatus. The resulting dimethyl adipate is purified by distillation.
-
Bromination: The purified dimethyl adipate is then subjected to bromination. A common method involves the use of N-bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide or AIBN in a suitable solvent (e.g., carbon tetrachloride or acetonitrile) under photochemical or thermal initiation.
-
Workup and Purification: The reaction mixture is filtered to remove succinimide. The filtrate is washed with a reducing agent (e.g., sodium thiosulfate solution) to remove any excess bromine, followed by washing with brine and drying over an anhydrous salt. The final product is isolated by vacuum distillation.
-
Strengths: This route avoids the use of expensive silver salts. Adipic acid and methanol are inexpensive bulk chemicals. The process is generally high-yielding.
-
Weaknesses: The cost of N-bromosuccinimide and the radical initiator can be significant, especially on a larger scale. The reaction can sometimes be difficult to control, potentially leading to over-bromination or other side products, which complicates purification and reduces the overall yield.
Route 3: Esterification of meso-2,5-dibromohexanedioic acid
This route is particularly advantageous if meso-2,5-dibromohexanedioic acid is readily available or can be synthesized efficiently.
-
Synthesis of meso-2,5-dibromohexanedioic acid: This can be prepared from 1,4-cyclohexadiene.
-
Esterification: meso-2,5-dibromohexanedioic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added. The mixture is then heated under reflux for several hours.
-
Workup and Purification: The excess methanol is removed under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final product can be purified by recrystallization or column chromatography.
-
Strengths: This is a very direct and often high-yielding esterification reaction. If the starting dibromo-acid is available, this route is atom-economical and involves relatively simple and inexpensive reagents (methanol, sulfuric acid).
-
Weaknesses: The primary economic determinant for this route is the cost and availability of the starting meso-2,5-dibromohexanedioic acid. If this precursor needs to be synthesized first, the overall economics of that initial step must be factored in.
Quantitative Comparison and Data Summary
To facilitate a direct comparison, the following table summarizes the key economic and process parameters for each route.
| Parameter | Route 1: Hunsdiecker-Type | Route 2: Esterification & Bromination | Route 3: Esterification of Dibromo-acid |
| Starting Material Cost | Very High (Silver Nitrate) | Low (Adipic Acid, Methanol) | Dependent on Dibromo-acid cost |
| Key Reagent Cost | High (Bromine) | Moderate (NBS, Radical Initiator) | Low (Sulfuric Acid) |
| Number of Steps | 3 (Salt formation, Bromination, Esterification) | 2 (Esterification, Bromination) | 1 (Esterification) |
| Typical Overall Yield | Moderate | High | Very High |
| Process Complexity | High | Moderate | Low |
| Safety/Environmental | High (Toxic Solvents, Heavy Metal Waste) | Moderate (Radical Initiators, Bromine) | Low |
| Scalability | Poor | Good | Excellent |
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Workflow for the Hunsdiecker-Type Synthesis Route.
Caption: Workflow for the Direct Esterification Route.
Conclusion and Recommendations
The economic viability of synthesizing this compound is highly dependent on the scale of production and the availability of starting materials.
-
For large-scale industrial production, Route 2 (Esterification of Adipic Acid followed by Bromination) is often the most economically sound choice. Adipic acid is a readily available and inexpensive commodity chemical. While the bromination step requires careful control and moderately expensive reagents, the overall process is scalable and avoids the prohibitive cost of silver-based reagents.
-
For laboratory-scale synthesis, particularly when high purity and a straightforward procedure are desired, Route 3 (Esterification of meso-2,5-dibromohexanedioic acid) is superior, provided the starting acid is accessible. This one-step conversion is typically high-yielding and easy to perform.
-
Route 1 (Hunsdiecker-Type Reaction) is largely of historical and academic interest. Its poor atom economy and the extreme cost of silver reagents render it economically unviable for most practical applications.
Ultimately, the choice of synthesis route requires a careful cost-benefit analysis tailored to the specific needs of the project. For drug development professionals and researchers, understanding the economic implications of these synthetic pathways is as crucial as understanding the chemistry itself.
References
-
Cason, J., & Rapoport, H. (1947). The Preparation of this compound. Journal of the American Chemical Society, 69(5), 1235–1236. [Link]
- Organikum. (2015). Organikum: Organisch-chemisches Grundpraktikum. Wiley-VCH. (General reference for standard organic chemistry procedures).
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2,5-dibromohexanedioate
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Dimethyl 2,5-dibromohexanedioate (CAS No: 868-72-4), a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the ecosystem. The causality behind each step is explained to ensure a deep, working understanding of the protocol.
Hazard Profile and Core Chemical Properties
Understanding the inherent risks of this compound is fundamental to handling it safely. This compound is a brominated organic ester, and its hazard profile dictates the stringent disposal requirements. Upon thermal decomposition, it can release highly toxic and corrosive gases such as carbon oxides and hydrogen bromide[1].
Direct contact poses significant risks. Safety Data Sheets (SDS) classify the analogous compound, Diethyl 2,5-dibromohexanedioate, as causing severe skin burns and serious eye damage[2][3][4]. Therefore, all handling and disposal operations must be conducted with the assumption that this compound presents similar corrosive hazards.
Table 1: Key Properties and Hazards of this compound
| Property | Data | Source(s) |
| CAS Number | 868-72-4 | [1] |
| Molecular Formula | C₈H₁₂Br₂O₄ | [3][5] |
| Primary Hazards | Causes severe skin burns and eye damage. Harmful if swallowed. | [3][4] |
| Inhalation Hazard | Avoid breathing fumes, dust, or vapors. May cause respiratory irritation. | [1][2][6] |
| Environmental Hazard | Do not let product enter drains, waterways, or soil. | [1][6] |
| Incompatibilities | Strong oxidizing agents. | [2] |
| Hazardous Decomposition | Carbon oxides, Hydrogen bromide gas. | [1] |
Pre-Disposal Safety: Engineering Controls and PPE
Before the first drop of waste is generated, establishing a safe handling environment is paramount. These controls are not merely procedural; they are your primary defense against exposure.
-
Engineering Controls : All handling and commingling of this compound waste must be performed within a certified chemical fume hood[7]. This is non-negotiable. The fume hood's constant airflow protects the user from inhaling potentially harmful vapors and contains any accidental splashes. Ensure that an eyewash station and safety shower are immediately accessible and unobstructed[1][2].
-
Personal Protective Equipment (PPE) : The selection of PPE is dictated by the compound's corrosive nature.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield. Standard safety glasses are insufficient[6].
-
Hand Protection : Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact[6].
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit is recommended[2].
-
Step-by-Step Waste Disposal Protocol
The guiding principle for disposing of this compound is waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated waste streams. This is a critical step for both safety and cost reasons, as the disposal methods for halogenated wastes, often involving high-temperature incineration, are specialized and more expensive[7][8][9].
Step 1: Designate a Halogenated Organic Waste Container Select a container specifically for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., polyethylene for liquids) and be in good condition with a tightly sealing, threaded cap to prevent leaks and vapor release[10]. Never use food-grade containers[11].
Step 2: Proper Labeling Label the container before adding any waste[10]. The label must be clear and include:
-
The words "Hazardous Waste"
-
The specific waste stream: "Halogenated Organic Solvents" or "Halogenated Organic Waste"
-
A complete list of all chemical constituents by their full names (no formulas or abbreviations) and their approximate percentages[7][10].
-
The relevant hazard warnings (e.g., "Corrosive," "Toxic")[7].
Step 3: Waste Accumulation Place the labeled container in a designated Satellite Accumulation Area (SAA) within the lab[7]. This area should be away from drains and sources of ignition. Always keep the waste container closed except when actively adding waste[10][11]. All additions of waste must be conducted inside a chemical fume hood to minimize exposure.
Step 4: Prohibited Mixing To prevent dangerous reactions and costly disposal complications, do not mix this waste stream with:
-
Acids, bases, or strong oxidizing agents[8].
-
Heavy metals, cyanides, or acutely toxic "P-listed" wastes[7].
Step 5: Requesting Disposal Once the container is nearly full (approximately 75-80% capacity to allow for expansion), seal it tightly. Arrange for pickup through your institution's Environmental Health and Safety (EHS) or equivalent department by completing their specified waste collection request form[7]. Do not store excessive amounts of waste in the lab[10].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills and Exposures
In the event of an accident, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the skin with running water for at least 15 minutes while removing all contaminated clothing and shoes[1]. Seek immediate medical attention[2].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[1][2]. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][2].
-
Ingestion : Do NOT induce vomiting[1][2]. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Small Spill : For a small spill contained within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the chemical. Place the absorbent material into a sealed, labeled container for hazardous waste disposal.
-
Large Spill : Evacuate the laboratory immediately and notify your institution's emergency response team and EHS department.
Regulatory Context
The disposal of halogenated organic compounds is strictly regulated. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA). Brominated organic compounds are of particular concern due to their potential to form hazardous byproducts like hydrobromic acid and dioxins/furans if improperly incinerated[12]. Wastes containing specific halogenated organic compounds are listed by the EPA, and their disposal is subject to stringent land disposal restrictions and treatment standards[13][14]. Adhering to this protocol ensures compliance with these critical federal regulations.
References
-
Temple University Environmental Health and Radiation Safety. (2021, October). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Purdue University Radiological and Environmental Management. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Dimethyl 2-bromopentanedioate Safety Data Sheet. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance. Retrieved from [Link]
-
U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1998, April). Environmental Fact Sheet, Organobromine Production Wastes Final Rule. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. Page loading... [guidechem.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. angenechemical.com [angenechemical.com]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. otago.ac.nz [otago.ac.nz]
- 9. vumc.org [vumc.org]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pfw.edu [pfw.edu]
- 12. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling Dimethyl 2,5-dibromohexanedioate
Authored for the Forefront of Research and Development
This document provides essential safety and handling protocols for Dimethyl 2,5-dibromohexanedioate (CAS No. 868-72-4), a compound utilized in specialized research and development settings.[1][2] Given its hazardous properties, adherence to stringent safety measures is not merely procedural—it is fundamental to protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance. This guide is structured to provide not just instructions, but a deeper understanding of the causality behind each safety recommendation.
Core Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance that poses significant risks upon exposure.[1][2][3] The primary dangers are its corrosivity to skin and eyes and its toxicity if ingested.[1][2][3] The Globally Harmonized System (GHS) classification provides a clear summary of its intrinsic hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] | Danger [1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][2][3] |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage.[1][2][3] | |
The "Danger" signal word underscores that this chemical can cause immediate and severe harm.[1][2] The "H314" classification is particularly critical, as it indicates the substance is not merely an irritant but is capable of causing irreversible tissue damage upon contact.[1][2][3]
Foundational Safety: Engineering Controls & Work Environment
Before any Personal Protective Equipment (PPE) is selected, the work environment must be engineered to minimize exposure. This is the most critical and effective layer of protection.
-
Primary Engineering Control: Chemical Fume Hood All handling of this compound, from weighing to transfers and reaction setup, must be conducted inside a certified chemical fume hood.[1][4] This is non-negotiable. The compound is a solid, but dust can be generated, and vapors may be released, especially if heated.[1][2] A fume hood provides constant exhaust ventilation to capture and remove these airborne contaminants, protecting the user's breathing zone.[5]
-
Proximity to Safety Equipment Workstations must be in close proximity to an operational eyewash station and a safety shower.[1][4] In the event of an accidental splash, immediate and copious rinsing is the most effective first aid measure to mitigate severe tissue damage.[1][2]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard; it provides a final barrier between the user and the chemical.[6] It must be selected based on the specific risks of this compound and worn correctly at all times.
Eye and Face Protection
Standard safety glasses are insufficient. Due to the severe eye damage risk (Category 1), the following are mandatory:
-
Chemical Splash Goggles: These must be worn at all times. They form a seal around the eyes, protecting against splashes, dust, and vapors from all angles.[6][7]
-
Face Shield: A face shield must be worn in addition to chemical splash goggles, especially when handling larger quantities (>50g) or during procedures with a high risk of splashing.[5][6] This provides a full barrier for the face, preventing severe burns.
Skin and Body Protection
-
Chemical-Resistant Laboratory Coat: A standard cotton lab coat is not enough. A coat made of a non-absorbent, chemical-resistant material (e.g., polyester or a treated cotton/poly blend) is required.
-
Chemical Apron: For transfers of significant quantities, an impervious chemical apron worn over the lab coat provides an additional layer of protection.
-
Full Coverage: Long pants and closed-toe, chemical-resistant shoes are mandatory.[6][8] No part of the skin on the legs or feet should be exposed.
Hand Protection: A Critical Choice
Selecting the correct gloves is vital, as not all materials offer the same level of protection against every chemical.[9][10] For a halogenated ester like this compound, glove choice must be deliberate.
-
Recommended Glove Material: Butyl or Viton™ (fluoroelastomer) gloves are recommended for prolonged contact due to their high resistance to esters and halogenated compounds.[10][11]
-
Double Gloving: A highly recommended practice is to double-glove. Wear a lighter-weight nitrile glove as the inner layer and a heavier, chemical-resistant glove (like Butyl) as the outer layer. This provides protection in case the outer glove is breached.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[8] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Never reuse disposable gloves.[5]
Respiratory Protection
Under normal conditions within a functioning fume hood, respiratory protection is not required. However, it becomes necessary if:
-
Engineering controls fail or are not available.
-
A large spill occurs outside of a fume hood. In such emergencies, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[1]
Step-by-Step Protocol for Safe Handling
-
Preparation:
-
Designate a specific area within a chemical fume hood for the procedure.
-
Ensure the fume hood is on and functioning correctly.
-
Assemble all necessary equipment and reagents.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as specified in Section 3.
-
-
Handling the Chemical:
-
Before opening, allow the container to come to ambient temperature to avoid moisture condensation.
-
Open the container slowly and carefully within the fume hood.
-
Use a spatula or scoop to carefully transfer the solid chemical, minimizing dust generation.[1]
-
If making a solution, add the solid slowly to the solvent.
-
-
Post-Handling & Cleanup:
-
Decontaminate any surfaces or equipment that may have come into contact with the chemical.
-
Properly seal and label all waste containers as described in Section 6.
-
Remove PPE carefully, avoiding contact with any contaminated surfaces. Gloves should be removed last.
-
Wash hands and forearms thoroughly with soap and water after the procedure is complete.[1][2][8]
-
Emergency Procedures: Plan for the Unexpected
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention. [1][2]
-
Skin Contact: Immediately remove all contaminated clothing.[1][2] Flush the affected skin with large amounts of water for at least 15 minutes. Seek immediate medical attention. [1][2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Rinse mouth thoroughly with water.[1][2] Do NOT induce vomiting. [1][2] Call a poison control center or doctor immediately for treatment advice.[1][12]
Spill Response
For any spill, the priority is personnel safety. The following workflow outlines the response for a minor, manageable spill. For large spills, evacuate the area and call emergency services.
Caption: Workflow for managing a minor laboratory spill of this compound.
Storage and Disposal: Managing the Lifecycle
Safe Storage
-
The substance must be stored in a location that is locked up and accessible only to authorized personnel.[1][2][13]
-
Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[1][13]
-
Keep away from incompatible materials such as strong oxidizing agents.[4][13]
Chemical Waste Management
-
All materials contaminated with this compound, including excess reagent, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][14]
-
Collect waste in a clearly labeled, sealed, and compatible container. The label should read "Hazardous Waste" and include the full chemical name.
-
Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][2][4] Do not pour down the drain.[1][14]
References
-
AK Scientific, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from
-
PubChem. (n.d.). Dimethyl 2,5-dibromoadipate | C8H12Br2O4. National Center for Biotechnology Information. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
- BLD Pharmatech. (n.d.). This compound Safety Data Sheet.
-
Miami University. (n.d.). Personal Protective Equipment | Safety | Physical Facilities. Retrieved from [Link]
-
Chemsrc. (2023). This compound | CAS#:868-72-4. Retrieved from [Link]
-
Hampshire College. (n.d.). Lab Safety Manual: Working with Hazardous Materials. Retrieved from [Link]
- Unknown. (n.d.).
-
North Industrial Chemicals. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]
- University of Tennessee Knoxville. (n.d.). Personal Protective Equipment (PPE).
- Honeywell. (n.d.). Chemical Resistance Guide.
- Medicom. (n.d.). Chemical Resistance Reference Chart.
-
Lab Manager. (2022). Ten Tips for Handling Hazardous Chemicals in a Lab. Retrieved from [Link]
- Oxford University. (n.d.). Chemical Resistant Gloves Guide.
-
Yale University. (n.d.). Guidelines for Safe Laboratory Practices. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
- University of California, Berkeley. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
Sources
- 1. aksci.com [aksci.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. Dimethyl 2,5-dibromoadipate | C8H12Br2O4 | CID 136669 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 6. uah.edu [uah.edu]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. echemi.com [echemi.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
